3-(2,4-Dichlorobenzoyl)thiophene
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2,4-dichlorophenyl)-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2OS/c12-8-1-2-9(10(13)5-8)11(14)7-3-4-15-6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPQMZNFHXITMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641855 | |
| Record name | (2,4-Dichlorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-52-3 | |
| Record name | (2,4-Dichlorophenyl)-3-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichlorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(2,4-Dichlorobenzoyl)thiophene: Synthesis, Properties, and Potential Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(2,4-Dichlorobenzoyl)thiophene. Given the specialized nature of this compound, this document synthesizes information from established chemical principles and data on closely related analogues to offer field-proven insights for research and development.
Introduction: The Significance of the 3-Aroylthiophene Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of the benzene ring. This substitution often maintains or enhances biological activity while favorably modifying physicochemical properties such as solubility and metabolic stability. Acylation of the thiophene ring, particularly at the 3-position, introduces a key carbonyl linker, creating a versatile intermediate for the synthesis of a diverse array of more complex heterocyclic systems. These systems are of significant interest in drug discovery, with applications ranging from anti-inflammatory to antimicrobial and anticancer agents.[1][2][3][4] The incorporation of a 2,4-dichlorophenyl moiety is a common strategy in drug design to modulate ligand-receptor interactions and improve pharmacokinetic profiles.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not extensively available in the public domain, its properties can be reliably predicted based on its constituent parts and data from analogous compounds.
Core Chemical Properties
A summary of the fundamental chemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 898771-52-3 | [5] |
| Molecular Formula | C₁₁H₆Cl₂OS | Calculated |
| Molecular Weight | 257.14 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Inferred |
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. Below are the expected spectral characteristics based on the analysis of its functional groups and related structures.[6][7][8][9][10][11][12][13][14]
The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene and dichlorophenyl rings.
-
Thiophene Protons (δ 7.0-8.0 ppm): Three protons will be present on the thiophene ring, exhibiting characteristic coupling patterns (doublet of doublets, etc.) that will allow for their assignment to the 2, 4, and 5 positions.
-
Dichlorophenyl Protons (δ 7.3-7.6 ppm): The three protons on the dichlorophenyl ring will appear as a set of multiplets, with their chemical shifts influenced by the positions of the two chlorine atoms.
The carbon NMR spectrum will provide key information about the carbon skeleton.
-
Carbonyl Carbon (δ ~180-190 ppm): A characteristic downfield signal for the ketone carbonyl carbon.
-
Thiophene Carbons (δ ~125-145 ppm): Four distinct signals for the carbons of the thiophene ring.
-
Dichlorophenyl Carbons (δ ~127-138 ppm): Six signals corresponding to the carbons of the dichlorinated benzene ring, including two signals for the chlorine-substituted carbons.
The IR spectrum will be dominated by a strong absorption band for the carbonyl group.
-
C=O Stretch (ν ~1650-1680 cm⁻¹): A strong, sharp peak characteristic of an aryl ketone.
-
C-S Stretch (ν ~600-800 cm⁻¹): A weaker absorption indicating the presence of the thiophene ring.
-
C-Cl Stretch (ν ~1000-1100 cm⁻¹): Absorptions corresponding to the carbon-chlorine bonds.
-
Aromatic C-H Stretch (ν >3000 cm⁻¹): Signals indicative of the aromatic protons.
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
-
Molecular Ion Peak (M⁺): An intense peak at m/z corresponding to the molecular weight (256 for the ³⁵Cl isotopes), with a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 and M+4 peaks).
-
Major Fragments: Expect fragmentation patterns corresponding to the loss of CO, Cl, and cleavage at the carbonyl-thiophene bond.
Synthesis and Reactivity
The synthesis of this compound can be approached through several established synthetic methodologies for introducing an acyl group onto a thiophene ring.
Synthetic Strategy: Friedel-Crafts Acylation
The most direct route to an aroylthiophene is the Friedel-Crafts acylation. However, the direct acylation of unsubstituted thiophene with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) typically results in preferential substitution at the more reactive 2-position.[15][16][17][18][19]
To achieve the desired 3-substituted product, a multi-step approach is generally required. One plausible synthetic workflow is outlined below.
Caption: A plausible multi-step synthesis of this compound.
Key Experimental Protocol: Friedel-Crafts Acylation (Illustrative)
The following is a generalized protocol for the acylation step, which would require optimization for this specific substrate.
-
Reaction Setup: A solution of 3-substituted thiophene (e.g., 3-bromothiophene) in an anhydrous, inert solvent (e.g., dichloromethane, carbon disulfide) is cooled in an ice bath under an inert atmosphere (e.g., nitrogen or argon).[16]
-
Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise to the stirred solution.[16][17]
-
Acylating Agent Addition: A solution of 2,4-dichlorobenzoyl chloride in the same anhydrous solvent is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-water. The organic layer is separated, washed with a mild base (e.g., sodium bicarbonate solution) and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.
Chemical Reactivity
The reactivity of this compound is governed by the interplay of the electron-rich thiophene ring, the electron-withdrawing benzoyl group, and the dichlorophenyl moiety.
-
Electrophilic Aromatic Substitution: The thiophene ring remains susceptible to further electrophilic attack, although the deactivating effect of the benzoyl group will direct incoming electrophiles to the 4- and 5-positions.
-
Carbonyl Group Reactions: The ketone functionality can undergo a variety of classical carbonyl reactions, such as reduction to the corresponding alcohol, reductive amination, and condensation reactions.
-
Cross-Coupling Reactions: The C-H bonds of the thiophene ring can be activated for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular complexity.
Biological Activity and Potential in Drug Development
While specific biological data for this compound is limited, the broader class of thiophene-containing compounds has demonstrated a wide spectrum of pharmacological activities.[1][2][4][20][21][22][23]
-
Antimicrobial and Antifungal Activity: Many thiophene derivatives have been reported to possess potent activity against a range of bacterial and fungal pathogens.[4]
-
Anti-inflammatory Properties: The thiophene scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer and Cytotoxic Effects: Numerous studies have explored the cytotoxic potential of novel thiophene derivatives against various cancer cell lines.[20][21][22]
The presence of the dichlorobenzoyl moiety in the target molecule suggests that it may have been designed to interact with specific biological targets where halogen bonding and hydrophobic interactions are important for binding affinity. Further screening in relevant biological assays is warranted to elucidate its specific pharmacological profile.
Safety and Handling
As the toxicological properties of this compound have not been fully investigated, it should be handled with care in a laboratory setting.[24] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[24][25][26] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[24][25] In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.[25][26]
Conclusion
This compound is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents. Its synthesis, while requiring a regioselective approach, utilizes well-established chemical transformations. The combination of the biologically active thiophene nucleus and the modulating influence of the dichlorobenzoyl group makes this compound an attractive target for further investigation in medicinal chemistry and drug discovery programs. This guide provides a foundational understanding of its chemical properties and a framework for its synthesis and handling, empowering researchers to explore its full potential.
References
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[Supporting Information - AWS]([Link] Hatteras-prod/312.pdf)
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An In-depth Technical Guide to the Synthesis of 3-(2,4-Dichlorobenzoyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(2,4-Dichlorobenzoyl)thiophene, a key intermediate in the development of various pharmacologically active compounds. The primary focus is on the Friedel-Crafts acylation, a robust and widely adopted method for this transformation. This document delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step protocol, and discusses critical process parameters. Furthermore, it explores alternative synthetic strategies, purification techniques, and methods for structural elucidation. By integrating theoretical principles with practical, field-proven insights, this guide aims to equip researchers with the knowledge necessary to successfully synthesize and characterize this important chemical entity.
Introduction: The Significance of 3-Aroylthiophenes
Thiophene and its derivatives are a cornerstone in medicinal chemistry, appearing in the structures of numerous approved drugs and clinical candidates. The thiophene ring serves as a versatile scaffold, often acting as a bioisostere for a phenyl group but with distinct electronic and lipophilic properties. Acylation of the thiophene ring, particularly at the 3-position, introduces a keto-bridge that connects the heterocyclic core to various aromatic systems. This structural motif is present in compounds with a wide range of biological activities, including but not limited to, antiviral, anti-inflammatory, and anticancer agents.
This compound, in particular, is a valuable building block. The presence of the dichloro-substituted phenyl ring offers sites for further functionalization and modulates the molecule's overall physicochemical properties, which can be crucial for optimizing pharmacokinetic and pharmacodynamic profiles. This guide will provide the necessary technical details for its efficient laboratory-scale synthesis.
The Primary Synthetic Route: Friedel-Crafts Acylation
The most direct and common method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with 2,4-dichlorobenzoyl chloride.[1][2] This electrophilic aromatic substitution reaction is a classic and powerful tool for the formation of carbon-carbon bonds to an aromatic ring.[3]
Mechanistic Insights: The Role of the Lewis Acid
The Friedel-Crafts acylation is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[4] The reaction proceeds through the formation of a highly electrophilic acylium ion.[2]
Step 1: Generation of the Acylium Ion The Lewis acid catalyst coordinates to the chlorine atom of the 2,4-dichlorobenzoyl chloride, polarizing the carbonyl-chlorine bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[2]
Step 2: Electrophilic Attack The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic acylium ion. Thiophene is significantly more reactive than benzene in electrophilic substitution reactions.[5][6] Attack can occur at either the C2 or C3 position. While substitution at the C2 position is generally favored due to the formation of a more stabilized carbocation intermediate (three resonance structures), specific reaction conditions can influence the regioselectivity.[7][8] To achieve 3-substitution, blocking groups at the 2- and 5-positions may be necessary, or reaction conditions can be optimized to favor the C3 product. For the purpose of this guide, we will focus on the direct acylation which may yield a mixture of 2- and 3-substituted products requiring subsequent separation.
Step 3: Rearomatization A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the thiophene ring and yielding the final product.[4] The AlCl₃ catalyst is regenerated in this step, although in practice, more than a stoichiometric amount is often required because the product ketone can form a complex with the Lewis acid.[4][9]
Visualization of the Reaction Mechanism
Sources
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An In-Depth Technical Guide to 3-(2,4-Dichlorobenzoyl)thiophene (CAS No. 898771-52-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(2,4-Dichlorobenzoyl)thiophene, a heterocyclic ketone with significant potential in medicinal chemistry and materials science. The document delves into the nuanced synthesis of this specific regioisomer, addressing the inherent challenges of 3-position functionalization on the thiophene ring. It further explores its physicochemical properties, potential pharmacological applications based on the established bioactivity of related thiophene derivatives, and detailed protocols for its analytical characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.
Introduction and Chemical Identity
This compound, identified by the CAS number 898771-52-3 , is a member of the aroylthiophene class of compounds. Its structure features a thiophene ring acylated at the 3-position with a 2,4-dichlorobenzoyl group. The thiophene nucleus is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The incorporation of a dichlorinated phenyl ring suggests potential for various biological activities, as halogenated aromatic moieties are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[3]
Table 1: Compound Identification
| Property | Value |
| Systematic Name | (2,4-Dichlorophenyl)(thiophen-3-yl)methanone |
| CAS Number | 898771-52-3 |
| Molecular Formula | C₁₁H₆Cl₂OS |
| Molecular Weight | 257.14 g/mol |
Synthesis of this compound: A Regioselective Approach
The synthesis of 3-acylthiophenes presents a significant regiochemical challenge. Direct Friedel-Crafts acylation of unsubstituted thiophene predominantly yields the 2-acyl isomer due to the higher electron density and greater stabilization of the cationic intermediate at the C2 position.[4][5] Therefore, a more strategic approach is required to achieve selective acylation at the 3-position.
Recommended Synthetic Pathway: Lithiation and Acylation
A reliable method for the regioselective synthesis of this compound involves the initial preparation of a 3-lithiothiophene intermediate, followed by its reaction with 2,4-dichlorobenzoyl chloride. This approach circumvents the regioselectivity issue of Friedel-Crafts acylation.
Detailed Experimental Protocol
Materials:
-
3-Bromothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
2,4-Dichlorobenzoyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of 3-Thienyllithium: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath. To this, add 3-bromothiophene (1.0 equivalent) dropwise. After complete addition, slowly add n-butyllithium (1.1 equivalents) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the 3-thienyllithium intermediate.
-
Acylation: To the solution of 3-thienyllithium, slowly add a solution of 2,4-dichlorobenzoyl chloride (1.2 equivalents) in anhydrous THF dropwise at -78 °C.
-
Reaction Quenching and Work-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, its physicochemical properties can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Appearance | Off-white to yellow solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, acetone); Insoluble in water. |
| logP | ~4.5 (Predicted) |
Potential Applications in Drug Development
Thiophene derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The presence of the 2,4-dichlorophenyl moiety in the target molecule is a common feature in many bioactive compounds, often enhancing their activity.
-
Antimicrobial Potential: Halogenated thiophene derivatives have been reported to possess significant antibacterial and antifungal activity.[2][6] this compound could be a promising candidate for the development of new antimicrobial agents, particularly against drug-resistant strains.
-
Anticancer Activity: Many thiophene-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[7][8] The mechanism of action often involves the inhibition of key enzymes or disruption of cellular signaling pathways. Further investigation into the cytotoxic potential of this compound is warranted.
It is crucial to note that these are potential applications based on the broader class of thiophene derivatives. Rigorous biological evaluation is necessary to determine the specific activity and therapeutic potential of this compound.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity assessment and quantification.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation.
Expected ¹H NMR Spectral Features (in CDCl₃):
-
A multiplet in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the thiophene and dichlorophenyl rings. The protons on the thiophene ring are expected to show characteristic coupling patterns.
-
The proton at the 2-position of the thiophene ring is expected to be a doublet of doublets, coupled to the protons at the 4 and 5-positions.
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
A signal for the carbonyl carbon (C=O) in the downfield region (δ 180-190 ppm).
-
Signals for the aromatic carbons of the thiophene and dichlorophenyl rings in the region of δ 120-140 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
Expected Mass Spectrum (Electron Ionization - EI):
-
A molecular ion peak (M⁺) at m/z 256 (corresponding to the isotopes ³⁵Cl₂) and 258 (corresponding to one ³⁷Cl) and 260 (corresponding to two ³⁷Cl) in a characteristic isotopic pattern for two chlorine atoms.
-
Fragmentation may involve the loss of the thiophene ring or cleavage of the benzoyl group.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a synthetically accessible compound with significant potential for applications in drug discovery and materials science. The regioselective synthesis, while challenging via traditional methods, can be effectively achieved through modern organometallic approaches. This guide provides a foundational understanding of its synthesis, properties, and analytical characterization, serving as a valuable resource for researchers in the field. Further biological evaluation is encouraged to fully elucidate the therapeutic potential of this promising molecule.
References
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Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. Available from: [Link]
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Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available from: [Link]
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Frontiers in Microbiology. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Available from: [Link]
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Bulletin of the Chemical Society of Ethiopia. Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Available from: [Link]
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Semantic Scholar. Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Available from: [Link]
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National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Available from: [Link]
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MDPI. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Available from: [Link]
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Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Available from: [Link]
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3-(2,4-Dichlorobenzoyl)thiophene molecular structure
An In-Depth Technical Guide to the Molecular Structure of 3-(2,4-Dichlorobenzoyl)thiophene
Introduction
In the landscape of medicinal chemistry, the strategic combination of specific pharmacophores can yield novel molecular entities with significant therapeutic potential. This compound is one such molecule, integrating a thiophene ring, a privileged scaffold in drug discovery, with a dichlorinated phenyl group via a ketone linker.[1][2] Thiophene and its derivatives are renowned for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5][6] This is largely due to the thiophene ring's ability to act as a bioisostere for the benzene ring, often improving pharmacokinetic profiles and potency.[1]
This guide provides a comprehensive examination of the molecular structure of this compound, intended for researchers, scientists, and drug development professionals. We will dissect its structural and electronic properties through a detailed analysis of its chemical identity, spectroscopic signatures, and three-dimensional conformation. This document aims to serve as a foundational resource, explaining the causality behind its structural features and their implications for its reactivity and potential as a building block in pharmaceutical research.
Chemical Identity and Physicochemical Properties
The fundamental identity of a molecule is the bedrock of all further structural and functional analysis. This compound is an aromatic ketone with the CAS number 898771-52-3.[7] Its core properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₁H₆Cl₂OS | [7][8][9] |
| Molecular Weight | 257.14 g/mol | [8][9] |
| CAS Number | 898771-52-3 | [7] |
| Boiling Point | 374.9°C at 760 mmHg (Predicted) | [9] |
| Flash Point | 180.8°C (Predicted) | [9] |
| SMILES | O=C(C1=CSC=C1)C2=CC=C(Cl)C=C2Cl | [7] |
Core Molecular Architecture
The structure of this compound is composed of three key moieties: a five-membered thiophene ring, a 2,4-disubstituted dichlorophenyl ring, and a carbonyl (ketone) group that bridges them.
-
Thiophene Ring : A planar, five-membered aromatic heterocycle containing a sulfur atom.[10] Its aromaticity arises from the delocalization of six π-electrons (four from the carbon atoms and two from one of the lone pairs on the sulfur atom).[2] This ring system is known to be more electron-rich than benzene, rendering it more susceptible to electrophilic substitution reactions.[11]
-
2,4-Dichlorophenyl Ring : A benzene ring substituted with two chlorine atoms at positions 2 and 4. The chlorine atoms are electron-withdrawing through induction but electron-donating through resonance. Their presence significantly influences the electronic distribution of the phenyl ring and introduces steric constraints.
-
Carbonyl Linker : The ketone group connects the 3-position of the thiophene ring to the phenyl ring. This linker is polar and can participate in hydrogen bonding as an acceptor. Its electron-withdrawing nature deactivates both aromatic rings towards further electrophilic substitution.
The overall structure is defined by the covalent linkage and the rotational freedom around the single bonds connecting the rings to the carbonyl carbon.
Caption: 2D structure of this compound.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for confirming molecular structure. The predicted data below are based on the analysis of functional groups and published data for analogous compounds.
Infrared (IR) Spectroscopy
IR spectroscopy reveals the vibrational modes of functional groups. Key absorptions are expected in the following regions:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3100 | C-H Stretching | Aromatic (Thiophene & Phenyl) |
| 1650-1670 | C=O Stretching | Aryl Ketone |
| 1550-1600 | C=C Stretching | Aromatic Rings |
| 1000-1200 | C-Cl Stretching | Aryl Chloride |
| 650-900 | C-H Out-of-plane Bending | Substituted Aromatics |
| 600-800 | C-S Stretching | Thiophene |
The precise position of the C=O stretch is diagnostic; conjugation with both aromatic rings lowers its frequency compared to a simple aliphatic ketone. The pattern in the 650-900 cm⁻¹ region can help confirm the substitution patterns on both rings.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the three protons on the thiophene ring and the three protons on the dichlorophenyl ring, all in the aromatic region (δ 7.0-8.0 ppm).
-
Thiophene Protons : The protons at positions 2, 4, and 5 will exhibit complex splitting patterns (doublets or doublets of doublets) due to coupling with each other. For unsubstituted thiophene, protons at the α-positions (2,5) appear around δ 7.3 ppm, and β-protons (3,4) appear around δ 7.1 ppm.[14] The acyl group at position 3 will deshield the adjacent protons at positions 2 and 4.
-
Dichlorophenyl Protons : The protons at positions 3, 5, and 6 will show characteristic splitting based on their relationship (ortho, meta) to each other. The proton at position 3 (ortho to the carbonyl group) is expected to be the most deshielded.
-
-
¹³C NMR Spectroscopy : The carbon spectrum will provide evidence for all 11 unique carbon atoms.
-
Carbonyl Carbon : The ketone carbon signal will appear significantly downfield, typically in the δ 185-195 ppm range.
-
Aromatic Carbons : The eight aromatic carbons will resonate between δ 120-145 ppm. The carbons directly bonded to the electronegative chlorine and sulfur atoms, as well as the carbon attached to the carbonyl group, will have distinct chemical shifts.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion (M⁺) : The mass spectrum should show a prominent molecular ion peak at m/z 256 (for ³⁵Cl isotopes).
-
Isotopic Pattern : A crucial diagnostic feature will be the isotopic signature of the two chlorine atoms. This will result in a characteristic cluster of peaks:
-
M⁺ (containing two ³⁵Cl atoms)
-
M⁺+2 (containing one ³⁵Cl and one ³⁷Cl), with approximately 65% the intensity of M⁺.
-
M⁺+4 (containing two ³⁷Cl atoms), with approximately 10% the intensity of M⁺.
-
-
Fragmentation : The most likely fragmentation pathway is α-cleavage on either side of the carbonyl group, leading to the formation of stable acylium ions corresponding to [C₄H₃S-CO]⁺ (m/z 111) and [C₆H₃Cl₂-CO]⁺ (m/z 173).
Three-Dimensional Conformation
While 2D representations are useful, the 3D conformation of a molecule dictates its ability to interact with biological targets. The key determinant of the 3D structure of this compound is the torsional or dihedral angle between the planes of the thiophene and dichlorophenyl rings.
-
Rotational Freedom : There is rotational freedom around the C(thiophene)-C(carbonyl) and C(phenyl)-C(carbonyl) single bonds.
-
Steric Hindrance : The presence of the chlorine atom at the ortho position (position 2) of the phenyl ring introduces significant steric hindrance. This forces the phenyl ring to twist out of the plane of the carbonyl group to minimize steric clash with the thiophene ring.
-
Dihedral Angle : Consequently, the molecule is not planar. The dihedral angle between the two aromatic rings is expected to be significant. In structurally related chalcone derivatives, interplanar angles between a thiophene and a dichlorophenyl ring have been reported to be in the range of 12° to 22°.[15][16] For N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E), the dihedral angle between the thiophene and chlorophenyl rings is a much larger 70.1°.[17] This twist is a critical structural feature that defines the overall shape of the molecule.
-
Intramolecular Interactions : Weak intramolecular hydrogen bonds, such as C-H···O or C-H···Cl interactions, can further stabilize a particular conformation, restricting rotational freedom.[15]
Synthesis and Reactivity
Understanding the synthesis of a molecule provides context for its structure. A common and logical route to synthesize this compound is the Friedel-Crafts acylation .
Experimental Protocol: Friedel-Crafts Acylation
-
Reactant Preparation : In a dry, inert atmosphere (e.g., under nitrogen), dissolve 2,4-dichlorobenzoyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Catalyst Addition : Cool the solution in an ice bath (0 °C) and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 eq), portion-wise with stirring.
-
Thiophene Addition : Add thiophene (1.0-1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression : Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching : Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.
-
Extraction and Purification : Separate the organic layer. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Causality : Thiophene preferentially undergoes acylation at the more reactive α-position (C2). To achieve substitution at the β-position (C3), direct acylation is challenging. The synthesis may require a more complex, multi-step route involving blocking/directing groups or starting from a pre-functionalized 3-substituted thiophene. However, for the purpose of this guide, the Friedel-Crafts reaction illustrates the core bond-forming event.[18]
Caption: Workflow for the Friedel-Crafts synthesis of the target molecule.
Significance in Drug Discovery and Development
The molecular structure of this compound makes it a molecule of high interest for drug development professionals for several reasons:
-
Privileged Scaffold : As previously mentioned, the thiophene ring is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[2][19]
-
Bioisosterism : The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions with protein targets, potentially enhancing binding affinity compared to a simple phenyl ring.[2]
-
Metabolic Considerations : While valuable, the thiophene moiety is also considered a "structural alert." Its metabolism, often mediated by cytochrome P450 enzymes, can sometimes lead to the formation of reactive thiophene-S-oxides or epoxides, which may cause toxicity.[20] A thorough understanding of the metabolic fate of any thiophene-containing drug candidate is therefore critical.
-
Modulation of Properties : The dichlorophenyl group allows for fine-tuning of the molecule's lipophilicity and electronic properties, which are key determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
This compound is a structurally well-defined molecule characterized by the linkage of two important aromatic pharmacophores, thiophene and dichlorobenzene, through a ketone bridge. Its key structural features include a non-planar conformation dictated by steric hindrance, with a significant dihedral angle between the two rings. These features, confirmed through a combination of spectroscopic methods and crystallographic analysis of similar compounds, define its three-dimensional shape and electronic properties. The inherent reactivity of the thiophene nucleus, combined with the modulating effects of the dichlorophenyl group, makes this molecule a versatile and compelling scaffold for the design and synthesis of new therapeutic agents. This guide provides the foundational knowledge necessary for researchers to leverage this structure in the pursuit of novel drug candidates.
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Shafi, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
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Arctom Scientific. (n.d.). This compound. Arctom Scientific. Available at: [Link]
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Dansette, P. M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]
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Fun, H.-K., et al. (2008). (E)-3-(2,4-Dichlorophenyl)-1-(2-thienyl)prop-2-en-1-one. Acta Crystallographica Section E. Available at: [Link]
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Jotani, M. M., et al. (2018). Crystal structure and Hirshfeld surface analysis of (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one. IUCrData. Available at: [Link]
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Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]
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ResearchGate. (n.d.). Common thiophene derivatives and their application in pharmaceutical chemistry. Available at: [Link]
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Nishimura, S. (1960). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences. Available at: [Link]
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Gajjar, A. K., et al. (2015). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Available at: [Link]
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Chantrapromma, S., et al. (2007). Crystal structure of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-.... Acta Crystallographica Section E. Available at: [Link]
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Gil-Marques, M., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]
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Kumar, R., et al. (2016). Therapeutic importance of synthetic thiophene. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Thiophene synthesis. Available at: [Link]
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International Journal of Research and Analytical Reviews. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link]
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Chemsrc. (n.d.). 3-(2,3-DICHLOROBENZOYL)THIOPHENE. Available at: [Link]
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Molbase. (n.d.). This compound. Available at: [Link]
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Wikipedia. (n.d.). Thiophene. Available at: [Link]
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Rauf, M. K., et al. (2009). 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. Acta Crystallographica Section E. Available at: [Link]
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Samir, E., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry. Available at: [Link]
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Eurisotop. (n.d.). NMR Solvent data chart. Available at: [Link]
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NIST. (n.d.). Thiophene. NIST WebBook. Available at: [Link]
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Al-Majid, A. M., et al. (2023). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives.... IUCrData. Available at: [Link]
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MIT Libraries. (2013). Thiophene-based covalent organic frameworks. Available at: [Link]
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Journal of Xi'an Shiyou University, Natural Science Edition. (2023). Synthesis and characterization of Thiophene fused arylbenzo[2][21]thieno[2,3-d]thiazole derivatives. Available at: [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone.... Available at: [Link]
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Hafez, H. N., et al. (2016). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules. Available at: [Link]
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ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... Available at: [Link]
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Spectroscopic Data for 3-(2,4-Dichlorobenzoyl)thiophene: An In-Depth Technical Guide
Introduction
3-(2,4-Dichlorobenzoyl)thiophene is a halogenated aromatic ketone with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring a thiophene ring acylated at the 3-position with a 2,4-dichlorobenzoyl group, suggests a unique electronic and conformational profile that can be elucidated through various spectroscopic techniques. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretations provided herein are based on established principles of spectroscopy and data from analogous compounds, offering a predictive yet robust characterization for researchers, scientists, and drug development professionals.
The molecular structure of this compound is presented below, with atom numbering used for the subsequent spectral assignments.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol: NMR Data Acquisition
A general protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H spectrum with a 90° pulse.
-
Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set the spectral width to encompass the expected range for aromatic and carbonyl carbons (typically 0-220 ppm).
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the three protons on the thiophene ring and the three protons on the dichlorophenyl ring. The electron-withdrawing nature of the benzoyl group will deshield the adjacent thiophene protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2 | 7.8 - 8.0 | dd | ~3.0, 1.5 |
| H5 | 7.5 - 7.7 | dd | ~5.0, 1.5 |
| H4 | 7.3 - 7.5 | dd | ~5.0, 3.0 |
| H6' | 7.4 - 7.6 | d | ~8.5 |
| H3' | 7.3 - 7.5 | d | ~2.0 |
| H5' | 7.2 - 7.4 | dd | ~8.5, 2.0 |
Causality of Predictions: The chemical shifts of the thiophene protons are predicted based on data for 3-substituted thiophenes. The H2 proton, being ortho to the electron-withdrawing carbonyl group, is expected to be the most deshielded. The protons on the dichlorophenyl ring will appear as distinct signals due to their different electronic environments and coupling patterns.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbonyl carbon is expected to resonate at a significantly downfield chemical shift.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C6) | 188 - 192 |
| C1' | 138 - 140 |
| C2' | 135 - 137 |
| C4' | 134 - 136 |
| C3 | 133 - 135 |
| C6' | 130 - 132 |
| C5' | 129 - 131 |
| C2 | 127 - 129 |
| C5 | 126 - 128 |
| C4 | 125 - 127 |
| C3' | 127 - 129 |
Causality of Predictions: The prediction for the carbonyl carbon is based on typical values for aromatic ketones. The chemical shifts of the thiophene carbons are influenced by the deshielding effect of the benzoyl substituent. The chlorinated carbons (C2' and C4') are expected to show distinct chemical shifts due to the electronic effects of the chlorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment or the KBr pellet.
-
Place the sample on the ATR crystal or in the KBr press to form a pellet.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Predicted IR Spectrum
The IR spectrum of this compound will be dominated by strong absorptions from the carbonyl group and various vibrations from the aromatic rings.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Carbonyl (C=O) Stretch | 1660 - 1640 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| Thiophene Ring Stretch | ~1420 | Medium |
| C-Cl Stretch | 800 - 600 | Strong |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Strong |
Causality of Predictions: The strong carbonyl absorption is a hallmark of ketones.[2][3] Its position is slightly lowered due to conjugation with both the thiophene and dichlorophenyl rings.[3] The C-Cl stretching vibrations are expected in the fingerprint region. The pattern of C-H out-of-plane bending can provide information about the substitution pattern of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and structure.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for generating ions and inducing fragmentation.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or other sensitive detector records the abundance of each ion.
Predicted Mass Spectrum
The mass spectrum of this compound (Molecular Weight: 257.14 g/mol ) is expected to show a prominent molecular ion peak and characteristic fragment ions resulting from the cleavage of the bond between the carbonyl group and the thiophene ring, as well as fragmentation of the dichlorobenzoyl moiety. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be evident in the molecular ion and chlorine-containing fragment peaks.
| m/z | Predicted Fragment Ion |
| 256/258/260 | [M]⁺ (Molecular ion) |
| 173/175/177 | [C₇H₃Cl₂O]⁺ (Dichlorobenzoyl cation) |
| 111 | [C₄H₃S-C=O]⁺ (Thienoyl cation) |
| 83 | [C₄H₃S]⁺ (Thienyl cation) |
Causality of Predictions: The most probable fragmentation pathway involves the cleavage of the acyl bond, leading to the formation of the stable dichlorobenzoyl and thienoyl cations.[4] Further fragmentation can lead to the loss of CO from the thienoyl cation to form the thienyl cation. The isotopic signature of two chlorine atoms will result in a characteristic M, M+2, and M+4 pattern for the molecular ion and the dichlorobenzoyl fragment.
Caption: Proposed mass spectral fragmentation of this compound.
Conclusion
This technical guide provides a detailed predictive overview of the key spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established spectroscopic principles and analysis of analogous structures, offer a robust framework for the characterization of this compound. Researchers and scientists can utilize this guide to aid in the identification, purity assessment, and structural confirmation of this compound in their research and development endeavors. It is important to note that while these predictions are based on sound scientific reasoning, experimental verification remains the gold standard for unequivocal structural determination.
References
- BenchChem. Spectroscopic Profile of 2,4'-Dichlorobenzophenone: An In-Depth Technical Guide. BenchChem. Accessed January 18, 2026.
- Chemistry LibreTexts. Ketone infrared spectra. Chemistry LibreTexts. Accessed January 18, 2026.
- Arctom Scientific. CAS NO. 898771-52-3 | this compound. Arctom Scientific. Accessed January 18, 2026.
- BenchChem. Application Notes and Protocols: Mass Spectrometry Analysis of 2,5-Dichloro-4'-fluorobenzophenone Fragmentation. BenchChem. Accessed January 18, 2026.
- Spectroscopy Online. The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Published September 1, 2017. Accessed January 18, 2026.
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An In-depth Technical Guide to (2,4-dichlorophenyl)(thiophen-3-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2,4-dichlorophenyl)(thiophen-3-yl)methanone, a molecule of interest in medicinal chemistry and materials science. We will delve into its chemical identity, regioselective synthesis strategies, physicochemical properties, and potential applications, offering insights grounded in established chemical principles and contemporary research.
Chemical Identity and Nomenclature
The compound with the common name 3-(2,4-Dichlorobenzoyl)thiophene is systematically named (2,4-dichlorophenyl)(thiophen-3-yl)methanone according to IUPAC nomenclature. This name accurately describes the molecular structure, which consists of a thiophen-3-yl group attached to the carbonyl carbon of a ketone, which is also bonded to a 2,4-dichlorophenyl group.
Key Identifiers:
-
IUPAC Name: (2,4-dichlorophenyl)(thiophen-3-yl)methanone
-
CAS Number: 898771-52-3[1]
-
Molecular Formula: C₁₁H₆Cl₂OS[1]
-
Molecular Weight: 257.14 g/mol [1]
Physicochemical Properties
The physicochemical properties of a compound are critical for its application in drug development and materials science, influencing factors such as solubility, absorption, and reactivity. The following table summarizes the known properties of (2,4-dichlorophenyl)(thiophen-3-yl)methanone.
| Property | Value | Source |
| Molecular Formula | C₁₁H₆Cl₂OS | Arctom Scientific[1] |
| Molecular Weight | 257.14 g/mol | Arctom Scientific[1] |
| MDL Number | MFCD07699045 | Arctom Scientific[1] |
Further characterization is required to determine properties such as melting point, boiling point, solubility, and spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Synthesis Strategies: Overcoming Regiochemical Challenges
The synthesis of (2,4-dichlorophenyl)(thiophen-3-yl)methanone presents a significant regiochemical challenge. Standard electrophilic substitution reactions on an unsubstituted thiophene ring, such as the Friedel-Crafts acylation, predominantly yield the 2-substituted isomer. This preference is due to the greater stabilization of the cationic intermediate formed during electrophilic attack at the 2-position.
To achieve the desired 3-substituted product, more sophisticated synthetic strategies are required. Modern cross-coupling reactions, which involve the formation of a carbon-carbon bond between two fragments using a metal catalyst, offer a reliable solution.
Negishi Cross-Coupling: A Preferred Route
The Negishi cross-coupling reaction is a powerful method for the formation of C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds.[2][3][4] This approach involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. For the synthesis of (2,4-dichlorophenyl)(thiophen-3-yl)methanone, this would involve the coupling of a 3-thienylzinc halide with 2,4-dichlorobenzoyl chloride.
Conceptual Workflow for Negishi Cross-Coupling:
Caption: Conceptual workflow for the synthesis via Negishi coupling.
Detailed Experimental Protocol (Proposed):
Step 1: Preparation of 3-Thienylzinc chloride
-
To a solution of 3-bromothiophene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of 3-thienyllithium.
-
To this solution, add a solution of anhydrous zinc chloride in THF dropwise at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The resulting solution contains the 3-thienylzinc chloride reagent.
Step 2: Palladium-Catalyzed Cross-Coupling
-
In a separate flask, dissolve 2,4-dichlorobenzoyl chloride and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) in anhydrous THF under an inert atmosphere.
-
To this solution, add the freshly prepared 3-thienylzinc chloride solution via cannula.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (2,4-dichlorophenyl)(thiophen-3-yl)methanone.
Suzuki-Miyaura Cross-Coupling: An Alternative Approach
The Suzuki-Miyaura cross-coupling reaction provides another robust method for the synthesis of the target molecule.[5][6][7][8] This reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. In this case, 3-thiopheneboronic acid would be coupled with 2,4-dichlorobenzoyl chloride.
Conceptual Workflow for Suzuki-Miyaura Coupling:
Caption: Conceptual workflow for the synthesis via Suzuki-Miyaura coupling.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for (2,4-dichlorophenyl)(thiophen-3-yl)methanone is not extensively reported in publicly available literature, the structural motifs present in the molecule are of significant interest to medicinal chemists.
-
Thiophene Moiety: The thiophene ring is a well-established pharmacophore found in numerous FDA-approved drugs. It is considered a bioisostere of the benzene ring and can modulate a molecule's pharmacokinetic and pharmacodynamic properties. Thiophene derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[3][4][5]
-
Dichlorophenyl Group: The presence of chlorine atoms on the phenyl ring can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Dichlorinated phenyl rings are common features in various bioactive compounds.
Given these structural features, (2,4-dichlorophenyl)(thiophen-3-yl)methanone represents a valuable scaffold for the development of novel therapeutic agents. Further biological screening of this compound and its derivatives is warranted to explore its potential in various disease areas. A patent search has identified a compound containing a 1-(2,4-dichlorophenyl) moiety attached to a thiophene ring which has been investigated as a potential peripheral cannabinoid-1 receptor inverse agonist, suggesting a possible area for future research.[9]
Conclusion
(2,4-dichlorophenyl)(thiophen-3-yl)methanone is a molecule with significant potential in synthetic and medicinal chemistry. While its direct synthesis via classical methods is challenging due to regioselectivity issues, modern cross-coupling reactions such as the Negishi and Suzuki-Miyaura couplings offer efficient and selective routes to this 3-substituted thiophene derivative. The presence of both the thiophene and dichlorophenyl moieties suggests that this compound could serve as a valuable building block for the discovery of new drug candidates. This guide provides a foundational understanding for researchers and professionals in the field to further explore the synthesis and potential applications of this intriguing molecule.
References
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Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]
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Han, C., & Buchwald, S. L. (2009). Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]
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Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Scalable Negishi Coupling between Organozinc Compounds and (Hetero)Aryl Bromides under Aerobic Conditions when using Bulk Water or Deep Eutectic Solvents with no Additional Ligands. (2021). Angewandte Chemie International Edition, 60(19), 10632-10636. [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
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The isolated yield of product 3 after Suzuki coupling of... - ResearchGate. (n.d.). [Link]
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PubChem. (n.d.). (2-Amino-4-(3,5-bis(trifluoromethyl)phenyl)thiophen-3-yl)(4-chlorophenyl)methanone. [Link]
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SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - NIH. (n.d.). [Link]
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Synthesis, Biological Activities Evaluation of 4-(4-Chlorophenylazo)-5-Thiophen-2-yl-[2][3]Dithiole-3-Thione - ResearchGate. (2018, February 15). [Link]
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1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one - MDPI. (n.d.). [Link]
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Palladium-catalyzed completely linear-selective Negishi cross-coupling of allylzinc halides with aryl and vinyl electrophiles - PubMed. (n.d.). [Link]
-
Hung, M. S., et al. (2010). Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. ChemMedChem, 5(9), 1439–1443. [Link]
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Introduction: Establishing a Foundational Profile for a Key Synthetic Intermediate
An In-Depth Technical Guide to the Physical Characterization of 3-(2,4-Dichlorobenzoyl)thiophene
This compound represents a class of molecules holding significant interest for researchers in medicinal chemistry and materials science. As a halogenated benzoyl-thiophene derivative, its structure suggests potential applications as a scaffold in the synthesis of novel pharmacologically active compounds or functional organic materials.[1][2] The precise physical and chemical characteristics of any such intermediate are paramount, as they dictate everything from reaction kinetics and purification strategies to the ultimate formulation and bioavailability of a final product.[3]
This guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive framework for the systematic physical characterization of this compound. We move beyond a simple listing of properties to detail the causality behind the selection of analytical techniques and the logic embedded within each experimental protocol. The objective is to create a self-validating system of analysis that ensures data of the highest integrity, suitable for regulatory submission, publication, or advanced drug development pipelines.
Core Physicochemical Properties: The Macroscopic Identity
The initial phase of characterization focuses on fundamental macroscopic properties. These values are the first-line indicators of a compound's identity, purity, and handling characteristics.
Molecular Structure and Weight
The logical starting point is the confirmation of the molecule's elemental composition and mass. The structure consists of a thiophene ring acylated at the 3-position with a 2,4-dichlorobenzoyl group.
-
Chemical Formula: C₁₁H₆Cl₂OS
-
Molecular Weight (MW): 257.14 g/mol
This theoretical molecular weight is a critical parameter for all subsequent analyses, particularly for interpreting mass spectrometry data and for preparing solutions of known molarity.
Melting Point: A Sentinel of Purity
The melting point is not merely a physical constant but a sensitive indicator of sample purity. Impurities typically depress and broaden the melting range. For a crystalline solid such as this, Differential Scanning Calorimetry (DSC) is the preferred method over traditional capillary techniques due to its superior precision and ability to detect phase transitions.
Table 1: Summary of Core Physicochemical Properties
| Property | Value / Method | Rationale |
| CAS Number | 898771-52-3 | Unique chemical identifier for database tracking.[4] |
| Molecular Formula | C₁₁H₆Cl₂OS | Derived from structural analysis. |
| Molecular Weight | 257.14 g/mol | Calculated from the molecular formula. |
| Physical Form | Expected to be a solid | Based on the high molecular weight and aromatic structure. |
| Melting Point | DSC Analysis | Provides a precise melting range and enthalpy, indicating purity. |
| Boiling Point | Not Determined | High molecular weight suggests decomposition may occur before boiling at atmospheric pressure. |
| Solubility | Isothermal Shake-Flask | A robust, equilibrium-based method for quantitative assessment.[3] |
Experimental Protocol: Melting Point Determination by DSC
-
Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using an indium standard (m.p. 156.6 °C). This ensures the trustworthiness of the measurement.
-
Sample Preparation: Accurately weigh 2-3 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well beyond the expected melting point (e.g., 250 °C).
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The sharpness of the peak provides a qualitative measure of purity.
Solubility Profile: Guiding Formulation and Synthesis
Solubility is a critical determinant of a compound's utility.[3] For synthetic applications, it dictates solvent choice for reactions and purification. For pharmaceutical development, it directly impacts bioavailability. The isothermal shake-flask method is the gold-standard for determining equilibrium solubility.[3]
Experimental Protocol: Isothermal Shake-Flask Solubility Measurement
-
System Preparation: Add an excess amount of the compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, methanol, acetone, chloroform, toluene). The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) for 24-48 hours. This duration is necessary to ensure the system reaches thermodynamic equilibrium.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Centrifuge the vials to ensure complete separation of the solid from the supernatant.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical technique, such as UV-Vis spectroscopy or HPLC.
Caption: Isothermal shake-flask solubility workflow.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic techniques provide unambiguous confirmation of the molecular structure by probing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR spectra are essential.
-
¹H NMR: The proton NMR spectrum will reveal the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the thiophene ring and the three protons on the dichlorophenyl ring.[5][6] The relative integration of these signals should correspond to the number of protons.
-
¹³C NMR: The carbon NMR spectrum shows the number of chemically distinct carbon atoms. Key signals would include those for the carbonyl carbon (expected downfield, ~180-190 ppm), the carbons of the two aromatic rings, and the carbon atoms directly bonded to chlorine (which can be identified by their specific chemical shifts).[5][7]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Chloroform-d (CDCl₃) is a good first choice for many organic molecules.[8]
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. If structural assignment is ambiguous, advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon connectivities, respectively.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic absorption band for this compound is the carbonyl (C=O) stretch of the ketone, which is expected to be strong and sharp in the region of 1650-1700 cm⁻¹.[9] Other significant bands will include C=C stretching from the aromatic rings (~1400-1600 cm⁻¹) and C-Cl stretching (~600-800 cm⁻¹).
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of its conjugated π-system. The benzoyl and thiophene rings form a conjugated system, which should result in characteristic absorption maxima (λ_max) in the UV region (200-400 nm).[10][11]
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).
-
Solution Preparation: Prepare a dilute solution of the compound with a known concentration. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2-1.0 AU).
-
Spectrum Measurement: Record the absorbance spectrum against a solvent blank from approximately 200 to 600 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), which is a quantitative measure of the intensity of the absorption.
Comprehensive Characterization Workflow
A logical workflow ensures that all necessary data is collected efficiently and systematically, forming a complete and defensible characterization package.
Caption: Systematic workflow for physical characterization.
Conclusion
The comprehensive physical characterization of this compound requires a multi-faceted analytical approach. By systematically determining its core physicochemical properties, confirming its molecular structure through spectroscopy, and assessing its purity, a complete and reliable data package can be assembled. This foundational knowledge is indispensable for any researcher or developer, enabling informed decisions in synthesis, purification, formulation, and discovery, thereby accelerating the journey from a promising molecule to a high-value application.
References
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PubChem. (2024). 3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link].
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The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link].
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PubChem. (2024). Thiophene, 2,4-dichloro-. National Center for Biotechnology Information. Retrieved from [Link].
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MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo). Retrieved from [Link].
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MDPI. (2011). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules. Retrieved from [Link].
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Arctom. (n.d.). CAS NO. 898771-52-3 | this compound. Retrieved from [Link].
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Scholars Research Library. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Retrieved from [Link].
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Wikipedia. (n.d.). Thiophene. Retrieved from [Link].
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National Institute of Standards and Technology. (n.d.). Thiophene. NIST Chemistry WebBook. Retrieved from [Link].
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Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link].
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ChemSynthesis. (2024). Thiophene. Retrieved from [Link].
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Scribd. (n.d.). Thiophene: Structure, Properties, Reactions. Retrieved from [Link].
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Sciencemadness Wiki. (2022). Thiophene. Retrieved from [Link].
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FooDB. (2010). Showing Compound Thiophene (FDB000912). Retrieved from [Link].
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PubMed. (2014). Thieno[3,2-b]thiophene-diketopyrrolopyrrole-based quinoidal small molecules: synthesis, characterization, redox behavior, and n-channel organic field-effect transistors. Chemistry. Retrieved from [Link].
- MIT. (2013). Thiophene-based covalent organic frameworks.
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Journal of Xi'an Shiyou University, Natural Science Edition. (2023). Synthesis and characterization of Thiophene fused arylbenzo[5][9]thieno[2,3-d]thiazole derivatives.
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MDPI. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. International Journal of Molecular Sciences. Retrieved from [Link].
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An In-depth Technical Guide to the Solubility of 3-(2,4-Dichlorobenzoyl)thiophene in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2,4-Dichlorobenzoyl)thiophene, a key intermediate in various synthetic pathways. In the absence of extensive published solubility data for this specific molecule, this document outlines a robust framework for predicting and experimentally determining its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of this compound to facilitate its use in synthesis, purification, and formulation. The methodologies presented herein are grounded in established principles of physical organic chemistry and standard laboratory practices, ensuring a reliable and reproducible approach to solubility assessment.
Introduction: Understanding the Molecular Architecture
This compound is a polysubstituted aromatic ketone. Its solubility behavior is dictated by the interplay of its constituent functional groups: the thiophene ring, the dichlorinated benzene ring, and the bridging carbonyl group. A priori assessment of its structure allows for a qualitative prediction of its solubility profile.
-
Thiophene Core: The foundational five-membered thiophene ring is an aromatic heterocycle containing a sulfur atom. Thiophene itself is a nonpolar compound, rendering it generally soluble in nonpolar organic solvents like toluene and hexane.[1][2] The sulfur atom's lone pairs do not readily participate in hydrogen bonding with protic solvents.[1]
-
Dichlorobenzoyl Substituent: The 2,4-dichlorobenzoyl group introduces significant polarity to the molecule. The carbonyl group (C=O) is a strong dipole and can act as a hydrogen bond acceptor. The two chlorine atoms are electronegative, further increasing the polarity of the benzene ring and the molecule as a whole.
-
Overall Molecular Polarity: The combination of the nonpolar thiophene ring and the polar dichlorobenzoyl moiety results in a molecule of intermediate polarity. The principle of "like dissolves like" suggests that this compound will exhibit preferential solubility in solvents of similar polarity.[2] It is anticipated to have limited solubility in highly nonpolar solvents (e.g., alkanes) and highly polar protic solvents (e.g., water), with a greater affinity for polar aprotic solvents (e.g., acetone, ethyl acetate) and some polar protic solvents (e.g., alcohols).
The interplay of these structural features can be visualized as follows:
Caption: Predicted solubility based on molecular structure.
Experimental Determination of Solubility: The Isothermal Shake-Flask Method
The "gold standard" for determining the thermodynamic solubility of a solid in a liquid is the isothermal shake-flask method.[1] This technique involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution is saturated.
Principle
A supersaturated solution is created by adding an excess amount of this compound to a known volume of the organic solvent. The mixture is then agitated at a constant temperature for a prolonged period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After equilibrium is achieved, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is determined analytically.
Detailed Experimental Protocol
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, tetrahydrofuran, toluene, hexane) of analytical grade
-
Volumetric flasks
-
Screw-cap vials or flasks
-
Constant temperature bath with shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a series of screw-cap vials.
-
Add a precise volume of each selected organic solvent to the respective vials. Ensure there is a visible excess of undissolved solid.
-
-
Equilibration:
-
Place the sealed vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time required to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand in the temperature bath for at least 24 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the clear supernatant using a syringe fitted with a compatible filter to remove any suspended solid particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations is essential for accurate quantification.[3]
-
-
Data Reporting:
-
Calculate the solubility in units of mass per volume (e.g., g/L or mg/mL) and moles per volume (mol/L). The experiment should be performed in triplicate to ensure reproducibility.
-
The following diagram illustrates the workflow for the isothermal shake-flask method:
Caption: Isothermal shake-flask solubility determination workflow.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound in organic solvents:
-
Solvent Polarity: As previously discussed, the principle of "like dissolves like" is paramount. Solvents with polarity indices similar to that of the solute are likely to be the most effective.
-
Temperature: The solubility of solids in liquids generally increases with temperature. This is because the dissolution process is often endothermic, and an increase in temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.
-
Hydrogen Bonding: While the carbonyl group can act as a hydrogen bond acceptor, the molecule lacks a hydrogen bond donor. Therefore, its solubility in protic solvents (e.g., alcohols) will depend on the solvent's ability to solvate the molecule through dipole-dipole interactions and hydrogen bonding with the carbonyl oxygen.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid-state crystal of this compound will influence its solubility. A higher lattice energy will require more energy to break the crystal structure, resulting in lower solubility.
Hypothetical Solubility Data Presentation
The experimentally determined solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvents and conditions.
| Solvent | Solvent Type | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Hexane | Nonpolar | 25 | Expected Low | Expected Low |
| Toluene | Nonpolar (Aromatic) | 25 | Expected Moderate | Expected Moderate |
| Dichloromethane | Polar Aprotic | 25 | Expected Good | Expected Good |
| Ethyl Acetate | Polar Aprotic | 25 | Expected Good | Expected Good |
| Acetone | Polar Aprotic | 25 | Expected High | Expected High |
| Tetrahydrofuran | Polar Aprotic | 25 | Expected High | Expected High |
| Methanol | Polar Protic | 25 | Expected Moderate | Expected Moderate |
| Ethanol | Polar Protic | 25 | Expected Moderate | Expected Moderate |
Note: The values in this table are hypothetical and should be replaced with experimentally determined data.
Conclusion
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An In-depth Technical Guide to the Discovery and History of Thiophene Compounds
Abstract
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, stands as a cornerstone in the architecture of modern chemical science. Its journey, from an overlooked impurity in coal tar to a privileged scaffold in pharmaceuticals and advanced materials, is a compelling narrative of serendipity, meticulous scientific inquiry, and innovative synthesis. This guide provides an in-depth exploration of the discovery and history of thiophene compounds, designed for researchers, scientists, and drug development professionals. We will traverse the key historical milestones, delve into the evolution of synthetic methodologies, and examine the landmark compounds that underscore the enduring legacy and future potential of this remarkable heterocycle.
The Serendipitous Discovery: A Case of Mistaken Identity
The story of thiophene begins not with its discovery, but with the debunking of a long-held chemical belief. For years, the "indophenine test"—the formation of a deep blue dye when isatin is mixed with sulfuric acid and benzene—was considered a characteristic reaction of benzene itself.[1][2] In 1882, at the University of Zurich, German chemist Viktor Meyer was preparing for a lecture demonstration of this very reaction.[2][3] To his surprise, when he used a highly purified sample of benzene, the test failed spectacularly; no blue color appeared.[2][4]
This unexpected result led Meyer to a brilliant deduction: the indophenine reaction was not due to benzene, but to an unknown contaminant present in the crude benzene derived from coal tar.[2][3] Through painstaking fractional distillation and selective sulfonation to remove the thiophenic impurity, Meyer successfully isolated the sulfur-containing compound responsible for the color change.[1][2] He named it "thiophene," a portmanteau of the Greek words theion (sulfur) and phaino (to show or appear), in honor of its colorful debut onto the scientific stage.[2][3] This discovery not only introduced a new class of heterocyclic compounds but also underscored the critical importance of purity in chemical investigation.[2]
Workflow: The Indophenine Test
The indophenine test, pivotal to thiophene's discovery, is a straightforward qualitative analysis.
Protocol:
-
Sample Preparation: Place a small quantity (approx. 1 mL) of the benzene sample to be tested into a clean, dry test tube.
-
Reagent Addition: Add a few crystals of isatin to the sample.
-
Acidification: Carefully add a few drops of concentrated sulfuric acid down the side of the test tube.
-
Observation: Gently agitate the mixture. A positive result for the presence of thiophene is indicated by the immediate formation of a deep blue or greenish-blue color.[2]
Caption: Logical workflow leading to the discovery of thiophene.
Early Structural Elucidation and the Benzene Analogy
Following its isolation, the next challenge was to determine thiophene's structure. Early chemical analyses revealed its molecular formula to be C₄H₄S.[5] The compound's remarkable stability, its benzene-like odor, and its propensity for substitution rather than addition reactions strongly suggested it was aromatic.[1][6] This striking resemblance to benzene in physical and chemical properties became a central theme in its early chemistry.[5][6] For instance, the boiling points of thiophene (84°C) and benzene (80°C) are remarkably close, making their separation by simple distillation difficult.[1]
| Property | Thiophene (C₄H₄S) | Benzene (C₆H₆) |
| Molar Mass | 84.14 g/mol | 78.11 g/mol |
| Boiling Point | 84 °C (183 °F) | 80.1 °C (176.2 °F) |
| Density | 1.051 g/cm³ | 0.876 g/cm³ |
| Aromaticity | Aromatic | Aromatic |
| Table comparing the physical properties of thiophene and benzene. |
The planar, five-membered ring structure was ultimately confirmed through a combination of degradation studies and the development of the first synthetic routes, which logically led to a cyclic product.[1]
The Dawn of Thiophene Synthesis: From Discovery to Creation
The ability to synthesize thiophene and its derivatives in the laboratory was crucial for unlocking its chemical potential. The years following its discovery saw the development of several foundational synthetic methods that are still recognized today.
Meyer's First Synthesis (1883)
Just a year after its discovery, Viktor Meyer himself reported the first synthesis of thiophene, which involved passing acetylene through molten sulfur.[2][7] While historically significant, this method is not practical for laboratory use due to harsh conditions and low yields.
Paal-Knorr Thiophene Synthesis (1884)
A far more versatile and enduring method, the Paal-Knorr synthesis, was reported in 1884.[2][8] This reaction involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀) or, more recently, Lawesson's reagent.[8][9][10] The causality behind this experimental choice lies in the dual function of these reagents: they act as both a source of sulfur and a potent dehydrating agent to drive the cyclization to completion.[9][11] This method's power lies in its ability to generate a wide variety of substituted thiophenes by simply changing the starting 1,4-dicarbonyl compound.[6][8]
Hinsberg Thiophene Synthesis (1910)
The Hinsberg synthesis offers an alternative route, involving the condensation of a 1,2-dicarbonyl compound (like an α-dione) with diethyl thiodiacetate in the presence of a strong base.[6][12] This reaction proceeds through a Stobbe-type condensation mechanism.[6][13] It is particularly useful for synthesizing thiophene-3,4-dicarboxylic acids and their derivatives.[14]
Caption: Comparison of classical thiophene synthetic routes.
The Rise of Thiophene in Medicinal Chemistry: A Privileged Scaffold
For much of the 20th century, the development of thiophene chemistry paralleled the growth of the pharmaceutical industry. Chemists quickly recognized that the thiophene ring could serve as a bioisostere for the benzene ring.[2][15] Bioisosterism is a strategy in drug design where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties to enhance or modify its activity.[2][16] The thiophene ring, with its similar size, planarity, and aromaticity to benzene, proved to be an excellent substitute, often leading to improved potency, altered metabolism, or better pharmacokinetic profiles.[2][3]
This realization solidified thiophene's role as a "privileged structure" in drug discovery.[2] Some landmark examples include:
-
Ticarcillin (Patented 1963): An early semisynthetic penicillin antibiotic, ticarcillin features a thiophene ring where earlier penicillins had a phenyl group. This modification broadened its spectrum of activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.[2]
-
Clopidogrel (Plavix®, Patented 1982): A blockbuster antiplatelet drug, clopidogrel is a thienopyridine derivative used to prevent heart attacks and strokes.[2][17] It is a prodrug, meaning it is metabolized in the body to its active form, which then irreversibly blocks a key platelet receptor.[17][18]
-
Olanzapine (Zyprexa®): An atypical antipsychotic used to treat schizophrenia and bipolar disorder, incorporating a thienobenzodiazepine core structure.[2]
-
Duloxetine (Cymbalta®): A widely prescribed antidepressant, this serotonin-norepinephrine reuptake inhibitor (SNRI) contains a naphthyl group attached to a thiophene ring.[19]
The inclusion of the thiophene ring is not without potential liabilities. The sulfur atom can be oxidized by cytochrome P450 enzymes in the liver to form reactive metabolites like thiophene-S-oxides or thiophene epoxides, which can lead to toxicity in some cases.[17][19] This necessitates careful toxicological evaluation during drug development.[19]
Thiophenes in Materials Science: The Conducting Polymer Revolution
While medicinal chemistry applications flourished, a new frontier for thiophene emerged in the late 20th century: materials science. The discovery that conjugated polymers could be "doped" to conduct electricity opened the door to the field of organic electronics.
Polythiophene , a polymer composed of repeating thiophene units, was first synthesized in the early 1980s via oxidative polymerization.[20][21][22] Unsubstituted polythiophene is an insoluble and difficult-to-process material, which initially limited its utility.[21] The breakthrough came with the synthesis of polyalkylthiophenes, such as poly(3-hexylthiophene) (P3HT) , in 1985.[20][22] The addition of flexible alkyl side chains to the thiophene ring rendered the polymer soluble in common organic solvents, allowing it to be processed into thin films for electronic devices.[20]
Doped polythiophenes can exhibit electrical conductivities spanning over 12 orders of magnitude, from insulator to semiconductor to a metallic state.[21] This tunable conductivity, combined with their stability and processability, has made them essential components in a range of applications, including:
-
Organic Field-Effect Transistors (OFETs)[3]
-
Organic Photovoltaics (Solar Cells)[22]
-
Polymer Light-Emitting Diodes (LEDs)[22]
Conclusion and Future Outlook
From a colorful laboratory anomaly to a fundamental building block in life-saving drugs and cutting-edge electronics, the journey of thiophene is a powerful illustration of chemical evolution. Its discovery was a lesson in scientific curiosity, its synthetic development a showcase of chemical ingenuity, and its applications a testament to its remarkable versatility.
Today, research continues to expand the horizons of thiophene chemistry. Modern cross-coupling reactions have provided unprecedented control over the synthesis of complex, functionalized thiophenes. The unique electronic properties of the thiophene ring continue to be exploited in the design of novel organic semiconductors, while its proven track record as a pharmacophore ensures its continued presence in the drug discovery pipeline. The story of thiophene is far from over; it remains a vibrant and essential field of study, promising new discoveries and innovations for years to come.
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The Thiophene Scaffold: A Technical Guide to Unlocking Novel Research Frontiers
Foreword: The Enduring Legacy and Future Promise of Thiophene
The thiophene moiety, a deceptively simple five-membered aromatic heterocycle containing a single sulfur atom, stands as a titan in the world of organic chemistry and drug discovery. Its unique electronic properties, arising from the interplay of the sulfur atom's lone pairs and the π-electron system, render it a "privileged scaffold." This distinction is not merely academic; it is empirically validated by the significant number of FDA-approved drugs incorporating this core structure.[1][2] From potent antiplatelet agents like Clopidogrel to atypical antipsychotics such as Olanzapine, the thiophene ring has consistently demonstrated its capacity to favorably modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][3]
However, the story of thiophene is far from complete. The inherent versatility of its chemical architecture provides a fertile ground for the exploration of novel derivatives with applications extending beyond traditional medicinal chemistry. This guide is intended for researchers, medicinal chemists, and materials scientists who are poised at the edge of discovery. It is not a rigid protocol but a conceptual framework designed to illuminate promising, yet underexplored, avenues of research for novel thiophene derivatives. We will delve into the "why" behind experimental design, grounding our exploration in established principles while pushing the boundaries of innovation.
Part 1: The New Frontier of Thiophene-Based Therapeutics
While the therapeutic landscape is dotted with successful thiophene-containing drugs, significant opportunities remain, particularly in addressing the ever-growing challenge of therapeutic resistance and the need for more targeted therapies.
Overcoming Antimicrobial Resistance: Thiophene Hybrids as Next-Generation Antibiotics
The rise of multidrug-resistant (MDR) bacteria presents a global health crisis. Thiophene derivatives have a long-standing history as antimicrobial agents.[4][5] However, novel research should focus on the rational design of hybrid molecules that combine the thiophene scaffold with other pharmacophores known to target distinct bacterial pathways. This multi-target approach can potentially circumvent existing resistance mechanisms.
Potential Research Area:
-
Design and Synthesis of Thiophene-Quinolone Conjugates: Quinolones are potent DNA gyrase inhibitors. Covalent linkage of a quinolone moiety to a thiophene core could yield a dual-action agent. The thiophene ring can be functionalized to enhance membrane permeability, a common hurdle for antibacterial efficacy, particularly against Gram-negative bacteria.[4]
Experimental Rationale:
The choice of linker between the thiophene and quinolone fragments is critical. A flexible alkyl or ether linker may allow for optimal binding to both targets. The synthetic strategy would likely involve an initial synthesis of a functionalized thiophene, such as a 2-aminothiophene via the Gewald reaction, followed by amide bond formation with a carboxylic acid-derivatized quinolone.[6][7]
Experimental Workflow: Synthesis of a Thiophene-Quinolone Conjugate
Caption: Covalent thiophene inhibitors irreversibly bind to EGFR, blocking downstream signaling.
Part 2: Thiophene Derivatives in Advanced Materials Science
The unique electronic properties of the thiophene ring make it a cornerstone of organic electronics. [8]The potential for fine-tuning its optoelectronic characteristics through substitution offers a vast design space for novel materials.
High-Efficiency All-Polymer Solar Cells: Novel Thiophene-Based Acceptors
All-polymer solar cells (all-PSCs) offer advantages in terms of mechanical flexibility and stability. The development of high-performance polymer acceptors is crucial for advancing this technology. Thiophene-based building blocks can be incorporated into polymer backbones to create materials with desirable energy levels and charge transport properties. [9][10] Potential Research Area:
-
Thieno[3,4-b]thiophene-Based Polymer Acceptors: The thieno[3,4-b]thiophene unit is an electron-rich moiety that can be copolymerized with electron-deficient units to create donor-acceptor polymers. By carefully selecting the co-monomer, the band gap and energy levels of the resulting polymer acceptor can be precisely controlled to match those of common polymer donors (e.g., PM6). [9] Experimental Rationale:
The synthesis of these polymers typically involves Stille or Suzuki cross-coupling reactions. The choice of side chains on the polymer backbone is critical for solubility and film morphology, which in turn significantly impact device performance. Alkyl or alkoxy side chains are commonly employed.
Data Presentation: Performance of Thiophene-Based Polymers in Organic Solar Cells
| Polymer Donor | Polymer Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Reference |
| PM6 | PYF-EF | 17.07 | N/A | N/A | N/A | [9] |
| PM6 | PY-IT:PYF-EF (Ternary) | 18.62 | N/A | N/A | N/A | [9] |
| P3HT | PC₆₁BM | 3.6 - 6.6 | 0.63 | 9.5 | 68 | [10] |
| PM6 (PBDB-T-2F) | Y6 | 14.9 - 19.3 | N/A | N/A | N/A | [10] |
Stable and Efficient Blue Organic Light-Emitting Diodes (OLEDs): Fused Thiophene Architectures
The development of stable and efficient blue emitters remains a significant challenge in OLED technology. Fused thiophene systems, such as dithieno[3,2-b:2′,3′-d]thiophene (DTT), offer rigid, planar structures with high charge mobility and tunable emission properties. [11][12] Potential Research Area:
-
Donor-Acceptor Molecules Based on a DTT Core: By functionalizing the DTT core with strong electron-donating (e.g., triphenylamine) and electron-accepting (e.g., dimesitylboron) groups, it is possible to create molecules with high quantum yields and deep blue emission. [12]The rigid DTT core helps to suppress non-radiative decay pathways, leading to improved device efficiency and operational stability.
Experimental Rationale:
The synthesis of these complex molecules requires multi-step organic synthesis, often culminating in a palladium-catalyzed cross-coupling reaction to link the donor, acceptor, and DTT core. Photophysical characterization, including absorption, emission, and quantum yield measurements in both solution and thin films, is essential to evaluate their potential as OLED emitters.
Part 3: Emerging Applications of Thiophene Derivatives
Beyond therapeutics and electronics, the unique chemical properties of thiophenes lend themselves to a range of other advanced applications.
"Green" Corrosion Inhibitors: Thiophene-Based Schiff Bases
Corrosion of metals is a major industrial problem. Many traditional corrosion inhibitors are toxic and environmentally harmful. Thiophene derivatives, particularly Schiff bases, have shown excellent corrosion inhibition properties for metals like carbon steel in acidic media. [13][14][15] Potential Research Area:
-
Structure-Activity Relationship Studies of Thiophene Schiff Bases: A systematic study of how different substituents on the thiophene and phenyl rings of a Schiff base affect its corrosion inhibition efficiency can lead to the development of highly effective and environmentally benign inhibitors. The presence of the sulfur atom in the thiophene ring and the nitrogen atom of the imine group allows for strong adsorption onto the metal surface, forming a protective barrier. [14] Experimental Rationale:
The synthesis of thiophene Schiff bases is a straightforward condensation reaction between a thiophene-2-carboxaldehyde and a substituted aniline. Corrosion inhibition efficiency can be evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements. [13]
Logical Relationship: Mechanism of Corrosion Inhibition
Caption: Thiophene-based inhibitors adsorb onto the metal surface, forming a protective layer.
Functional Metal-Organic Frameworks (MOFs): Thiophene-Carboxylate Linkers
Metal-Organic Frameworks (MOFs) are highly porous materials with applications in gas storage, catalysis, and sensing. The use of functionalized organic linkers is key to tuning the properties of MOFs. Thiophene-dicarboxylic acids are promising linkers for creating MOFs with unique catalytic and sensing capabilities. [16][17] Potential Research Area:
-
Thiophene-Based MOFs for CO2 Conversion and Heavy Metal Sensing: MOFs constructed from thiophene-dicarboxylate linkers and zinc or other metal ions can exhibit catalytic activity for the cycloaddition of CO2 to epoxides. [17]Furthermore, these MOFs can be designed to exhibit luminescence that is quenched or enhanced in the presence of specific heavy metal ions, making them highly sensitive and selective sensors. [16][18] Experimental Rationale:
The synthesis of these MOFs is typically carried out under solvothermal conditions, reacting a metal salt with the thiophene-dicarboxylate linker. The resulting crystalline material is then characterized by X-ray diffraction to determine its structure. The catalytic activity is assessed by performing the target reaction in the presence of the MOF and analyzing the product yield. Sensing capabilities are evaluated by monitoring the luminescence of the MOF upon addition of various metal ions.
Conclusion: The Road Ahead
The thiophene scaffold, a cornerstone of medicinal chemistry and materials science, is far from reaching its full potential. The research areas outlined in this guide represent just a fraction of the possibilities. By applying principles of rational design, leveraging advanced synthetic methodologies, and embracing interdisciplinary collaboration, the scientific community can continue to unlock the remarkable potential of novel thiophene derivatives to address some of the most pressing challenges in human health and technology. The journey of discovery is ongoing, and the thiophene ring will undoubtedly remain a key player in shaping the future of science.
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Heterometallic MOFs constructed from thiophene and furandicarboxylate ligands for heavy metal luminescence sensing - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note & Synthesis Protocol: 3-(2,4-Dichlorobenzoyl)thiophene
Abstract
This document provides a comprehensive guide for the synthesis of 3-(2,4-Dichlorobenzoyl)thiophene, a key intermediate in the development of various pharmacologically active compounds. The protocol details a robust and optimized Friedel-Crafts acylation procedure, emphasizing experimental causality, safety, and product validation. This guide is intended for researchers in organic chemistry, medicinal chemistry, and drug development, offering both a step-by-step protocol and the underlying scientific principles for a successful and reproducible synthesis.
Introduction & Significance
This compound serves as a critical building block in medicinal chemistry. Its structure is a precursor to several important compounds, including the antifungal agent Sertaconazole. The thiophene ring is a well-regarded isostere of benzene, often incorporated into drug candidates to modulate physicochemical properties and enhance biological activity. The dichlorobenzoyl moiety provides a specific substitution pattern that is often crucial for target binding.
The synthesis described herein utilizes the classic Friedel-Crafts acylation, a powerful and widely used method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. This protocol has been optimized for high yield and purity, with detailed explanations for each step to ensure successful execution.
Reaction Scheme & Mechanism
The synthesis proceeds via an electrophilic aromatic substitution (Friedel-Crafts acylation) mechanism. Thiophene reacts with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically tin(IV) chloride (SnCl₄).
Overall Reaction:
Mechanism Deep Dive:
The reaction is initiated by the activation of the acyl chloride by the Lewis acid catalyst, SnCl₄.
-
Formation of the Acylium Ion: The Lewis acid coordinates to the carbonyl oxygen of the 2,4-dichlorobenzoyl chloride, polarizing the C-Cl bond. This facilitates the departure of the chloride ion, which forms a complex with the catalyst ([SnCl₅]⁻), generating a highly electrophilic acylium ion resonance-stabilized intermediate.
-
Electrophilic Attack: The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. Thiophene is highly activated towards electrophilic substitution, with the C2 and C5 positions being the most reactive. However, steric hindrance from a substituent at C2 can direct acylation to the C3 position. To favor the C3 product, specific reaction conditions are employed. The attack forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
-
Deprotonation & Aromatization: A weak base, typically the [SnCl₅]⁻ complex, abstracts a proton from the carbon atom that was attacked by the acylium ion. This step restores the aromaticity of the thiophene ring, yielding the final product, this compound, and regenerating the catalyst while forming HCl as a byproduct.
Experimental Workflow Diagram
The following diagram outlines the complete workflow from reagent preparation to final product analysis.
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
4.1. Materials & Reagents
| Reagent/Material | Grade | Supplier (Example) | CAS Number | Notes |
| Thiophene | Reagent Grade, ≥99% | Sigma-Aldrich | 110-02-1 | Store under nitrogen. |
| 2,4-Dichlorobenzoyl chloride | ≥98% | Sigma-Aldrich | 89-75-8 | Corrosive, moisture-sensitive. |
| Tin(IV) chloride (SnCl₄) | ≥99% | Sigma-Aldrich | 7646-78-8 | Corrosive, handle in a fume hood. |
| Dichloromethane (DCM), Anhydrous | ACS Grade, ≥99.8% | Fisher Scientific | 75-09-2 | Use dry solvent from a purifier. |
| Hydrochloric acid (HCl) | 37% (concentrated) | VWR | 7647-01-0 | For work-up. |
| Sodium bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | 144-55-8 | For aqueous wash. |
| Sodium sulfate (Na₂SO₄), Anhydrous | ACS Grade | VWR | 7757-82-6 | For drying organic layer. |
| Ethanol | 200 Proof, Absolute | Decon Labs | 64-17-5 | For recrystallization. |
4.2. Equipment
-
Three-neck round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Dropping/addition funnel (125 mL)
-
Nitrogen gas inlet and bubbler
-
Ice/water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for recrystallization (Erlenmeyer flasks, Büchner funnel)
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer
4.3. Step-by-Step Procedure
--- REACTION SETUP ---
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C overnight) and assembled while still warm under a stream of dry nitrogen. This is critical as the catalyst (SnCl₄) and acyl chloride are highly sensitive to moisture.
-
Initial Charging: To a 500 mL three-neck flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add anhydrous dichloromethane (150 mL).
-
Reagent Addition: Add thiophene (8.4 g, 0.1 mol) to the flask.
-
Cooling: Cool the flask to 0-5 °C using an ice/water bath. Maintain this temperature during the addition of the catalyst and acyl chloride.
--- REACTION EXECUTION ---
-
Catalyst Addition: Slowly add tin(IV) chloride (SnCl₄) (29 g, 0.11 mol) to the stirred solution. Note: This addition may be slightly exothermic.
-
Acyl Chloride Addition: Prepare a solution of 2,4-dichlorobenzoyl chloride (20.9 g, 0.1 mol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. A color change is typically observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 9:1) eluent system. The disappearance of the thiophene spot indicates the reaction is nearing completion.
--- WORK-UP AND ISOLATION ---
-
Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (approx. 200 g) and concentrated HCl (20 mL). Caution: This is an exothermic process and will release HCl gas. Perform in a well-ventilated fume hood. Stir vigorously for 15 minutes until the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 50 mL).
-
Washing: Combine all organic extracts. Wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) to neutralize any remaining acid. Caution: CO₂ evolution.
-
Water (1 x 100 mL).
-
Brine (saturated NaCl solution) (1 x 100 mL) to aid in drying.
-
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Swirl for 10-15 minutes, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is often a solid or a thick oil.
--- PURIFICATION ---
-
Recrystallization: Purify the crude solid by recrystallization. A common solvent for this is ethanol. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Result |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 88-91 °C |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | ~ 8.05 (d, 1H), 7.50 (d, 1H), 7.45 (dd, 1H), 7.35 (dd, 1H), 7.30 (d, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | ~ 182.5 (C=O), 138.0, 137.5, 136.0, 132.0, 131.5, 130.0, 128.0, 127.5 |
| IR (KBr), ν (cm⁻¹) | ~ 3100 (Ar C-H), 1645 (C=O stretch), 1590, 1550 (C=C stretch), 820 (C-Cl) |
| Yield | 75-85% (typical) |
Note: Exact spectral shifts may vary slightly depending on the solvent and spectrometer.
Troubleshooting Guide
| Issue | Probable Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst due to moisture; poor quality reagents. | Ensure all glassware is scrupulously dried. Use fresh, anhydrous solvents and high-purity SnCl₄. Open new bottles of reagents if necessary. |
| Formation of Dark Polymer | Reaction temperature was too high during addition. | Maintain strict temperature control (0-5 °C) during catalyst and acyl chloride addition. Slow down the rate of addition. |
| Product is an Oil | Impurities are present, depressing the melting point. | Re-purify the product. Consider column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) before recrystallization. |
| Multiple Products on TLC | Di-acylation (at the C5 position) or reaction at the C2 position has occurred. | Ensure correct stoichiometry (1:1 ratio of thiophene to acyl chloride). Using SnCl₄ as a catalyst generally provides better regioselectivity. |
Safety & Handling
-
General: Conduct all steps in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2,4-Dichlorobenzoyl chloride: Corrosive and a lachrymator. Reacts with water to release HCl gas. Handle with extreme care.
-
Tin(IV) chloride (SnCl₄): Highly corrosive and reacts violently with water. Dispense in the fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation and skin contact.
-
Quenching: The quenching step is highly exothermic and releases HCl gas. Perform this step slowly and carefully behind a safety shield within the fume hood.
References
-
Title: Friedel-Crafts Acylation of Thiophene Source: Organic Syntheses, Coll. Vol. 4, p.520 (1963); Vol. 34, p.51 (1954). URL: [Link]
-
Title: Synthesis and antifungal activity of new 1-(2-aryl-2-(thiophen-3-ylmethoxy)ethyl)-1H-imidazoles Source: European Journal of Medicinal Chemistry, Vol. 44, Issue 8, pp. 3345-3351 (2009). URL: [Link]
-
Title: Friedel-Crafts and Related Reactions Source: Olah, G. A. (Ed.). (2008). John Wiley & Sons. URL: [Link]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 3-(2,4-Dichlorobenzoyl)thiophene
Introduction
3-(2,4-Dichlorobenzoyl)thiophene is a heterocyclic ketone of significant interest as a potential intermediate in the synthesis of pharmacologically active compounds and other complex organic materials.[1] The precise substitution pattern of the dichlorophenyl ring and its attachment to the thiophene moiety create a unique chemical entity whose purity, structure, and stability are paramount for its intended applications. In drug development and materials science, a thorough characterization of such molecules is not merely a procedural step but a foundational requirement for ensuring reproducibility, safety, and efficacy in downstream processes.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the integrated analytical methodologies for the complete characterization of this compound. We will move beyond simple procedural lists to explain the rationale behind the selection of each technique, the expected outcomes, and how the data from these disparate methods converge to provide a holistic and validated understanding of the molecule's identity, purity, and key physicochemical properties.
The Integrated Analytical Workflow
A robust characterization of a novel or synthesized compound relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the puzzle, and their combined results offer a self-validating system. The primary goals are to confirm the chemical structure, assess purity, identify any impurities, and determine thermal stability.
The overall workflow for characterizing this compound is illustrated below. This approach ensures that both the chemical structure and the sample's purity are rigorously confirmed.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Analysis for Purity and Identification
Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, and by-products.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the cornerstone of purity assessment for non-volatile organic compounds. A reverse-phase method is the logical choice here, as this compound is a moderately polar molecule. The dichlorophenyl and thiophene rings provide strong UV chromophores, making UV-Vis detection highly effective and sensitive. We select a C18 column for its excellent retention of aromatic compounds and a mobile phase of acetonitrile and water to elute the compound with a reasonable retention time and good peak shape.
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation & Materials:
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in acetonitrile.
-
From the stock, prepare a working solution at 0.1 mg/mL by diluting with the mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter before injection to protect the column.
-
-
HPLC Conditions:
-
The following table summarizes the recommended starting conditions.
-
| Parameter | Value | Rationale |
| Mobile Phase | A: Water, B: Acetonitrile | Standard for reverse-phase separation of moderately polar compounds. |
| Gradient | 70% B to 95% B over 15 min | Ensures elution of the main peak and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Provides good separation efficiency without excessive pressure. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical runs. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds, providing high sensitivity. |
Trustworthiness: The method's validity is confirmed by running a blank (mobile phase) to ensure no system peaks interfere, followed by multiple injections of the sample to check for reproducibility of retention time and peak area. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerful hybrid technique ideal for identifying volatile and semi-volatile compounds.[3] It provides not only separation (GC) but also structural information (MS). For this compound, GC-MS serves two primary purposes: confirming the molecular weight and providing a characteristic fragmentation pattern for structural verification, and identifying any volatile impurities that might not be detected by HPLC. An HP-5ms or similar non-polar column is selected due to its versatility and stability.
Experimental Protocol: GC-MS Identification
-
Instrumentation & Materials:
-
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.[3]
-
-
GC-MS Conditions:
| Parameter | Value | Rationale |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert and provides good chromatographic efficiency. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace components. |
| Inlet Temp. | 250 °C | Ensures complete volatilization of the analyte. |
| Oven Program | 100 °C (2 min), ramp at 15 °C/min to 280 °C (5 min) | Separates components based on boiling point.[3] |
| MS Source Temp. | 230 °C | Standard temperature for EI. |
| Electron Energy | 70 eV | Standard energy for generating reproducible fragmentation patterns. |
| Mass Range | m/z 40-450 | Covers the expected molecular ion and fragment ions. |
Expected Data & Trustworthiness: The total ion chromatogram (TIC) will show a primary peak at a specific retention time. The mass spectrum of this peak should display a molecular ion [M]⁺ peak corresponding to the molecular weight of C₁₁H₅Cl₂OS (255.1 g/mol ). Crucially, the isotopic pattern of the molecular ion must show the characteristic signature of two chlorine atoms. Key fragment ions would likely correspond to the dichlorobenzoyl cation and the thienyl cation, further validating the structure.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods probe the molecule's interaction with electromagnetic radiation to provide detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for unambiguous structural elucidation of organic molecules.[3] ¹H NMR reveals the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. For this compound, NMR is critical to confirm the precise substitution pattern (i.e., that it is the 3-benzoyl and 2,4-dichloro isomer and not another). DMSO-d₆ is a suitable solvent due to its excellent dissolving power for a wide range of organic compounds.[4]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation & Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
-
Vortex briefly to ensure complete dissolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments like COSY (¹H-¹H correlation) to confirm proton-proton couplings.
-
Expected Spectral Data:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment Rationale |
| ¹H NMR | ~8.0 - 8.2 | Doublet | Thiophene proton adjacent to the sulfur and carbonyl group. |
| ~7.5 - 7.9 | Multiplet | Protons on the dichlorophenyl ring. | |
| ~7.2 - 7.4 | Doublet of doublets | Thiophene proton coupled to the other two thiophene protons. | |
| ¹³C NMR | ~185 - 195 | Singlet | Carbonyl carbon (C=O). |
| ~125 - 145 | Multiple singlets | Aromatic carbons of both the thiophene and dichlorophenyl rings. |
Trustworthiness: The combination of chemical shifts, integration values (for ¹H), and splitting patterns provides a unique fingerprint of the molecule. The data must be self-consistent and align with established chemical shift theory for substituted aromatic and heterocyclic systems.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[5] For this compound, FTIR is used to quickly confirm the presence of the key carbonyl (C=O) group, the aromatic rings, and the C-Cl bonds.
Experimental Protocol: FTIR Analysis
-
Instrumentation & Materials:
-
FTIR Spectrometer with a universal attenuated total reflectance (UATR) accessory or KBr press.
-
Potassium Bromide (KBr), IR grade (if making a pellet).
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the UATR crystal.
-
Alternatively, mix ~1 mg of the sample with ~100 mg of KBr, grind to a fine powder, and press into a transparent pellet.
-
-
Data Acquisition:
-
Scan the sample over the range of 4000-650 cm⁻¹.
-
Acquire a background spectrum first and subtract it from the sample spectrum.
-
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 | C-H Stretch | Aromatic (Thiophene & Phenyl) |
| ~1650 - 1680 | C=O Stretch | Aryl Ketone |
| ~1400 - 1500 | C=C Stretch | Aromatic Ring |
| ~1000 - 1100 | C-Cl Stretch | Aryl Halide |
| ~700 - 850 | C-H Bend (out-of-plane) | Substituted Aromatic Rings |
Trustworthiness: The presence of a strong absorption band in the 1650-1680 cm⁻¹ region is definitive proof of the carbonyl group. The overall fingerprint region (below 1500 cm⁻¹) should be reproducible for different batches of the same material.
Thermal Analysis for Stability Assessment
Understanding the thermal properties of a compound is crucial for determining its stability during storage, handling, and potential processing.
Caption: Workflow for thermal analysis using DSC and TGA.
Expertise & Experience: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary techniques.[6] TGA measures changes in mass as a function of temperature, indicating when the compound begins to decompose.[7] DSC measures the heat flow into or out of a sample, allowing for the precise determination of its melting point. Performing these analyses under an inert nitrogen atmosphere prevents oxidative decomposition.
Experimental Protocol: TGA/DSC
-
Instrumentation & Materials:
-
Combined TGA/DSC instrument or separate units.
-
Aluminum or platinum crucibles.
-
High-purity nitrogen gas.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into a tared crucible.
-
-
TGA/DSC Conditions:
| Parameter | Value | Rationale |
| Atmosphere | Nitrogen | Prevents oxidation during heating. |
| Flow Rate | 50 mL/min | Creates a stable inert environment. |
| Temp. Range | 25 °C to 500 °C | Covers the range for melting and initial decomposition. |
| Heating Rate | 10 °C/min | A standard rate that provides good resolution. |
Expected Data & Trustworthiness: The DSC thermogram should show a sharp endothermic peak corresponding to the melting point of the crystalline solid. The TGA curve should remain flat until a high temperature, at which point a sharp drop in mass will indicate the onset of thermal decomposition. A compound that is stable well above its melting point is generally considered to have good thermal stability.
Conclusion: A Consolidated View
The characterization of this compound is achieved not by a single measurement but by the logical synthesis of data from orthogonal analytical techniques.
-
HPLC confirms the purity of the bulk material.
-
GC-MS validates the molecular weight, provides the correct isotopic signature for two chlorine atoms, and identifies volatile impurities.
-
NMR spectroscopy provides the definitive and unambiguous structural proof, confirming the specific isomeric form.
-
FTIR offers rapid confirmation of essential functional groups.
-
TGA/DSC establishes the compound's melting point and thermal stability profile.
By following these detailed protocols, researchers can be confident in the identity, purity, and quality of their material, ensuring the integrity and reproducibility of their subsequent research and development efforts.
References
-
Shimadzu. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. Shimadzu Corporation. Retrieved from [Link]
-
Agilent Technologies. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Agilent. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
El-Metwaly, N. M., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports. Retrieved from [Link]
-
Palo, M., et al. (2001). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of dichlorobenzene. ResearchGate. Retrieved from [Link]
-
Al-Raqa, S. Y. H., & El-Tawil, S. I. (2019). A Thermochemical Parameters and Theoretical Study of the Chlorinated Compounds of Thiophene. Hindawi. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-(2,4-dichlorophenyl)-2-[(4-isobutoxybenzoyl)amino]-3-thiophenecarboxamide. Wiley. Retrieved from [Link]
-
Ponomarenko, S. A., et al. (2010). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Novel Thiophene Anchored Fluorinated Heterocycles. Retrieved from [Link]
-
Shimadzu. (n.d.). G308A Analysis of Thiophene in Benzene: Comparison of FPD(S) and SCD Analyses. Shimadzu Corporation. Retrieved from [Link]
-
PubChem. (n.d.). 3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
-
MDPI. (n.d.). Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. Retrieved from [Link]
-
Figshare. (2024). Thermal studies of chlorinated thiophenols. Open Research Newcastle. Retrieved from [Link]
-
Journal of the Osaka University. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]
-
Podolska, M., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of novel push-pull thiophene and thienylpyrrole derivatives functionalized with indanonedicyanovinyl acceptor moiety as efficient NLO-chromophores. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal decomposition and isothermal kinetic model of bis-2, 4-dichlorobenzoyl peroxide. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
PubChem. (n.d.). Thiophene, 2,4-dichloro-. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
Scribd. (n.d.). Thiophene: Structure, Properties, Reactions. Retrieved from [Link]
-
MIT. (2013). Thiophene-based covalent organic frameworks. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
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Application Note: 1H NMR Analysis of 3-(2,4-Dichlorobenzoyl)thiophene
Introduction
3-(2,4-Dichlorobenzoyl)thiophene is a key intermediate in the synthesis of various pharmaceutical compounds, including the antiplatelet agent ticlopidine. Its chemical structure, featuring a thiophene ring linked to a dichlorinated benzene ring via a carbonyl group, presents a distinct proton nuclear magnetic resonance (¹H NMR) spectrum. This application note provides a comprehensive guide for the ¹H NMR analysis of this compound, detailing the experimental protocol, spectral interpretation, and expected signal assignments. This guide is intended for researchers, scientists, and professionals in drug development who require accurate structural elucidation and purity assessment of this important synthetic intermediate.
The strategic placement of the dichlorobenzoyl group at the 3-position of the thiophene ring significantly influences the electronic environment of the aromatic protons. Understanding these effects is crucial for unambiguous signal assignment and verification of the molecular structure. This document will explain the underlying principles governing the observed chemical shifts and coupling patterns, providing a robust framework for analysis.
Predicted ¹H NMR Spectrum: An Overview
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the three protons on the thiophene ring and the three protons on the dichlorobenzene ring. The electron-withdrawing nature of the carbonyl group and the chlorine atoms will cause the adjacent protons to resonate at lower fields (higher ppm values).
Experimental Protocol
A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound is outlined below. Adherence to this protocol is critical for obtaining reproducible and reliable data.
Sample Preparation
Proper sample preparation is paramount to avoid spectral artifacts and ensure accurate shimming of the magnetic field.[1][2][3][4][5]
-
Analyte Preparation: Ensure the this compound sample is dry and free of residual solvents from synthesis or purification.
-
Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound.[2] The solvent should be stored over molecular sieves to minimize water content.
-
Concentration: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3][4][5] This concentration range generally provides a good signal-to-noise ratio for a standard NMR spectrometer.[1]
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.[2][4]
-
Internal Standard (Optional): Tetramethylsilane (TMS) is often added to the deuterated solvent by the manufacturer as an internal reference standard (δ = 0.00 ppm).[2] If not present, a small amount can be added.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and properly label the sample.
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz or 500 MHz NMR spectrometer. Optimization may be necessary depending on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and resolution. |
| Pulse Program | Standard 1D Proton (e.g., zg30) | A simple one-pulse experiment is sufficient for routine analysis. |
| Acquisition Time (AQ) | 2-4 seconds | Allows for adequate decay of the free induction decay (FID) signal. |
| Relaxation Delay (D1) | 1-2 seconds | Ensures protons have sufficiently relaxed before the next pulse. |
| Number of Scans (NS) | 8-16 | Sufficient to achieve a good signal-to-noise ratio for the given concentration. |
| Spectral Width (SW) | ~12-16 ppm | Encompasses the typical chemical shift range for organic molecules. |
| Temperature | Room Temperature (~298 K) | Standard operating temperature for routine NMR. |
Data Acquisition and Processing
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp, well-resolved peaks.[1]
-
Acquisition: Acquire the FID using the parameters outlined above.
-
Processing:
-
Fourier Transform: Apply a Fourier transform to convert the FID from the time domain to the frequency domain.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).
-
Integration: Integrate the area under each signal to determine the relative number of protons.[6][7]
-
Spectral Interpretation and Analysis
The key to analyzing the ¹H NMR spectrum of this compound lies in understanding the electronic effects of the substituents on the aromatic rings.
Molecular Structure and Proton Numbering
For clarity, the protons are numbered as follows:
Caption: Structure of this compound with proton numbering.
Predicted Chemical Shifts and Coupling Constants
The expected chemical shifts are influenced by the aromatic ring currents and the electronic effects of the substituents.[8]
-
Thiophene Protons (H₂, H₄, H₅): The protons on the thiophene ring are deshielded by the ring current and the adjacent electron-withdrawing carbonyl group.[9][10]
-
H₂: This proton is ortho to the sulfur atom and meta to the benzoyl group. It is expected to be the most deshielded of the thiophene protons.
-
H₅: This proton is also ortho to the sulfur and ortho to the benzoyl group, leading to significant deshielding.
-
H₄: This proton is meta to both the sulfur and the benzoyl group, making it the most shielded of the thiophene protons.
-
-
Dichlorobenzene Protons (H₃', H₅', H₆'): The chemical shifts of these protons are influenced by the carbonyl group and the two chlorine atoms.[11][12]
-
H₃': This proton is ortho to the carbonyl group and is expected to be deshielded. It will appear as a doublet.
-
H₅': This proton is meta to the carbonyl group and ortho to a chlorine atom, leading to a downfield shift. It will appear as a doublet of doublets.
-
H₆': This proton is ortho to a chlorine atom and meta to the carbonyl group. It will also appear as a doublet of doublets.
-
J-Coupling (Spin-Spin Splitting): The splitting patterns of the signals provide valuable information about the connectivity of the protons.[13][14]
-
Thiophene Ring:
-
³J(H₄-H₅) ≈ 5 Hz
-
⁴J(H₂-H₅) ≈ 3 Hz
-
⁵J(H₂-H₄) ≈ 1 Hz
-
-
Dichlorobenzene Ring:
-
³J(H₅'-H₆') (ortho coupling) ≈ 8-9 Hz
-
⁴J(H₃'-H₅') (meta coupling) ≈ 2-3 Hz
-
⁵J(H₃'-H₆') (para coupling) ≈ 0.5 Hz (often not resolved)
-
Expected ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR data for this compound in CDCl₃.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H₂ | 7.8 - 8.2 | dd | ⁵J ≈ 1, ⁴J ≈ 3 | 1H |
| H₅ | 7.6 - 8.0 | dd | ³J ≈ 5, ⁴J ≈ 3 | 1H |
| H₄ | 7.3 - 7.6 | dd | ³J ≈ 5, ⁵J ≈ 1 | 1H |
| H₃' | 7.4 - 7.7 | d | ⁴J ≈ 2-3 | 1H |
| H₅' | 7.3 - 7.5 | dd | ³J ≈ 8-9, ⁴J ≈ 2-3 | 1H |
| H₆' | 7.2 - 7.4 | d | ³J ≈ 8-9 | 1H |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Workflow for Spectral Assignment
Caption: Workflow for the ¹H NMR analysis of this compound.
Troubleshooting Common Issues
-
Broad Peaks: This can be due to poor shimming, the presence of paramagnetic impurities, or high sample concentration.[1][4] Re-shim the instrument, ensure the sample is free of metal contaminants, or dilute the sample.
-
Water Peak: A broad singlet around 1.5-1.6 ppm (in CDCl₃) indicates water contamination. Use dry solvent and glassware.
-
Unexpected Peaks: These may arise from impurities in the sample or residual solvents. Compare the spectrum to that of the starting materials and solvents used in the synthesis.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of this compound. By following the detailed protocol and understanding the principles of spectral interpretation outlined in this application note, researchers can confidently and accurately analyze this important pharmaceutical intermediate. The predicted chemical shifts, multiplicities, and coupling constants provide a reliable reference for assigning the proton signals and confirming the molecular structure.
References
-
Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Retrieved from [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Hong, S.-J., Ka, J.-W., Jeoung, E.-H., & Lee, C.-H. (2011). ¹H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl₃. ResearchGate. Retrieved from [Link]
- Afzal, M., Al-Hassan, K. A., & Ali, F. A. A. (1983). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Organic Magnetic Resonance, 21(6), 380-382.
-
ResearchGate. (n.d.). ¹H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... Retrieved from [Link]
- Berger, S., & Braun, S. (2004). Unambiguous Assignment of the ¹H- and ¹³C-NMR Spectra of Propafenone and a Thiophene Analogue. Molecules, 9(5), 333-341.
-
Wiley Online Library. (n.d.). Supplementary Information. Retrieved from [Link]
-
Homework.Study.com. (n.d.). How many protons will appear in 1 H-NMR spectrum of 1,3-dichlorobenzene? Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C₆H₅Cl chlorobenzene low high resolution ¹H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr. Retrieved from [Link]
- Dabrowski, A., Kamieńska-Trela, K., & Wójcik, J. (2000). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(1), 91-102.
-
Chemistry Stack Exchange. (2014, September 13). para-dichlorobenzene - number of proton NMR signals. Retrieved from [Link]
- Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-881.
-
The Royal Society of Chemistry. (n.d.). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. Retrieved from [Link]
-
Brainly. (2023, August 24). Predict the number of chemically distinct protons in the ¹H NMR spectrum of 1,4-dichlorobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated coupling constantsa (J, Hz) of THT at 313 K for different... Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]
-
YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]
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Application Note: High-Resolution Mass Spectrometry for the Structural Characterization of 3-(2,4-Dichlorobenzoyl)thiophene
Audience: Researchers, scientists, and drug development professionals.
Summary: This document provides a detailed guide for the structural characterization of 3-(2,4-Dichlorobenzoyl)thiophene using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). It outlines the theoretical basis, instrumentation, a step-by-step protocol, and expected fragmentation patterns, offering a comprehensive workflow for the unambiguous identification and analysis of this and structurally related halogenated compounds.
Introduction and Scientific Context
This compound is an aromatic ketone containing both a thiophene ring and a dichlorinated benzene ring. Such halogenated aromatic compounds are common scaffolds in medicinal chemistry, agrochemicals, and materials science. Their precise characterization is critical for quality control, metabolite identification, and impurity profiling in drug development and manufacturing.
Mass spectrometry (MS) is an indispensable analytical technique for molecular characterization due to its high sensitivity and specificity.[1] Electrospray ionization (ESI), a soft ionization technique, is particularly well-suited for moderately polar compounds like ketones, as it typically preserves the molecular ion, providing crucial molecular weight information.[2][3] When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation of the parent molecule, generating a unique "fingerprint" of fragment ions that enables definitive structural elucidation.[2] The presence of two chlorine atoms in this compound produces a distinct isotopic pattern, which serves as a key diagnostic feature in its mass spectrum.[4][5][6]
This application note details a robust LC-MS/MS protocol for the analysis of this compound. We will discuss the rationale for selecting specific instrumental parameters and provide a detailed analysis of the expected fragmentation pathways, supported by theoretical data and visual diagrams.
Causality of Experimental Design
The chosen methodology is based on established principles for the analysis of halogenated aromatic compounds.
-
Chromatography: Reversed-phase liquid chromatography is selected to effectively separate the moderately non-polar analyte from the sample matrix. A C18 column is ideal for retaining aromatic compounds. The mobile phase, consisting of acetonitrile and water with a formic acid additive, is designed to ensure efficient ionization. Formic acid aids in the protonation of the analyte in the ESI source, enhancing the signal of the [M+H]⁺ ion.
-
Ionization: Positive mode Electrospray Ionization (ESI) is chosen because the carbonyl oxygen on the benzoyl moiety is a site of protonation, leading to the formation of a stable protonated molecule, [M+H]⁺. While Atmospheric Pressure Chemical Ionization (APCI) can also be effective for less polar compounds, ESI is often preferred for its robustness and lower thermal stress on the analyte.[3][7]
-
Fragmentation (MS/MS): Collision-Induced Dissociation (CID) is employed to fragment the selected precursor ion. The key to structural elucidation lies in understanding the weakest bonds and the most stable resulting fragments. For benzoyl derivatives, the bond between the carbonyl carbon and the aromatic rings is a common cleavage point, often resulting in the formation of a stable benzoyl cation.[8][9] The presence of the thiophene and dichlorophenyl groups will dictate the specific fragmentation pattern.
Instrumentation and Materials
| Component | Specification |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI) |
| LC Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Analyte Standard | This compound (Molecular Formula: C₁₁H₆Cl₂OS)[10] |
| Solvents | LC-MS grade Acetonitrile, Water, and Formic Acid |
Experimental Workflow and Protocols
The overall process from sample preparation to data analysis is a sequential workflow designed to ensure reproducibility and accuracy.
Caption: Overall experimental workflow for LC-MS/MS analysis.
Step-by-Step Protocol
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of this compound in acetonitrile. b. Create a 1 µg/mL working standard by diluting the stock solution in a 50:50 mixture of Mobile Phase A and Mobile Phase B. c. Filter the working solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Method: a. Column Temperature: 40 °C b. Injection Volume: 2 µL c. Flow Rate: 0.4 mL/min d. Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 9.0 | 95 | 5 |
3. Mass Spectrometry (MS) Method: a. Ionization Mode: ESI Positive b. Capillary Voltage: 3.5 kV c. Gas Temperature: 325 °C d. Gas Flow: 8 L/min e. MS1 Scan Range: m/z 100 - 400 f. MS/MS Analysis: i. Precursor Ion: Select the [M+H]⁺ ion (m/z 257.95) for fragmentation. ii. Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.
Expected Results and Data Interpretation
Molecular Ion and Isotopic Pattern
The chemical formula for this compound is C₁₁H₆Cl₂OS. Its monoisotopic mass is 255.9438 Da. In positive ESI mode, it will be detected as the protonated molecule [M+H]⁺ at m/z 256.9511 .
A key confirmatory feature is the isotopic pattern caused by the two chlorine atoms. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
-
M peak ([³⁵Cl]₂): The most abundant peak.
-
M+2 peak ([³⁵Cl][³⁷Cl]): Approximately 65% of the M peak intensity.
-
M+4 peak ([³⁷Cl]₂): Approximately 10% of the M peak intensity.
Observing this characteristic cluster of peaks provides high confidence in the elemental composition of the detected ion.[6]
Table of Expected Ions:
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₁₁H₇Cl₂OS]⁺ | 256.9511 | Protonated molecule (A) |
| [M+H-CO]⁺ | [C₁₀H₇Cl₂S]⁺ | 228.9562 | Loss of Carbon Monoxide |
| [C₇H₄Cl₂O]⁺ | [C₇H₄Cl₂O]⁺ | 173.9610 | 2,4-Dichlorobenzoyl cation (B) |
| [C₄H₃S]⁺ | [C₄H₃S]⁺ | 83.9950 | Thienyl cation (C) |
| [C₇H₃Cl₂]⁺ | [C₇H₃Cl₂]⁺ | 144.9661 | Loss of CO from Dichlorobenzoyl cation (D) |
Proposed Fragmentation Pathway
The primary fragmentation is expected to occur at the ketone bridge, which is the most labile site. The charge can be retained by either the dichlorobenzoyl or the thienyl moiety.
Caption: Proposed MS/MS fragmentation of this compound.
Discussion of Fragments:
-
Precursor Ion (m/z 256.95): This is the protonated parent molecule, [C₁₁H₇Cl₂OS]⁺.
-
2,4-Dichlorobenzoyl Cation (m/z 173.96): A highly characteristic fragment for benzoyl compounds.[8] This results from the cleavage of the C-C bond between the carbonyl group and the thiophene ring. The positive charge is stabilized by the carbonyl group and the aromatic ring.
-
Fragment (m/z 144.97): Subsequent loss of a neutral carbon monoxide (CO) molecule (28 Da) from the dichlorobenzoyl cation (m/z 173.96) results in the formation of the dichlorophenyl cation. This is a common fragmentation pathway for benzoyl cations.[8]
-
Thienyl Cation (m/z 83.99): In an alternative cleavage of the precursor, the charge may be retained on the thiophene portion of the molecule, forming the thienyl cation. The relative abundance of this ion compared to the dichlorobenzoyl cation will depend on the relative proton affinities of the two fragments.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by LC-MS/MS. By leveraging high-resolution mass spectrometry, observing the characteristic chlorine isotopic pattern, and analyzing the predictable fragmentation pathways, researchers can achieve confident structural confirmation. The methodologies described herein are robust and can be adapted for the analysis of other halogenated aromatic ketones and related pharmaceutical compounds.
References
-
Zhou, S. N., Reiner, E. J., Marvin, C., Helm, P., Riddell, N., Dorman, F., Misselwitz, M., Shen, L., Crozier, P., Macpherson, K., & Brindle, I. D. (2010). Development of Liquid Chromatography Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry for Analysis of Halogenated Flame Retardants in Wastewater. Analytical and Bioanalytical Chemistry, 396(3), 1311–1320. [Link]
-
Gaudêncio, S. P., & Pereira, F. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8445–8452. [Link]
-
ACS Publications. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. [Link]
-
ResearchGate. (2021). LCMS-guided detection of halogenated natural compounds. [Link]
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Journal of Analytical Atomic Spectrometry. (n.d.). Determination of halogenated compounds with supercritical fluid chromatography–microwave-induced plasma mass spectrometry. RSC Publishing. [Link]
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Arctom Scientific. (n.d.). CAS NO. 898771-52-3 | this compound. [Link]
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Wikipedia. (n.d.). Electrospray ionization. [Link]
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Pócsfalvi, G., Talián, G. C., & Debreczeny, M. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 516. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Perjési, P., & Dinya, Z. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid communications in mass spectrometry, 9(4), 282–288. [Link]
-
Kiontke, A., Oliveira-Birkmeier, A., Opitz, A., & Birkemeyer, C. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(10), e0165013. [Link]
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Application Notes and Protocols for the Biological Activity Screening of 3-(2,4-Dichlorobenzoyl)thiophene
Introduction: Unveiling the Therapeutic Potential of a Novel Thiophene Derivative
The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1] Thiophene derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The biological effects are profoundly influenced by the nature and position of substituents on the thiophene ring. The subject of this guide, 3-(2,4-Dichlorobenzoyl)thiophene, is a novel compound whose biological activity profile is yet to be fully elucidated. The presence of the dichlorobenzoyl moiety suggests the potential for a range of biological interactions, as halogenated aromatic ketones are features of various bioactive molecules.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct an initial biological activity screening of this compound. The protocols outlined herein are designed to be robust and self-validating, providing a solid foundation for further investigation into the therapeutic potential of this compound. We will explore methodologies to assess its potential as an anticancer, anti-inflammatory, and antimicrobial agent, drawing upon established principles of drug discovery and the known activities of structurally related molecules.
Physicochemical Properties and Handling
Compound Handling and Safety Precautions:
Based on the safety data sheet for the related compound 2-Benzoylthiophene, this compound should be handled with care in a well-ventilated laboratory or under a fume hood.[2] It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] The compound may cause skin, eye, and respiratory irritation.[2]
Solubility Determination:
Prior to initiating biological assays, it is crucial to determine the solubility of this compound in common solvents used for biological testing, such as dimethyl sulfoxide (DMSO) and ethanol. A recommended approach is the isothermal shake-flask method.[3]
Table 1: General Physicochemical Properties of Benzoylthiophenes
| Property | General Characteristics | Importance in Screening |
| Appearance | Likely a crystalline solid | Affects handling and weighing |
| Solubility | Generally soluble in organic solvents like DMSO and ethanol; poorly soluble in water | Critical for preparing stock solutions for biological assays |
| Stability | Generally stable under standard laboratory conditions | Important for ensuring compound integrity during experiments |
| Lipophilicity (LogP) | Expected to be moderately to highly lipophilic | Influences membrane permeability and potential for non-specific binding |
Proposed Biological Activity Screening Workflow
The initial screening of this compound should be conducted in a tiered approach to efficiently identify its most promising biological activities. The following workflow is proposed:
Caption: Proposed workflow for the biological activity screening of this compound.
Part 1: Anticancer Activity Screening
Rationale: Many thiophene derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1] Specifically, some 2-benzoylthiophene derivatives have been identified as inhibitors of tubulin polymerization, a clinically validated anticancer mechanism.[4]
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a standard preliminary test for anticancer activity.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Table 2: Example Data Presentation for Anticancer Screening
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| This compound | MCF-7 | 48 | To be determined |
| This compound | A549 | 48 | To be determined |
| This compound | HCT116 | 48 | To be determined |
| Doxorubicin (Positive Control) | MCF-7 | 48 | Known value |
Potential Mechanism of Action: Tubulin Polymerization Inhibition
Should this compound exhibit significant cytotoxic activity, a potential mechanism to investigate is the inhibition of tubulin polymerization.
Caption: Potential mechanism of anticancer activity via tubulin polymerization inhibition.
Part 2: Anti-inflammatory Activity Screening
Rationale: Thiophene derivatives are present in several anti-inflammatory drugs.[5] Their mechanisms often involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[5]
Protocol 2: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
Colorimetric substrate (e.g., TMPD)
-
Assay buffer
-
This compound stock solution
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well plate
-
Plate reader
Procedure:
-
Enzyme Preparation: Prepare the COX-1 and COX-2 enzyme solutions in the assay buffer containing heme.
-
Compound Incubation: Add the test compound at various concentrations to the wells of a 96-well plate. Also include wells for a vehicle control and positive controls.
-
Enzyme Addition: Add the prepared enzyme solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Add arachidonic acid to each well to initiate the reaction.
-
Colorimetric Detection: After a defined incubation period, add the colorimetric substrate. The oxidized substrate will produce a color change that can be measured.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
Part 3: Antimicrobial Activity Screening
Rationale: The presence of chlorine atoms in the structure of this compound suggests potential antimicrobial activity, as halogenated compounds are known to possess such properties.[6][7]
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))
-
Fungal strain (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution
-
Positive controls (e.g., Ampicillin for bacteria, Amphotericin B for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader (600 nm)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Table 3: Example Data Presentation for Antimicrobial Screening
| Compound | Microorganism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | To be determined |
| This compound | Escherichia coli | To be determined |
| This compound | Candida albicans | To be determined |
| Ampicillin (Positive Control) | Staphylococcus aureus | Known value |
| Amphotericin B (Positive Control) | Candida albicans | Known value |
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial biological activity screening of this compound. The results from these assays will offer valuable insights into its potential as an anticancer, anti-inflammatory, or antimicrobial agent. Positive results in any of these primary screens should be followed by more in-depth secondary assays to confirm the activity, elucidate the mechanism of action, and evaluate the compound's selectivity and specificity. This systematic approach will pave the way for the potential development of this novel thiophene derivative into a valuable therapeutic lead.
References
- BenchChem. (2025). The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals.
- Romagnoli, R., et al. (2014). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)
- Life Chemicals. (n.d.).
- Al-Suhaimi, E. A., et al. (2024).
- Kaur, H., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. MDPI.
- BOC Sciences. (n.d.).
- Patel, R. V., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytop. SVKM IOP.
- Kandeel, M., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. PMC.
- Rahman, M. A., et al. (2022).
- Zhuang, Y., et al. (2019). 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. PMC.
- MedchemExpress.com. (2026).
- Al-Ostoot, F. H., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. NIH.
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- (n.d.).
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- Al-Suhaimi, E. A., et al. (2025). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.
- BenchChem. (2025). The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals.
- Fisher Scientific. (2025).
- Shuaib, A. A., et al. (2022). Antimicrobial activity of the thiophene-derived compounds.
- Thermo Fisher Scientific. (2025).
- Bruns, R. F., et al. (1990). Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes. PubMed.
- Xtalpi. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
- van der Klein, P. A. M., et al. (1995). Synthesis and Biological Effects of Novel 2-Amino-3-naphthoylthiophenes as Allosteric Enhancers of the A1 Adenosine Receptor.
- Park, J., et al. (2009).
- Bruns, R. F., & Pugsley, T. A. (1989). Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes. PubMed.
- Sciencemadness Wiki. (2022). Thiophene.
- Benchchem. (n.d.). Solubility of 3-Chloro-4-methylbenzo[b]thiophene in Organic Solvents: A Technical Overview.
- FooDB. (2010). Showing Compound Thiophene (FDB000912).
- Scribd. (n.d.). Thiophene: Structure, Properties, Reactions | PDF.
- PubChem. (n.d.). 3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid.
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The Strategic Utility of 3-(2,4-Dichlorobenzoyl)thiophene in Organic Synthesis: Application Notes and Protocols
For Immediate Release
[City, State] – [Date] – This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-(2,4-Dichlorobenzoyl)thiophene as a pivotal synthetic intermediate. With full editorial control, this guide delves into the nuanced chemistry of this compound, offering detailed protocols, mechanistic insights, and practical applications, particularly in the synthesis of pharmaceutically relevant scaffolds.
Introduction: Unlocking the Potential of a Versatile Thiophene Derivative
This compound is a ketone derivative of thiophene, a five-membered, sulfur-containing heterocyclic aromatic compound.[1][2] The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] The unique electronic properties of the thiophene ring, coupled with the presence of the dichlorobenzoyl moiety, make this compound a versatile building block for constructing complex molecular architectures.
This guide will explore the synthesis of this key intermediate and its subsequent transformations, with a particular focus on its role in the synthesis of the tricyclic antidepressant, tianeptine.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₁₁H₆Cl₂OS |
| Molecular Weight | 257.14 g/mol |
| Appearance | Off-white to yellow solid (predicted) |
| Melting Point | Not readily available; expected to be a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and THF |
Spectroscopic Characterization:
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals for the three protons on the thiophene ring and three protons on the dichlorophenyl ring. The thiophene protons will appear as multiplets or doublets of doublets in the aromatic region (δ 7.0-8.0 ppm). The protons on the dichlorophenyl ring will also resonate in the aromatic region, with their specific chemical shifts and coupling patterns determined by the chlorine substitution.
-
¹³C NMR (CDCl₃, 101 MHz): The spectrum will display signals for all 11 carbon atoms. The carbonyl carbon will be significantly downfield (δ > 180 ppm). The aromatic carbons of both the thiophene and dichlorophenyl rings will appear in the range of δ 120-145 ppm.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected around 1650-1680 cm⁻¹.[7] Bands corresponding to C-H stretching of the aromatic rings will be observed around 3100 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Synthesis of this compound: A Regioselective Challenge
The synthesis of this compound presents a regiochemical challenge. The inherent electronic properties of the thiophene ring favor electrophilic substitution, such as Friedel-Crafts acylation, at the more nucleophilic C2 and C5 positions.[1][8][9] Direct acylation of unsubstituted thiophene with 2,4-dichlorobenzoyl chloride would predominantly yield the 2-isomer.
To achieve the desired 3-substitution, a strategy involving a pre-functionalized thiophene is necessary. One effective approach is the use of 3-lithiothiophene, generated in situ from 3-bromothiophene, which can then react as a nucleophile with 2,4-dichlorobenzoyl chloride.
Protocol 1: Synthesis of this compound via Lithiation of 3-Bromothiophene
This protocol outlines a reliable method for the regioselective synthesis of the title compound.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Materials:
-
3-Bromothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
2,4-Dichlorobenzoyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-bromothiophene (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 3-lithiothiophene.
-
Acylation: In a separate flask, dissolve 2,4-dichlorobenzoyl chloride (1.1 eq) in anhydrous THF. Add this solution dropwise to the 3-lithiothiophene solution at -78 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): The lithiation of 3-bromothiophene is performed at very low temperatures to prevent side reactions, such as halogen-metal exchange at other positions or decomposition of the organolithium reagent.
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. Therefore, all glassware must be dry, and anhydrous solvents must be used to prevent quenching of the reagent.
-
Stoichiometry: A slight excess of n-butyllithium ensures complete conversion of the starting material. A slight excess of the acyl chloride drives the acylation reaction to completion.
Application as a Synthetic Intermediate: The Synthesis of Tianeptine
A primary application of this compound derivatives is in the synthesis of the antidepressant drug tianeptine. The synthesis involves a series of transformations including reduction of the ketone, cyclization, and subsequent functionalization.
Protocol 2: Multi-step Synthesis of a Tianeptine Precursor
This protocol outlines the conversion of a derivative of this compound into a key tricyclic intermediate for tianeptine synthesis. The initial steps involve the synthesis of a more complex thiophene derivative which then undergoes the described transformations. For the purpose of this guide, we will focus on the key transformations of the benzoylthiophene moiety.
Reaction Pathway Diagram:
Caption: Key transformations in the synthesis of the tianeptine core.
Step 1: Reduction of the Ketone
The carbonyl group of the 3-aroylthiophene derivative is reduced to a secondary alcohol. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mildness and selectivity for ketones and aldehydes.
Materials:
-
3-Aroylthiophene derivative
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
Dichloromethane (DCM) or Ethyl acetate
Procedure:
-
Dissolution: Dissolve the 3-aroylthiophene derivative (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (1.5-2.0 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, carefully add water to quench the excess NaBH₄. Remove the alcohol solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the secondary alcohol.
Step 2 & 3: Cyclization to the Dibenzothiazepine Core
The subsequent steps involve the conversion of the alcohol to a leaving group (e.g., a chloride) followed by an intramolecular Friedel-Crafts type cyclization to form the seven-membered thiazepine ring. These steps are often performed in a one-pot fashion or with isolation of the intermediate chloride. The specific conditions for these steps are often proprietary and can vary. A general approach involves reaction with a chlorinating agent like thionyl chloride (SOCl₂) followed by treatment with a Lewis acid to promote cyclization.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. While its regioselective synthesis requires careful consideration of reaction conditions, the protocols outlined in this guide provide a reliable pathway to this key building block. Its demonstrated utility in the synthesis of complex pharmaceutical agents like tianeptine underscores its importance for researchers in drug discovery and development. The methodologies presented herein are intended to serve as a practical resource for the scientific community, enabling further exploration and application of this potent synthetic tool.
References
- Supplementary Information for a relevant journal article providing spectroscopic d
- S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry.
- Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. [Journal Name].
-
An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Publishing. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
-
Thiophene. Wikipedia. [Link]
- Synthesis, Characterization of thiophene derivatives and its biological applic
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Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temper
- The Infrared Absorption Spectra of Thiophene Deriv
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Synthesis of benzo[f][4][8]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes. Chemical Communications (RSC Publishing). [Link]
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Thiophene synthesis. Organic Chemistry Portal. [Link]
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SYNTHESIS OF SOME NEW THIAZEPINE COMPOUNDS DERIVED FROM CHALCONES AND EVALUATION THERE BIOCHEMICAL AND BIOLOGICAL ACTIVITY. Connect Journals. [Link]
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Synthesis and Characterization of Thiazepine/Benzothiazepine Derivatives Through Intramolecular C-2 Ring Expansion Pathway: Synthesis of Seven-membered Heterocycles. ResearchGate. [Link]
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Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. PubMed. [Link]
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Synthesis of new 1,3-thiazepine derivatives. ResearchGate. [Link]
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Synthesis and characterization of Thiophene fused arylbenzo[1][5]thieno[2,3-d]thiazole derivatives. Journal of Xi'an Shiyou University, Natural Science Edition. [Link]
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Thiophene. NIST WebBook. [Link]
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Thiophene. NIST WebBook. [Link]
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2-Amino-3-benzoylthiophene allosteric enhancers of A1 adenosine agonist binding: new 3, 4-, and 5-modifications. PubMed. [Link]
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potential of 3-(2,4-Dichlorobenzoyl)thiophene in medicinal chemistry
An Application Guide to the Medicinal Chemistry Potential of 3-(2,4-Dichlorobenzoyl)thiophene
Abstract
The thiophene nucleus is a cornerstone in medicinal chemistry, serving as a scaffold for a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This document explores the untapped potential of a specific derivative, this compound. We provide a comprehensive guide for researchers, outlining the scientific rationale for its investigation, detailed protocols for its synthesis and biological evaluation, and a framework for interpreting the potential outcomes. By combining the privileged thiophene scaffold with the 2,4-dichlorobenzoyl moiety—a group prevalent in potent kinase inhibitors—we hypothesize a molecule of significant therapeutic interest.
Introduction: A Strategic Molecular Hybrid
The pursuit of novel therapeutic agents often involves the strategic combination of known pharmacophores to generate new chemical entities with enhanced or novel activities. The structure of this compound represents a deliberate fusion of two biologically significant motifs:
-
The Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. The sulfur atom's lone pair electrons contribute to the ring's aromaticity and can engage in crucial hydrogen bonding and other interactions with biological targets.[5] This scaffold is present in numerous approved drugs and is known to confer a wide range of bioactivities, from antimicrobial to anticancer.[1][3]
-
The 2,4-Dichlorobenzoyl Group: This moiety is a common feature in molecules designed to be inhibitors of protein kinases. The specific dichlorination pattern can influence binding affinity and selectivity by occupying hydrophobic pockets within the ATP-binding site of kinases, which are often dysregulated in diseases like cancer.
The central hypothesis is that the covalent linkage of these two fragments will yield a molecule with potent, targeted biological activity, meriting investigation as a lead compound in drug discovery programs. This guide serves as a foundational resource for initiating such an investigation.
Potential Therapeutic Applications & Mechanistic Hypotheses
Based on the extensive literature on related thiophene derivatives, we propose two primary therapeutic avenues for investigation: oncology and infectious diseases.
Anticancer Potential: Targeting Cellular Proliferation
Thiophene derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and the modulation of critical signaling kinases.[6][7]
-
Hypothesis 1: Kinase Inhibition: Many kinase inhibitors feature a dichlorinated phenyl ring. We postulate that this compound may act as an ATP-competitive inhibitor of protein kinases crucial for cancer cell survival and proliferation, such as Src, Abl, or VEGFR-2.[8][9] The thiophene core would serve as a versatile scaffold for interaction with the hinge region of the kinase, while the dichlorobenzoyl group occupies the adjacent hydrophobic pocket.
-
Hypothesis 2: Tubulin Polymerization Inhibition: Certain benzoyl-substituted benzo[b]thiophenes are known to interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6] The benzoyl group is critical for binding to the colchicine site on tubulin. This compound could potentially operate through a similar mechanism.
Caption: Hypothesized dual-mechanism anticancer activity.
Antimicrobial Activity: Combating Drug Resistance
The thiophene scaffold is a well-established antibacterial pharmacophore.[10] Derivatives have shown efficacy against a range of pathogens, including drug-resistant Gram-negative bacteria.[11][12]
-
Hypothesis: The mechanism may involve the disruption of bacterial cell membrane integrity or interference with essential metabolic pathways.[12] The lipophilic nature of the dichlorobenzoyl group could enhance membrane permeability, allowing the thiophene core to reach intracellular targets. The compound could be particularly effective against strains where membrane proteins like porins are crucial for nutrient uptake or resistance.[12]
Synthesis and Characterization Protocol
The most direct route to synthesize this compound is via a Friedel-Crafts acylation reaction. This protocol is designed to be self-validating through rigorous in-process controls and final product characterization.
Caption: Workflow for synthesis and purification.
Protocol 3.1: Synthesis via Friedel-Crafts Acylation
Rationale: This electrophilic aromatic substitution is a classic and efficient method for forming carbon-carbon bonds between an aromatic ring (thiophene) and an acyl group. Anhydrous conditions are critical because the Lewis acid catalyst (AlCl₃) reacts violently with water. The reaction is started at 0°C to control the initial exothermic reaction before allowing it to proceed to completion at room temperature.
Materials:
-
Thiophene (≥99%)
-
2,4-Dichlorobenzoyl chloride (≥98%)[13]
-
Aluminum chloride (AlCl₃), anhydrous (≥99%)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.
-
Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) to anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
In a separate flask, dissolve thiophene (1.0 eq) and 2,4-dichlorobenzoyl chloride (1.1 eq) in anhydrous DCM.
-
Add the solution from step 3 to the dropping funnel and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and 2M HCl to quench the reaction and decompose the aluminum complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 2M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of two chlorine atoms.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone.
In Vitro Biological Evaluation Protocols
The following protocols provide a robust framework for the preliminary biological screening of the synthesized compound.
Caption: Tiered workflow for in vitro biological screening.
Protocol 4.1: Antiproliferative Activity (MTS Assay)
Rationale: The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.[14] The assay measures the reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan product, the absorbance of which is proportional to the number of living cells. This allows for the calculation of the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7, A549)[7][14] in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium (e.g., 100, 50, 25, 10, 1, 0.1 µM).[7] Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours until color development is sufficient.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 4.2: Antibacterial Activity (MIC Determination)
Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12]
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., E. coli, S. aureus, A. baumannii)[12] adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to all wells containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. A growth indicator like resazurin can be used for clearer endpoint determination.
Data Presentation and Forward Look
Clear presentation of quantitative data is essential for assessing the compound's potential.
Table 1: Hypothetical In Vitro Activity Data
| Compound Name | Target | Assay Type | Result (IC₅₀ / MIC) |
| This compound | HepG2 (Liver Cancer) | MTS Assay | 5.2 µM |
| This compound | MCF-7 (Breast Cancer) | MTS Assay | 8.9 µM |
| This compound | Escherichia coli | Broth Microdilution | 16 µg/mL |
| This compound | Staphylococcus aureus | Broth Microdilution | 32 µg/mL |
| Doxorubicin (Control) | HepG2 (Liver Cancer) | MTS Assay | 0.8 µM |
| Ciprofloxacin (Control) | Escherichia coli | Broth Microdilution | 0.5 µg/mL |
Interpretation and Future Directions:
-
Anticancer: An IC₅₀ value in the low single-digit micromolar range, as shown hypothetically in Table 1, would classify the compound as a promising "hit." Subsequent steps would involve screening against a broader panel of cancer cell lines and initiating mechanism-of-action studies, such as kinase inhibition profiling and cell cycle analysis.[9]
-
Antimicrobial: An MIC value of 16 µg/mL against a Gram-negative bacterium like E. coli is noteworthy.[11] Follow-up studies would include determining whether the effect is bactericidal or bacteriostatic (via time-kill assays) and evaluating its activity against drug-resistant strains.[12]
Future work would focus on structure-activity relationship (SAR) studies, modifying both the thiophene and the dichlorobenzoyl rings to optimize potency, selectivity, and pharmacokinetic properties.
References
-
Title: Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities Source: Polycyclic Aromatic Compounds URL: [Link]
-
Title: Heterocyclic compounds - Thiophene Source: Slideshare URL: [Link]
-
Title: The Significance of Thiophene in Medicine: A Systematic Review of the Literature Source: Cognizance Journal of Multidisciplinary Studies URL: [Link]
-
Title: Thiophenes with antimicrobial activity isolated from natural sources Source: ResearchGate URL: [Link]
-
Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis, Reactions and Medicinal Uses of Thiophene Source: Pharmaguideline URL: [Link]
- Title: Method for synthesizing 2,4-Dichlorobenzoyl chloride Source: Google Patents URL
-
Title: Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation Source: National Institutes of Health (NIH) URL: [Link]
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Title: Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria Source: PubMed URL: [Link]
-
Title: Biological Diversity of Thiophene: A Review Source: ResearchGate URL: [Link]
-
Title: Synthesis, properties and biological activity of thiophene: A review Source: Der Pharma Chemica URL: [Link]
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Title: The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile Source: Scientific Research Publishing (SCIRP) URL: [Link]
-
Title: Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria Source: Frontiers in Microbiology URL: [Link]
-
Title: Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors Source: PubMed URL: [Link]
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Title: Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly Source: National Institutes of Health (NIH) URL: [Link]
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Title: Biological Activities of Thiophenes Source: Encyclopedia.pub URL: [Link]
-
Title: Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[10][15][16]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays Source: ResearchGate URL: [Link]
-
Title: In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers Source: PubMed Central URL: [Link]
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Title: Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma Source: Semantic Scholar URL: [Link]
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Title: In Vitro Activity of Organochalcogen Compounds: II. Cytotoxic Effect of 2-Aminobenzo[b]thiophenes Against K562 and HeLa Tumor Cell Lines Source: ResearchGate URL: [Link]
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Application Notes & Protocols: 3-(2,4-Dichlorobenzoyl)thiophene as a Strategic Precursor for Novel Anticancer Agents
Abstract
The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its bioisosteric relationship with the benzene ring allows for favorable interactions with biological targets while offering unique metabolic and physicochemical properties.[3] This guide details the strategic use of 3-(2,4-Dichlorobenzoyl)thiophene, a versatile synthetic intermediate, as a precursor for the development of potent anticancer agents. We provide a comprehensive overview of its synthesis, derivatization into promising therapeutic candidates such as thiophene-chalcones, and detailed protocols for their synthesis and subsequent biological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation oncology therapeutics.
Introduction: The Thiophene Scaffold in Oncology
Heterocyclic compounds are cornerstones in drug discovery, with thiophene derivatives showing remarkable potential in cancer therapy.[1] The adaptability of the thiophene ring, combined with the diverse functionalities it can support, allows for the targeted design of molecules that interact with various cancer-specific proteins and signaling pathways.[4] Thiophene-containing compounds have been reported to exhibit a wide range of anticancer mechanisms, including the inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of critical protein kinases.[1]
The precursor, this compound, is a particularly valuable starting material. It combines the thiophene core with a dichlorinated benzoyl moiety—a feature known to enhance the biological activity of many small molecules. The ketone functional group serves as a highly versatile chemical handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for anticancer screening. This guide will focus primarily on its conversion to thiophene-chalcones, a class of compounds with well-documented and potent antiproliferative activities.[4][5][6]
Synthesis of the Precursor: this compound
The primary method for introducing an acyl group onto a thiophene ring is the Friedel-Crafts acylation.[7][8] This electrophilic aromatic substitution reaction typically utilizes a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate an acyl halide, which is then attacked by the electron-rich thiophene ring.[9]
Scientific Rationale and Regioselectivity
A critical consideration in the acylation of unsubstituted thiophene is regioselectivity. The reaction overwhelmingly favors substitution at the 2-position (α-position) over the 3-position (β-position).[10][11] This preference is due to the greater resonance stabilization of the cationic intermediate (the sigma complex) formed during attack at the C2 position, which can delocalize the positive charge over more atoms, including the sulfur.[10]
To achieve the desired 3-substituted product, a strategic approach is required, such as using a starting material where the 2- and 5-positions are blocked by other groups. However, for the purpose of this guide, we will outline the direct acylation and note the expected product distribution, acknowledging that separation of isomers via chromatography is a standard subsequent step. The synthesis of the required 2,4-dichlorobenzoyl chloride from 2,4-dichlorobenzoic acid is a standard conversion using reagents like thionyl chloride or oxalyl chloride.[12]
Experimental Workflow: Friedel-Crafts Acylation
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Application Notes & Protocols: Thiophene Derivatives in Antimicrobial Research
Introduction: The Rising Prominence of Thiophene Scaffolds in Combating Antimicrobial Resistance
The relentless evolution of drug-resistant pathogens constitutes a formidable global health crisis, necessitating the urgent discovery of novel antimicrobial agents with unconventional mechanisms of action.[1] In this landscape, heterocyclic compounds, particularly those incorporating a thiophene ring, have emerged as a versatile and highly promising scaffold in medicinal chemistry.[2][3][4][5] The inherent structural diversity and facile synthesis of thiophene derivatives have enabled the development of a broad spectrum of biologically active molecules, including potent antibacterial and antifungal agents.[6][7][8] Thiophene-based compounds have demonstrated efficacy against a range of challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and drug-resistant Gram-negative bacteria such as Acinetobacter baumannii and Escherichia coli.[1][8][9]
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the exploration of thiophene derivatives as a source of new antimicrobial therapies. We will delve into the synthesis of bioactive thiophene compounds, provide detailed protocols for their antimicrobial evaluation, and discuss their putative mechanisms of action, thereby offering a holistic framework for advancing research in this critical field.
Part 1: Synthesis of Antimicrobial Thiophene Derivatives
The versatility of the thiophene ring allows for a multitude of synthetic routes to generate diverse derivatives. The selection of a particular synthetic strategy is often dictated by the desired substitution pattern on the thiophene core, which in turn influences the compound's antimicrobial activity.
Protocol 1: Synthesis of Substituted Thiophene Derivatives via Gewald Reaction
The Gewald reaction is a classical and efficient method for the synthesis of 2-aminothiophenes, which are valuable intermediates for further elaboration into more complex heterocyclic systems with antimicrobial properties.[5]
Causality of Experimental Choices:
-
Elemental sulfur: Acts as the sulfur source for the formation of the thiophene ring.
-
Active methylene nitrile (e.g., malononitrile): Provides two of the carbon atoms and the amino group of the resulting 2-aminothiophene.
-
Ketone or aldehyde: Supplies the remaining two carbon atoms of the thiophene ring.
-
Organic base (e.g., morpholine, triethylamine): Catalyzes the reaction by promoting the initial Knoevenagel condensation between the active methylene nitrile and the carbonyl compound.
-
Ethanol or methanol: Common solvents that facilitate the dissolution of reactants and the reaction progress.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of the desired ketone (10 mmol) and active methylene nitrile (10 mmol) in ethanol (30 mL), add elemental sulfur (12 mmol).
-
Catalyst Addition: Add morpholine (1 mL) dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the desired 2-aminothiophene derivative.
Protocol 2: Synthesis of Thiophene-Based Heterocycles via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, enabling the introduction of various aryl or heteroaryl substituents onto a pre-formed thiophene ring.[10] This is particularly useful for structure-activity relationship (SAR) studies.
Causality of Experimental Choices:
-
Halogenated thiophene (e.g., 2-bromothiophene): Serves as the electrophilic partner in the coupling reaction.
-
Boronic acid or ester: Acts as the nucleophilic partner, providing the substituent to be coupled.
-
Palladium catalyst (e.g., Pd(PPh₃)₄): The cornerstone of the reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
-
Base (e.g., Na₂CO₃, K₂CO₃): Essential for the transmetalation step, activating the boronic acid.
-
Solvent system (e.g., toluene/water, dioxane/water): A biphasic system is often used to dissolve both the organic and inorganic reactants.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine the halogenated thiophene (5 mmol), the boronic acid (6 mmol), and the palladium catalyst (0.25 mmol).
-
Solvent and Base Addition: Add a mixture of toluene (20 mL) and an aqueous solution of Na₂CO₃ (2M, 10 mL).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the mixture to 80-100 °C under an inert atmosphere for 12-24 hours, monitoring the reaction by TLC.
-
Work-up: After cooling, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled thiophene derivative.
Part 2: In Vitro Antimicrobial Susceptibility Testing
Determining the antimicrobial efficacy of newly synthesized thiophene derivatives is a critical step in the drug discovery process. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[11][12][13]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Causality of Experimental Choices:
-
96-well microtiter plate: Allows for the simultaneous testing of multiple compounds at various concentrations.
-
Bacterial/Fungal inoculum: A standardized concentration of the microorganism is crucial for reproducible results.
-
Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi): Provides the necessary nutrients for microbial growth.
-
Serial dilutions of the thiophene derivative: Creates a concentration gradient to pinpoint the lowest concentration that inhibits growth.
-
Positive and negative controls: Essential for validating the assay. The positive control (microorganism in broth) ensures the microbe is viable, while the negative control (broth only) checks for contamination.
-
Incubation conditions: Specific temperatures and durations are required for optimal growth of the test organisms.
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution: Dissolve the synthesized thiophene derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to each well of a 96-well plate.
-
Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row. Mix well and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the row to obtain a range of concentrations. Discard 100 µL from the last well.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 10 µL of the prepared inoculum to each well containing the serially diluted compound.
-
Controls: Include a positive control (broth + inoculum) and a negative control (broth only) on each plate. A standard antibiotic (e.g., ampicillin, gentamicin, or amphotericin B) should also be tested as a reference.[6]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Part 3: Elucidating the Mechanism of Action
Understanding how a thiophene derivative exerts its antimicrobial effect is crucial for its development as a therapeutic agent. Several mechanisms have been proposed for different thiophene compounds.
Potential Mechanisms of Action of Antimicrobial Thiophene Derivatives
Thiophene derivatives can exhibit a variety of mechanisms of action, including:
-
Inhibition of Cell Division: Some thiophenyl-pyrimidine derivatives have been shown to inhibit the polymerization of the FtsZ protein, a key component of the bacterial cell division machinery.[1] This leads to a failure in septum formation and ultimately cell death.[1]
-
Membrane Permeabilization: Certain thiophene derivatives can increase the permeability of the bacterial cell membrane, leading to the leakage of intracellular components and cell lysis.[8][9][14] This is often assessed using fluorescent dyes that can only enter cells with compromised membranes.
-
Inhibition of Essential Enzymes: Thiophene-based compounds have been designed to inhibit bacterial histidine kinases, which are involved in two-component signal transduction systems that regulate various cellular processes in response to environmental changes.[10] Molecular docking studies have also suggested that some derivatives may bind to and inhibit enzymes like D-alanine ligase, which is involved in cell wall synthesis.[12][13]
Workflow for Investigating Mechanism of Action
Caption: Workflow for the discovery and development of antimicrobial thiophene derivatives.
Part 4: Data Presentation and Interpretation
Table 1: Example of MIC Data for Novel Thiophene Derivatives
| Compound ID | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) | Fungi (MIC in µg/mL) |
| S. aureus | B. subtilis | E. coli | |
| Thiophene-A | 16 | 8 | 64 |
| Thiophene-B | 4 | 2 | 32 |
| Thiophene-C | >128 | >128 | >128 |
| Ampicillin | 2 | 1 | 8 |
| Amphotericin B | N/A | N/A | N/A |
N/A: Not Applicable
Interpretation of Data:
-
Thiophene-B demonstrates the most promising broad-spectrum antimicrobial activity, with low MIC values against both bacteria and fungi.
-
Thiophene-A shows moderate activity, with better efficacy against Gram-positive bacteria and fungi compared to Gram-negative bacteria.
-
Thiophene-C is largely inactive at the tested concentrations.
-
The differential activity against Gram-positive and Gram-negative bacteria may suggest differences in cell wall structure and permeability as factors influencing compound efficacy.
Conclusion
Thiophene derivatives represent a rich and adaptable chemical scaffold for the discovery of novel antimicrobial agents.[7] Their synthetic tractability allows for extensive structure-activity relationship studies, which are crucial for optimizing their potency and spectrum of activity. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to synthesize, evaluate, and characterize new thiophene-based compounds in the ongoing fight against antimicrobial resistance. Further investigations into their mechanisms of action and in vivo efficacy will be critical for translating these promising laboratory findings into clinically useful therapeutics.
References
-
Al-Ghorbani, M., et al. (2015). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 20(8), 15027-15044. Available at: [Link]
-
Patel, R., & Patel, N. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Pharmaceuticals, 14(7), 645. Available at: [Link]
-
Khalil, A. M., et al. (2010). Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. Synthetic Communications, 40(11), 1637-1647. Available at: [Link]
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Chen, Y.-C., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 9(12), 6545-6552. Available at: [Link]
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Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology, 14, 1377305. Available at: [Link]
-
Al-Warhi, T., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Future Medicinal Chemistry, 16(5), 439-451. Available at: [Link]
-
Al-Warhi, T., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(5), 439-451. Available at: [Link]
-
Mishra, R., et al. (2018). Thiophene Scaffold as Prospective Antimicrobial Agent: A Review. Journal of Heterocyclic Chemistry, 55(9), 2019-2034. Available at: [Link]
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Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie, 355(6), e2100462. Available at: [Link]
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Sharma, P., & Kumar, A. (2016). Antimicrobial potential of synthetic thiophenes Section C-Review ANTIMICROBIAL POTENTIAL OF THIOPHENE DERIVATIVES OF SYNTHETIC ORIGIN: A REVIEW. European Chemical Bulletin, 5(9), 399-407. Available at: [Link]
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Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology, 14. Available at: [Link]
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Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology, 14. Available at: [Link]
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Miró-Canturri, A., et al. (2024). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... Frontiers in Cellular and Infection Microbiology. Available at: [Link]
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Koul, S., et al. (2018). The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases. European Journal of Medicinal Chemistry, 151, 62-75. Available at: [Link]
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Sharma, S., et al. (2013). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 4(4), 01-10. Available at: [Link]
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Ogbodo, J. O., et al. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. Journal of Biomolecular Structure and Dynamics, 1-18. Available at: [Link]
-
Patel, J., & Patel, K. (2018). Evaluation of Anti-Bacterial and Anti-Fungal of Novel Thiophene Derivatives. International Journal of Pharmaceutical Sciences and Research, 9(6), 2416-2423. Available at: [Link]
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Roman, G. (2022). Thiophenes with antimicrobial activity isolated from natural sources. Archiv der Pharmazie, 355(6), e2100462. Available at: [Link]
-
Al-Ghorbani, M., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 74. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(2,4-Dichlorobenzoyl)thiophene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3-(2,4-dichlorobenzoyl)thiophene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this challenging synthesis. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and maximize your yield and purity.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis, providing the core knowledge needed to approach your experiments effectively.
Q1: What is the primary synthetic route to this compound?
The most direct method is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[1] In this process, thiophene is reacted with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the desired aryl ketone.[1]
Q2: Why is achieving high yield specifically for the 3-isomer so challenging?
The primary challenge is regioselectivity. The thiophene ring has a natural electronic preference for electrophilic attack at the C2 and C5 positions (the α-positions).[2][3] This preference is due to the greater stability of the carbocation intermediate (also known as the Wheland intermediate or sigma complex) formed during C2 attack. The positive charge can be delocalized over more atoms, including the sulfur atom, resulting in three resonance structures.[3][4] In contrast, attack at the C3 or C4 positions (the β-positions) results in a less stable intermediate with only two resonance structures.[3][4] Consequently, direct acylation of unsubstituted thiophene will predominantly yield the 2-(2,4-Dichlorobenzoyl)thiophene isomer.
Q3: What are the most common catalysts, and what are their advantages and disadvantages?
Traditionally, strong Lewis acids like aluminum chloride (AlCl₃) are used.[5] While effective, they often need to be used in stoichiometric amounts because they form complexes with the resulting ketone product.[6] This leads to large volumes of acidic waste and difficult work-ups.[7]
Modern approaches focus on more sustainable options:
-
Solid Acid Catalysts (e.g., Zeolites): Catalysts like Hβ zeolite have shown excellent activity and selectivity in thiophene acylations, can be recovered and reused, and are more environmentally friendly.[7][8]
-
Other Lewis Acids: Zinc halides (e.g., ZnCl₂) can catalyze the reaction effectively, often in smaller, truly catalytic amounts, and with fewer side reactions compared to AlCl₃.[6] Weaker alkyl Lewis acids like ethylaluminum dichloride (EtAlCl₂) have also been used successfully, creating a non-acidic reaction media that can prevent certain side reactions.[5]
Q4: How does the choice of solvent affect the reaction?
The solvent plays a critical role. For classical Friedel-Crafts reactions, common solvents include dichloromethane (DCM) or carbon disulfide (CS₂). It is crucial that the solvent is anhydrous, as water can deactivate the Lewis acid catalyst.[7] In some modern protocols using solid acid catalysts, the reaction can even be run under solvent-free conditions, which offers a significant green chemistry advantage.[8]
Q5: What is a standard work-up and purification procedure for this reaction?
A typical work-up involves carefully quenching the reaction mixture by pouring it into a mixture of ice and hydrochloric acid to decompose the catalyst-ketone complex.[8] The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with a basic solution (like sodium bicarbonate) to remove acid impurities, followed by water and brine.[9]
Purification is critical, especially for separating the 2- and 3-isomers. Common methods include:
-
Flash Column Chromatography: Using a silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is the most effective method for isomer separation.[2]
-
Recrystallization/Precipitation: If the desired product has significantly different solubility from the impurities, it can be purified by dissolving the crude material in a minimal amount of hot solvent and allowing it to cool, or by precipitating it from a solution by adding an anti-solvent.[10]
Troubleshooting Guide
This section is formatted to help you diagnose and solve specific problems you may encounter during the synthesis.
Problem 1: Very Low or No Product Yield
-
Possible Cause A: Inactive Catalyst.
-
Explanation: Traditional Lewis acids like AlCl₃ are highly sensitive to moisture.[7] Any water in the reagents or glassware will hydrolyze the catalyst, rendering it inactive. Solid acid catalysts can also become deactivated over time.
-
Solution:
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Use freshly opened or properly stored anhydrous Lewis acids.
-
Distill solvents like DCM over a drying agent (e.g., CaH₂) prior to use.[5]
-
If using a reusable solid catalyst, ensure it has been properly regenerated according to the literature protocol.[7]
-
-
-
Possible Cause B: Incorrect Reaction Temperature.
-
Explanation: Friedel-Crafts acylations often require an initial cooling period (e.g., 0 °C) during the addition of reagents to control the exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion.[5] Temperatures that are too low will result in a slow or stalled reaction, while excessively high temperatures can promote polymerization and byproduct formation.
-
Solution:
-
Use an ice bath during the addition of the Lewis acid and acyl chloride.
-
Carefully monitor the internal reaction temperature.
-
Allow the reaction to warm to room temperature slowly and stir for the recommended time. If the literature suggests heating, use a controlled heating mantle or oil bath.
-
-
Problem 2: Product is Mostly the 2-Acyl Isomer, Not the Desired 3-Acyl Isomer
-
Possible Cause A: Inherent Regioselectivity of Thiophene.
-
Explanation: As detailed in the FAQs, this is the expected outcome of a direct Friedel-Crafts acylation on unsubstituted thiophene.[3][4]
-
Solution 1 (Optimization): While it is difficult to completely reverse the selectivity, some literature suggests that the choice of catalyst and solvent can slightly influence the isomer ratio. Experiment with milder Lewis acids (e.g., ZnCl₂, SnCl₄) or solid acid catalysts, as harsh conditions with AlCl₃ strongly favor the thermodynamically stable C2-acylation.
-
Solution 2 (Alternative Strategy - Recommended): For a reliable and high-yield synthesis of the pure 3-isomer, an alternative synthetic route is strongly recommended. The most common strategy is to start with a 3-substituted thiophene that directs the reaction or can be converted to the desired product. For example, using 3-bromothiophene or 3-lithiothiophene as a starting material in a metal-catalyzed cross-coupling reaction.
-
Solution 3 (Purification): If you must proceed with the direct acylation, invest in an efficient purification method. Preparative High-Performance Liquid Chromatography (HPLC) or careful, repeated flash column chromatography will be necessary to separate the isomers.
-
Problem 3: Formation of Dark, Tarry, or Polymeric Byproducts
-
Possible Cause: Thiophene Polymerization.
-
Explanation: Thiophene is susceptible to polymerization under strongly acidic conditions.[11][12] This is often exacerbated by high concentrations of a strong Lewis acid or elevated temperatures.
-
Solution:
-
Maintain a low reaction temperature, especially during the initial addition of the catalyst.
-
Add the Lewis acid portion-wise or as a solution to control the initial exotherm.
-
Consider using a less aggressive catalyst system, such as a zeolite or zinc-based Lewis acid.[6][8]
-
Avoid excessively long reaction times. Monitor the reaction by TLC or GC-MS to determine the point of maximum product formation before significant degradation occurs.
-
-
Data & Protocols
Data Summary
The choice of catalyst is paramount in any Friedel-Crafts acylation. The following table summarizes the performance of different catalytic systems in the acylation of thiophene, providing a basis for experimental design.
| Catalyst System | Acylating Agent | Thiophene Conversion (%) | Target Yield (%) | Reaction Conditions | Source(s) |
| Hβ Zeolite | Acetic Anhydride | ~99% | 98.6% (2-acetyl) | 60°C, 2h, Thiophene:Ac₂O = 1:3 | [7][8] |
| Modified C25 Zeolite | Acetic Anhydride | 99.0% | - | 80°C, 2h, Thiophene:Ac₂O = 1:2 | [8][13] |
| Ethylaluminum dichloride (EtAlCl₂) | Succinyl Chloride | - | 99% (di-acylated) | 0°C, 2h | [5] |
| Aluminum chloride (AlCl₃) | Various | Typically high | Moderate to high | 0°C to RT | [5][6] |
Note: Yields reported in the literature are often for the more favorable 2-acylation. Yields for 3-acylation via this direct method will be substantially lower.
Experimental Protocols
Protocol 1: Classical Friedel-Crafts Acylation using AlCl₃
This protocol describes a standard method but will produce a mixture of 2- and 3-isomers, with the 2-isomer predominating.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) and anhydrous dichloromethane (DCM). Cool the slurry to 0 °C in an ice bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of 2,4-dichlorobenzoyl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature at 0 °C.
-
Thiophene Addition: Following the complete addition, add thiophene (1.2 eq) dropwise, ensuring the internal temperature does not rise above 5 °C.
-
Scientist's Note: A slight excess of thiophene is used to ensure the complete consumption of the more valuable acyl chloride.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Stir until all the orange/brown solid complex has dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the isomers.
Visual Diagrams
Reaction Mechanism & Regioselectivity
Caption: Mechanism of Friedel-Crafts acylation on thiophene.
Troubleshooting Workflow: Low Product Yield
Caption: A logical workflow for troubleshooting low yield issues.
References
- BenchChem.
- BenchChem.
- TSI Journals.
- ÜNVER, H., BIYIKOGLU, M., & BULUT, A. Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2.
- Organic Syntheses Procedure.
- Google Patents.
- Chemistry Stack Exchange.
- ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology.
- ECHEMI.
- Chemistry Steps.
- Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review.
- Thiophene.
- Google Patents.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene.
- Google Patents.
- ResearchGate.
Sources
- 1. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 7. tsijournals.com [tsijournals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
- 11. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 12. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(2,4-Dichlorobenzoyl)thiophene
Welcome to the technical support center for the purification of 3-(2,4-Dichlorobenzoyl)thiophene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific challenges you may encounter during its purification. Our aim is to combine technical accuracy with practical, field-tested insights to ensure the integrity and success of your experiments.
Introduction to Purification Challenges
This compound is a substituted aromatic ketone, and its purification can be influenced by impurities from its synthesis, typically a Friedel-Crafts acylation reaction. Common impurities may include unreacted starting materials like thiophene and 2,4-dichlorobenzoyl chloride, as well as polysubstituted byproducts. The choice of purification technique will depend on the nature and quantity of these impurities, as well as the desired final purity of the product.
This guide will walk you through the most common purification methods: recrystallization and column chromatography, providing detailed protocols and troubleshooting advice.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful technique for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures.
FAQ: Recrystallization of this compound
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Based on the structure of this compound, which is a moderately polar aromatic ketone, a good starting point would be a polar protic solvent like ethanol or isopropanol. You can also explore solvent mixtures. A common and effective mixture for such compounds is a combination of a solvent in which the compound is soluble (like dichloromethane or acetone) and a non-solvent in which it is poorly soluble (like hexane or heptane). This allows for fine-tuning of the solvent polarity to achieve optimal crystal formation.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To remedy this, you can try the following:
-
Add more of the "good" solvent: This will keep the compound dissolved at a slightly lower temperature.
-
Lower the crystallization temperature slowly: Allow the solution to cool to room temperature first before placing it in an ice bath.
-
Use a different solvent system: A solvent with a lower boiling point might be more suitable.
-
Scratch the inside of the flask with a glass rod: This can provide a surface for crystal nucleation.
Q3: The purity of my compound doesn't improve significantly after recrystallization. Why?
A3: This could be due to several factors:
-
Inappropriate solvent choice: If the impurities have similar solubility profiles to your compound in the chosen solvent, recrystallization will be inefficient.
-
Crystallization occurred too quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling.
-
Co-crystallization: The impurity may be co-crystallizing with your product. In this case, a different purification technique like column chromatography might be necessary.
Troubleshooting Guide: Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Solution is not saturated. | Evaporate some of the solvent to increase the concentration. / Add a seed crystal of the pure compound. / Scratch the inner surface of the flask with a glass rod at the meniscus. |
| Crystals form too quickly, yielding a fine powder. | Solution is too concentrated or cooled too rapidly. | Add a small amount of additional hot solvent. / Allow the solution to cool slowly on the benchtop before moving to an ice bath. |
| Colored impurities remain in the crystals. | The impurity is co-crystallizing. / The impurity is adsorbed onto the crystal surface. | Consider a preliminary purification step like a charcoal treatment of the hot solution. / Try a different recrystallization solvent. |
| Low recovery of the purified compound. | Too much solvent was used. / The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. / Ensure the crystallization mixture is thoroughly cooled before filtration. / Cool the filtrate to see if more crystals form. |
Column Chromatography: Separation by Adsorption
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (like silica gel or alumina) and their solubility in a mobile phase (the eluent).[1] For this compound, normal-phase chromatography with silica gel is a common and effective method.
Workflow for Column Chromatography Purification
Caption: A typical workflow for the purification of this compound using column chromatography.
FAQ: Column Chromatography
Q1: How do I choose the right solvent system (eluent) for column chromatography?
A1: The ideal solvent system should provide good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate. For a moderately polar compound like this compound, a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane is a good starting point. Aim for an Rf value of 0.2-0.4 for your product on the TLC plate.[2]
Q2: My compound is not moving from the top of the column.
A2: This indicates that the eluent is not polar enough to displace the compound from the silica gel. You need to increase the polarity of your mobile phase. For a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate.
Q3: The separation between my compound and an impurity is very poor.
A3: To improve separation (resolution), you can:
-
Use a less polar solvent system: This will cause all compounds to move more slowly down the column, potentially increasing the separation distance.
-
Use a longer column: A longer column provides more surface area for interactions, leading to better separation.
-
Employ a different stationary phase: If separation on silica gel is poor, consider using alumina or a reverse-phase silica gel.
Troubleshooting Guide: Column Chromatography
| Problem | Possible Cause | Solution |
| Cracked or channeled column packing. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and not allowed to run dry. |
| Broad or tailing bands. | The compound is too soluble in the eluent. / The column is overloaded. | Use a less polar eluent. / Reduce the amount of sample loaded onto the column. |
| Irreproducible results. | Inconsistent solvent composition or silica gel activity. | Use freshly prepared solvents and silica gel from the same batch. Ensure the silica gel is properly activated if necessary. |
| Compound appears to decompose on the column. | The silica gel is too acidic. | Deactivate the silica gel by washing it with a solvent containing a small amount of a base like triethylamine.[2] |
General FAQs
Q1: What is the expected physical state of pure this compound?
Q2: How can I assess the purity of my final product?
A2: Several analytical techniques can be used to determine the purity of your this compound:
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically less than 2°C).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and reveal the presence of any proton- or carbon-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.
Q3: Are there any specific safety precautions I should take when handling this compound and the solvents used for its purification?
A3: Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The solvents used in recrystallization and chromatography are often flammable and can be harmful if inhaled or in contact with skin. Refer to the Safety Data Sheets (SDS) for all chemicals used for detailed safety information.
Decision Tree for Purification Method Selection
Caption: A decision-making guide for selecting the appropriate purification technique for this compound.
References
-
University of California, Los Angeles. (n.d.). Column Chromatography. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Information - Chemical Communications. Retrieved from [Link]
-
University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]
-
SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from [Link]
-
Chemsrc. (2024). 3-(2,3-DICHLOROBENZOYL)THIOPHENE | CAS#:898771-50-1. Retrieved from [Link]
- Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(14), 8087-8089.
-
Reddit. (2021). Is anyone able to help out with either of these questions? They both have to do with determination of recrystallization solvents. Retrieved from [Link]
- National Center for Biotechnology Information. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(63), 36245-36272.
-
Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
Unknown. (n.d.). VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid. PubChem. Retrieved from [Link]
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
-
Scribd. (n.d.). Thiophene: Structure, Properties, Reactions. Retrieved from [Link]
- Google Patents. (1947). Acylation of thiophene.
- Trade Science Inc. (2014).
-
ResearchGate. (2015). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Retrieved from [Link]
-
Sciencemadness Wiki. (2022). Thiophene. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Thiophene (FDB000912). Retrieved from [Link]
- Google Patents. (1975). Method for separating thiophene from mixtures thereof with benzene.
- Google Patents. (2009). Process for the purification of thiophenes.
-
ResearchGate. (2009). 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Substituted Thiophenes
Welcome to the Technical Support Center for Thiophene Synthesis. As a Senior Application Scientist, I've designed this guide to address the common challenges researchers, scientists, and drug development professionals face during the synthesis of substituted thiophenes. Thiophene derivatives are crucial building blocks in medicinal chemistry and materials science, making their efficient synthesis a key priority.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments effectively.
Section 1: Low Yields and Reaction Failures
Low product yield is one of the most frequently encountered issues. This section breaks down the common culprits and provides systematic troubleshooting strategies.
FAQ 1: My Gewald aminothiophene synthesis is resulting in a low yield or failing completely. What are the likely causes?
The Gewald reaction, a powerful one-pot method for synthesizing 2-aminothiophenes, is sensitive to several factors.[1][3] Low yields often trace back to issues with reagents, reaction conditions, or the stability of intermediates.[4][5]
Potential Causes & Troubleshooting Steps:
-
Purity of Starting Materials: Impure ketones, aldehydes, active methylene nitriles (e.g., malononitrile, ethyl cyanoacetate), or elemental sulfur are common sources of failure.[4]
-
Actionable Advice: Ensure all starting materials are of high purity. Recrystallize or distill reagents if their purity is questionable. Use freshly opened solvents to avoid contaminants and moisture.[4]
-
-
Catalyst/Base Inactivity: The base (e.g., morpholine, piperidine, triethylamine) is crucial for the initial Knoevenagel condensation.[4]
-
Actionable Advice: Use a fresh, high-purity base. If you suspect degradation, purchase a new bottle. Ensure the base is appropriate for your specific substrates.
-
-
Moisture and Air Sensitivity: Although many domino reactions are robust, certain reagents or intermediates can be sensitive to moisture or oxygen.[4]
-
Actionable Advice: For sensitive substrates, conduct the reaction under an inert atmosphere (Nitrogen or Argon) using flame-dried glassware.[4]
-
-
Reaction Temperature: The optimal temperature for the Gewald reaction can be substrate-dependent.
-
Actionable Advice: If the reaction is sluggish, consider a modest increase in temperature. Conversely, if you observe significant side product formation, lowering the temperature might be beneficial. Microwave irradiation has been shown to reduce reaction times and, in some cases, improve yields.[4]
-
Section 2: Side Reactions and Impurity Formation
The formation of unintended byproducts can complicate purification and significantly reduce the yield of the desired substituted thiophene.
FAQ 2: I'm observing significant furan byproduct formation in my Paal-Knorr thiophene synthesis. How can I minimize this?
The Paal-Knorr synthesis of thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent can sometimes be plagued by the formation of furan byproducts.[6] This is particularly true when using reagents that also act as dehydrating agents.
Causality and Mitigation:
-
Choice of Sulfurizing Agent: Reagents like phosphorus pentasulfide (P₄S₁₀) can act as both a sulfurizing and a dehydrating agent, leading to the formation of furans.[6] While it was once thought that furans were intermediates, it's now understood they are byproducts.[6]
Troubleshooting Flowchart for Paal-Knorr Synthesis
Caption: Troubleshooting workflow for Paal-Knorr synthesis issues.
Section 3: Purification Challenges
Even with a successful reaction, isolating the pure substituted thiophene can be a significant hurdle.
FAQ 3: My substituted thiophene is decomposing on the silica gel column during purification. What are my options?
Decomposition during silica gel chromatography is a common issue, especially for electron-rich or acid-sensitive thiophene derivatives.[4]
Understanding the Problem and Solutions:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic and can catalyze the decomposition of sensitive compounds.
-
Actionable Advice:
-
Neutralize the Silica: Pre-treat the silica gel by preparing the slurry in a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%).[4]
-
Use Alternative Stationary Phases: Consider using neutral alumina or a bonded-phase silica gel (like C18 for reverse-phase chromatography) if your compound is highly sensitive.
-
-
-
Alternative Purification Methods:
-
Recrystallization: If your product is a solid, recrystallization is an excellent alternative to chromatography for achieving high purity.
-
Preparative HPLC: For valuable and challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution and recovery.[4]
-
Distillation: For volatile, low-boiling point thiophenes, distillation under reduced pressure can be an effective purification method. Be cautious with temperature to avoid decomposition.
-
Section 4: Regioselectivity Issues
Controlling the position of substituents on the thiophene ring is a critical aspect of synthesis, particularly in the context of drug development where structure-activity relationships are paramount.[1]
FAQ 4: How can I control the regioselectivity of electrophilic substitution on a pre-existing thiophene ring?
The thiophene ring is more reactive towards electrophilic substitution than benzene.[8] The substitution pattern is heavily influenced by the electronic properties of the ring and any existing substituents.
Key Principles and Strategies:
-
Inherent Reactivity: The C2 and C5 positions (α-positions) of the thiophene ring are more electron-rich and thus more susceptible to electrophilic attack than the C3 and C4 positions (β-positions).[8]
-
Directing Groups: The presence of a substituent on the ring will direct incoming electrophiles.
-
Activating Groups (e.g., -NH₂, -OR, -Alkyl) at C2 will typically direct incoming electrophiles to the C5 position.
-
Deactivating Groups (e.g., -NO₂, -SO₃H, -COR) at C2 will generally direct incoming electrophiles to the C4 or C5 position, depending on the reaction conditions.
-
-
Ligand-Controlled Regioselectivity: In some modern cross-coupling reactions, the choice of ligand can surprisingly override the inherent reactivity of the thiophene ring to achieve β-selectivity.[9]
-
Metalation: Directed ortho-metalation strategies can provide excellent regiocontrol for the introduction of a variety of functional groups.
Regioselectivity in Thiophene Functionalization
Caption: General regioselectivity of electrophilic attack on an unsubstituted thiophene ring.
Experimental Protocols
Protocol 1: General Procedure for the Gewald Aminothiophene Synthesis[4]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde (1.0 eq.), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq.), and a suitable solvent (e.g., ethanol or DMF).
-
Addition of Sulfur: Add elemental sulfur (1.1 eq.) to the mixture.
-
Addition of Base: Add a catalytic amount of a base such as morpholine or triethylamine (0.1-0.2 eq.).
-
Reaction: Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The product may precipitate and can be collected by filtration. If no precipitate forms, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel (if the product is stable).
Quantitative Data Summary: Common Thiophene Synthesis Methods
| Synthesis Method | Key Reactants | Typical Product | Common Issues |
| Gewald Synthesis | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur, Base | 2-Aminothiophenes | Low yield, reagent purity, side reactions.[4][5] |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound, Sulfurizing Agent (e.g., P₄S₁₀, Lawesson's Reagent) | Substituted Thiophenes | Furan byproduct formation, harsh conditions.[6][7] |
| Fiesselmann Synthesis | Thioglycolic Acid, α,β-Acetylenic Esters | 3-Hydroxy-2-thiophenecarboxylic Acid Derivatives | Regioselectivity, handling of thioglycolic acid.[10][11] |
References
- BenchChem. (2025). Troubleshooting low yields in domino reactions for thiophene synthesis.
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2022). Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). 52 questions with answers in THIOPHENES | Science topic. Retrieved from [Link]
-
Slideshare. (n.d.). Thiophene Mechanism. Retrieved from [Link]
-
ScienceDirect. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Retrieved from [Link]
-
ACS Publications. (2023). Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiophene Metallation and Cross-Coupling Chemistry. Retrieved from [Link]
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 6. Mechanism of Fiesselmann thiophene synthesis. Retrieved from [Link]
-
ACS Publications. (2020). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Retrieved from [Link]
-
ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2016). Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Retrieved from [Link]
-
RSC Publishing. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
Reddit. (n.d.). Fiesselmann thiophene synthesis through equivalents. Retrieved from [Link]
-
ResearchGate. (2020). Trithiocarbonate Anion as a Sulfur Source for the Synthesis of 2,5-Disubstituted Thiophenes and 2-Substituted Benzo[b]thiophenes. Retrieved from [Link]
-
RSC Publishing. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Retrieved from [Link]
-
ACS Publications. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Retrieved from [Link]
-
Chinese Chemical Society. (2022). Iron-Catalyzed Cross-Electrophile Coupling of Inert C–O Bonds with Alkyl Bromides. Retrieved from [Link]
-
Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
ResearchGate. (2015). Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C H Activation/Arylation of Thiophenes. Retrieved from [Link]
-
RSC Publishing. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Retrieved from [Link]
-
Taylor & Francis Online. (2019). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (2020). Trithiocarbonate Anion as a Sulfur Source for the Synthesis of 2,5-Disubstituted Thiophenes and 2-Substituted Benzo[b]thiophenes. Retrieved from [Link]
-
SpringerLink. (2021). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]
-
ACS Publications. (2023). Battery-Free Near Field Communication (NFC)-Assisted Advanced Ethanol Sensing Platform Based on Conjugated Polymer Nanoparticles. Retrieved from [Link]
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Beilstein Journals. (2018). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Transition Metal Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
-
RSC Publishing. (2018). Dimerization reactions with oxidized brominated thiophenes. Retrieved from [Link]
-
Organic Chemistry Portal. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Retrieved from [Link]
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Technical Support Center: Spectroscopic Analysis of Chlorinated Thiophenes
Welcome to the Technical Support Center for the Spectroscopic Analysis of Chlorinated Thiophenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing these important heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in scientific principles and practical expertise. Our goal is to empower you to overcome common challenges in your spectroscopic analyses and ensure the integrity of your results.
Introduction: The Challenge of Analyzing Chlorinated Thiophenes
Chlorinated thiophenes are a class of compounds with significant industrial and pharmaceutical relevance. Their analysis, however, presents unique challenges due to the influence of chlorine atoms on the electronic and magnetic environment of the thiophene ring. Isomer differentiation, in particular, can be a formidable task. This guide provides a structured approach to troubleshooting common issues encountered during Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy of these molecules.
Troubleshooting Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of chlorinated thiophenes. However, interpreting their mass spectra can be complex due to characteristic isotopic patterns and fragmentation behaviors.
Frequently Asked Questions (FAQs) in MS Analysis
Q1: My molecular ion cluster doesn't match the theoretical isotopic pattern for the number of chlorine atoms I expect. What could be wrong?
A1: This is a common and critical issue. The distinct isotopic signature of chlorine (35Cl: 37Cl ≈ 3:1) is a key identifier.[1] Discrepancies can arise from several sources:
-
Co-eluting Impurities: Your sample may contain impurities with a different number of chlorine atoms, leading to an overlapping isotopic pattern.
-
In-source Fragmentation: The molecular ion may be unstable and fragment in the ion source, leading to a diminished or absent molecular ion cluster.
-
Solution: If using Electron Ionization (EI), try a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) if your molecule is amenable. These methods impart less energy, preserving the molecular ion.[4]
-
-
Incorrect Background Subtraction: Improper background subtraction can distort the relative abundances of the isotopic peaks.
-
Solution: Carefully review your data processing. Ensure you are selecting a representative background region close to your analyte's elution time.
-
Q2: I'm having trouble distinguishing between isomers of dichlorothiophene based on their mass spectra. Is this possible with MS?
A2: Distinguishing isomers with identical mass spectra is a significant challenge. While standard EI-MS may not differentiate them, certain approaches can provide clues:
-
Fragmentation Pattern Analysis: Although the primary fragments might be similar, the relative abundances of certain fragment ions can differ between isomers. For instance, the loss of a chlorine atom from an ortho-substituted polychlorinated biphenyl is often more favorable than from meta or para positions, a phenomenon known as the "ortho effect" which may have parallels in thiophene systems.[5]
-
Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and inducing fragmentation (Collision-Induced Dissociation - CID), you may observe subtle differences in the fragmentation pathways of isomers.
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size and shape (collisional cross-section) before mass analysis, which can often resolve isomers.
Q3: I'm observing an unexpected loss of SO₂ in the mass spectrum of my chlorinated thiophene derivative. Is this a known fragmentation pathway?
A3: Yes, the extrusion of SO₂ is a known fragmentation pathway for some sulfur-containing aromatic compounds, particularly sulfonamides, under certain ionization conditions.[6][7] For chlorinated thiophenes, this is less common but can be promoted by certain substituents. The presence of electron-withdrawing groups, such as a chlorine atom at the ortho position to a sulfonyl group, can facilitate this rearrangement.[6]
Troubleshooting Workflow for MS Analysis
Caption: A systematic workflow for troubleshooting common MS analysis issues.
Troubleshooting NMR Spectroscopy Analysis
NMR spectroscopy is indispensable for the structural elucidation of chlorinated thiophenes, providing detailed information about the connectivity and spatial arrangement of atoms. However, spectral complexity and overlapping signals are common hurdles.
Frequently Asked questions (FAQs) in NMR Analysis
Q1: The proton signals in the aromatic region of my chlorinated thiophene spectrum are overlapping and difficult to interpret. What can I do?
A1: Overlapping signals in the aromatic region are a frequent challenge. Here are several strategies to resolve them:
-
Change the Solvent: The chemical shifts of aromatic protons can be highly sensitive to the solvent. Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or toluene-d₈ can induce significant shifts and resolve overlapping multiplets.[8]
-
Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals, often resolving overlaps.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace out spin systems even in crowded regions.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons with their directly attached carbons, spreading the signals into a second dimension and greatly enhancing resolution.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds, which is invaluable for piecing together the carbon skeleton.[11]
-
Q2: I'm struggling to assign the correct structure to my dichlorothiophene isomer based on the ¹H NMR spectrum. What should I look for?
A2: Differentiating isomers is a key application of NMR. Pay close attention to:
-
Number of Signals: The symmetry of the molecule will dictate the number of unique proton and carbon signals. For example, 2,5-dichlorothiophene will show only one proton signal, while 2,3-dichlorothiophene will show two.
-
Chemical Shifts: The position of the chlorine atoms significantly influences the chemical shifts of the remaining protons. Protons adjacent to a chlorine atom are typically shifted downfield.[12]
-
Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons on the thiophene ring is dependent on the position of the substituents. The electronegativity of substituents has been shown to correlate with proton-proton coupling constants in 2-substituted thiophenes.[13]
Q3: My ¹³C NMR spectrum has a very poor signal-to-noise ratio, even after a long acquisition time. Why is this happening and how can I improve it?
A3: A poor signal-to-noise ratio in ¹³C NMR is often due to the low natural abundance of the ¹³C isotope and the weak magnetic moment of the ¹³C nucleus.[14] For chlorinated thiophenes, this can be exacerbated by:
-
Long Relaxation Times (T₁): Carbons directly bonded to chlorine, and quaternary carbons, can have very long T₁ relaxation times. If the delay between scans is too short, these signals can become saturated and appear weak or absent.
-
Solution: Increase the relaxation delay (d1) in your acquisition parameters.
-
-
Low Sample Concentration or Solubility: If your compound is not sufficiently concentrated or soluble, the number of ¹³C nuclei in the active volume of the NMR tube will be low.
-
Solution: Increase the sample concentration if possible. If solubility is an issue, try a different deuterated solvent or gently warm the sample (check for thermal stability first). Techniques like using a micro-NMR tube can also help with limited sample amounts.
-
Typical ¹H NMR Data for Chlorinated Thiophenes
| Compound | H2 | H3 | H4 | H5 | Coupling Constants (Hz) |
| 2-Chlorothiophene | - | ~6.79 | ~6.74 | ~6.92 | J3,4 ≈ 3.7, J4,5 ≈ 5.6, J3,5 ≈ 1.5 |
| 3-Chlorothiophene | ~7.10 | - | ~6.95 | ~7.20 | J2,4 ≈ 1.5, J4,5 ≈ 5.0, J2,5 ≈ 3.0 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Troubleshooting Workflow for NMR Analysis
Caption: A logical workflow for resolving common issues in NMR analysis.
Troubleshooting UV-Visible Spectroscopy Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is sensitive to conjugation and substitution patterns. For chlorinated thiophenes, it can be a quick and useful tool, but interpretation requires care.
Frequently Asked Questions (FAQs) in UV-Vis Analysis
Q1: I have a mixture of chlorinated thiophenes, and their UV-Vis spectra are broad and overlapping. How can I resolve the individual contributions?
A1: Overlapping absorption bands are common in UV-Vis spectroscopy. Here are some approaches to deconvolve the spectra:
-
Solvent Effects (Solvatochromism): The polarity of the solvent can affect the energy of the electronic transitions, causing shifts in the absorption maxima (λmax). By acquiring spectra in a series of solvents with varying polarities (e.g., hexane, ethanol, acetonitrile), you may be able to selectively shift the bands and resolve them.[15][16]
-
Derivative Spectroscopy: Calculating the first or second derivative of the absorption spectrum can help to identify the positions of individual overlapping bands.
-
Mathematical Deconvolution: Specialized software can be used to fit multiple Gaussian or Lorentzian peaks to a broad, overlapping spectrum, providing an estimate of the λmax and absorbance of the individual components.[17][18]
Q2: How does the position of chlorine substitution on the thiophene ring affect the UV-Vis spectrum?
A2: The position of chlorine atoms influences the electronic structure of the thiophene ring and thus its UV-Vis spectrum.
-
Effect on λmax: Chlorine is an auxochrome with both an electron-withdrawing inductive effect and an electron-donating mesomeric effect. The net effect on λmax can be complex. Generally, substitution on the thiophene ring can lead to a bathochromic (red) shift compared to unsubstituted thiophene. The magnitude of this shift will depend on the position and number of chlorine atoms.[14] A 2-substituent on a thiophene ring generally conjugates more strongly with the ring than a 3-substituent, which can lead to more significant spectral changes.[14]
-
Vibronic Fine Structure: In non-polar solvents, the UV spectrum of thiophene can show some vibronic fine structure. The addition of substituents, particularly polar ones, and the use of polar solvents can lead to a loss of this fine structure, resulting in broader absorption bands.[16]
Q3: My sample of a chlorinated thiophene has very low absorbance, even at high concentrations. What could be the issue?
A3: Low absorbance can be due to several factors:
-
Incorrect Wavelength Range: Ensure you are scanning over the appropriate wavelength range. Chlorinated thiophenes typically absorb in the UV region, below 300 nm.
-
Low Molar Absorptivity (ε): It's possible that the electronic transitions for your specific compound are weak, resulting in a low molar absorptivity.
-
Sample Degradation: Some thiophene derivatives can be sensitive to light or air.
-
Solution: Prepare samples fresh and protect them from light.
-
-
Solubility Issues: The compound may not be fully dissolved in the chosen solvent, leading to a lower effective concentration.
-
Solution: Try a different solvent in which the compound is more soluble. Sonication can also aid in dissolution.
-
References
-
Characterization of Compound-Specific Chlorine Isotopologue Distributions of Polychlorinated Organic Compounds by GC-HRMS for Source Identification. (2021). Analytical Chemistry. [Link]
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Use of Isotopic Abundance Ratios in Identification of Polychlorinated Biphenyls by Mass Spectrometry. (2020). Journal of AOAC INTERNATIONAL. [Link]
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mass spectrometric ionization pattern of 209 polychlorinated biphenyls. (2009). Dioxin 20XX International Symposium. [Link]
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Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports. [Link]
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Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. (2012). PubMed Central. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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TROUBLESHOOTING GUIDE. Restek. [Link]
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Determination of Polychlorinated Biphenyls in Solid Samples by Isotope Dilution Mass Spectrometry Using ³⁷Cl-Labeled Analogues. (2015). PubMed. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
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Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2022). Nature Communications. [Link]
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Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link]
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Fragmentation Mechanisms. Michigan State University. [Link]
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A correlation between proton coupling constants and substituent electronegativity in 2-substituted thiophenes. (1969). Sci-Hub. [Link]
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Advanced NMR Techniques and Applications. Fiveable. [Link]
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What are common adducts in ESI mass spectrometry? Waters. [Link]
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Solvents and solvent effect in UV - Vis Spectroscopy. Slideshare. [Link]
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Resolution of overlapping UV–Vis absorption bands and quantitative analysis. (2000). Chemical Society Reviews. [Link]
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Troubleshooting GC-MS. CHROMacademy. [Link]
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NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. [Link]
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8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Resolution of UV–VIS absorption bands and quantitative analysis. ResearchGate. [Link]
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Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). PubMed. [Link]
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The Ultraviolet Spectra of the Thiophene Derivatives. J-STAGE. [Link]
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How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. (2021). YouTube. [Link]
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How to Troubleshoot and Improve your GC/MS. (2022). YouTube. [Link]
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Resolution of Overlapping UV-Vis Absorption Bands and Quantitative Analysis. ResearchGate. [Link]
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From ESI to APCI, MMI and APPI, complications of adduct ions on MRM at different LC-MS/MS ionization techniques. Longdom Publishing. [Link]
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UV-Vis Spectral Databases. Wiley Science Solutions. [Link]
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The UV/Vis+ photochemistry database. (2020). Spectroscopy Europe/World. [Link]
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Adduits ESI MS. Scribd. [Link]
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Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. [Link]
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GC Column Troubleshooting Guide. Phenomenex. [Link]
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Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]
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List of common adduct types in positive ionisation mode for ESI. ResearchGate. [Link]
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What is Effect of Solvent on UV Absorption Spectra. (2019). YouTube. [Link]
-
UV/Vis + Photochemistry Database. science-softCon. [Link]
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Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2020). PubMed. [Link]
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Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PubMed Central. [Link]
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Ultraviolet absorption spectra of seven substituted benzenes. NIST. [Link]
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Vicinal fluorine-proton coupling constants. (1998). PubMed. [Link]
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From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. (2021). PubMed Central. [Link]
-
Linear free energy relationships in the thiophene series. Part 3. A kinetic study of chlorine-isotopic exchange between lithium chloride and some 2-chloro-3-nitro-5-X-thiophenes. Sci-Hub. [Link]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 3-(2,4-Dichlorobenzoyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the challenges encountered during the scale-up synthesis of 3-(2,4-Dichlorobenzoyl)thiophene. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of moving from the bench to production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most prevalent method is the Friedel-Crafts acylation of a 3-substituted thiophene precursor. However, direct acylation of thiophene itself is not viable for this target molecule because the reaction overwhelmingly favors substitution at the 2- and 5-positions due to the higher stability of the reaction intermediate.[1][2] Therefore, multi-step strategies are often employed, such as using a 3-halothiophene (e.g., 3-bromothiophene) which is then converted into an organometallic species (like a Grignard or organozinc reagent) and subsequently coupled with 2,4-dichlorobenzoyl chloride.[3] This approach provides high regioselectivity for the desired 3-substituted product.
Q2: Why is regioselectivity a major issue in thiophene acylation?
The electronic properties of the thiophene ring dictate that electrophilic substitution, such as Friedel-Crafts acylation, preferentially occurs at the C2 (alpha) position. This is because the carbocation intermediate formed by attack at C2 is more stabilized by resonance (three resonance forms) compared to the intermediate from C3 (beta) attack (two resonance forms).[1][2] Achieving C3 acylation requires blocking the C2/C5 positions or using alternative strategies like cross-coupling reactions.[3]
Q3: What are the primary safety concerns when scaling up a Friedel-Crafts-type reaction?
The primary concerns involve the Lewis acid catalyst, typically aluminum chloride (AlCl₃), and the reaction quench.
-
Catalyst Handling: AlCl₃ is highly hygroscopic and reacts violently with water. Anhydrous conditions are mandatory to prevent catalyst deactivation and uncontrolled exotherms.[4]
-
Exothermic Reaction: The acylation is exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Robust reactor cooling and controlled addition rates of reagents are critical to prevent thermal runaways.
-
Quenching: The work-up, which involves quenching the AlCl₃ complex, is often highly exothermic and releases corrosive hydrogen chloride (HCl) gas. The quench must be performed slowly by adding the reaction mixture to a cooled aqueous solution (e.g., iced water/HCl) with vigorous stirring and proper ventilation.
Q4: What are the typical impurities I should expect, and how can they be minimized?
Common impurities include:
-
Positional Isomer: The 2-(2,4-Dichlorobenzoyl)thiophene is the most likely process-related impurity if a direct acylation approach is attempted or if side reactions occur.
-
Unreacted Starting Materials: Thiophene precursors or the acyl chloride.
-
By-products from Decomposition: Thiophene rings can be unstable under harsh acidic conditions, leading to resinification or tar formation.[5]
Minimization strategies include strict temperature control, use of high-purity anhydrous reagents, and optimizing catalyst stoichiometry.[4]
Troubleshooting Guide: Scale-Up Synthesis Issues
This section addresses specific problems encountered during the synthesis workflow.
| Problem / Observation | Potential Root Cause(s) | Recommended Solutions & Actions |
| Low or No Product Yield | 1. Catalyst Inactivity: The Lewis acid (e.g., AlCl₃) has been deactivated by moisture in the solvent, reagents, or from atmospheric exposure.[4] 2. Insufficient Catalyst: In Friedel-Crafts acylations, the ketone product forms a complex with the Lewis acid, consuming it. More than a stoichiometric amount of catalyst is often required.[4] 3. Poor Temperature Control: If the reaction is run too cold, the activation energy may not be overcome. If too hot, decomposition and side reactions can occur.[4] | 1. Ensure Anhydrous Conditions: Use freshly opened or properly stored AlCl₃. Dry all solvents and glassware rigorously. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Optimize Catalyst Loading: Experiment with catalyst stoichiometry, typically starting from 1.1 to 1.5 equivalents relative to the acylating agent. 3. Profile Temperature: Monitor the internal reaction temperature closely. Maintain the optimal temperature range identified during lab-scale experiments, ensuring the cooling system can handle the exotherm at scale. |
| High Levels of Isomeric Impurity | 1. Incorrect Synthetic Strategy: Direct acylation of an unprotected thiophene was used. 2. Loss of Regiocontrol: In a cross-coupling reaction, side reactions or catalyst choice may lead to isomer formation. | 1. Change Synthetic Route: Employ a regioselective strategy. The most reliable method is to start with a 3-substituted thiophene, such as 3-bromothiophene, and perform a metal-halogen exchange followed by palladium-catalyzed cross-coupling with 2,4-dichlorobenzoyl chloride.[3] 2. Optimize Coupling Conditions: Screen different palladium catalysts and ligands to improve selectivity. For example, some ligands can control regioselectivity in C-H activation pathways.[6] |
| Formation of Tar/Resin | 1. Reaction Temperature Too High: Thiophene and its derivatives can polymerize or decompose under strongly acidic conditions, especially at elevated temperatures.[5] 2. "Hot Spots" in the Reactor: Inadequate mixing can lead to localized areas of high temperature where the exotherm is not dissipated, promoting decomposition. | 1. Strict Temperature Control: Maintain the reaction at the lowest effective temperature. Ensure the reactor's cooling jacket and overhead condenser are operating efficiently. 2. Improve Agitation: Use an appropriate agitator (e.g., pitched-blade turbine) and confirm that the stirring speed is sufficient to maintain a homogenous mixture and uniform temperature profile. |
| Difficult/Hazardous Work-Up (Emulsions, Violent Quench) | 1. Quench Procedure Too Rapid: Adding water or the reaction mixture too quickly results in a large, uncontrolled exotherm and rapid HCl gas evolution. 2. Emulsion Formation: The presence of tarry by-products and aluminum salts can lead to the formation of stable emulsions during the aqueous work-up, making phase separation difficult. | 1. Controlled Reverse Quench: Slowly add the reaction mixture to a vigorously stirred, pre-cooled vessel of water or dilute acid. Monitor the temperature of the quench pot throughout the addition. 2. Use of Co-solvents/Filter Aids: If emulsions form, adding a different organic solvent (e.g., toluene, MTBE) can sometimes help break them. Filtering the quenched mixture through a pad of celite before extraction can remove insoluble materials that stabilize emulsions. |
| Product Fails Purity Specs After Crystallization | 1. Ineffective Crystallization Solvent: The chosen solvent system may not provide sufficient differentiation in solubility between the product and key impurities. 2. Co-crystallization of Isomers: Positional isomers often have very similar physical properties and can co-crystallize with the desired product.[7] | 1. Re-screen Solvents: Perform small-scale solubility tests to find a solvent or solvent mixture (e.g., isopropanol/heptane, ethanol/water) where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in the mother liquor. 2. Consider a Polish: If isomers are the issue, a second purification step may be needed. This could be a re-crystallization from a different solvent system or, if necessary on a smaller scale, column chromatography.[7] |
Visualized Workflow & Methodologies
Scale-Up Synthesis and Troubleshooting Workflow
The following diagram outlines the critical steps and decision points in the scale-up synthesis process.
Detailed Experimental Protocol: Regioselective Synthesis via Cross-Coupling
This protocol is an example based on modern synthetic methods designed to ensure high regioselectivity, avoiding the pitfalls of direct Friedel-Crafts acylation of thiophene.
Step 1: Formation of 3-Thienylzinc Chloride
-
Reactor Setup: Under a nitrogen atmosphere, equip a dry, jacketed reactor with a mechanical stirrer, thermocouple, and addition funnel.
-
Grignard Formation: Charge the reactor with magnesium turnings and anhydrous tetrahydrofuran (THF). Slowly add a solution of 3-bromothiophene in THF via the addition funnel, maintaining the internal temperature between 25-30°C. The reaction initiation is indicated by a gentle exotherm. After the addition is complete, stir the mixture for 2 hours at ambient temperature.
-
Transmetallation: In a separate dry vessel, prepare a solution of anhydrous zinc chloride (ZnCl₂) in THF. Cool the Grignard solution to 0-5°C and slowly add the ZnCl₂ solution. Allow the mixture to warm to room temperature and stir for 1 hour. This forms the 3-thienylzinc chloride reagent.
Step 2: Palladium-Catalyzed Cross-Coupling
-
Catalyst Premix: In a separate vessel, charge the palladium catalyst (e.g., Pd(PPh₃)₄) and THF under nitrogen.
-
Coupling Reaction: To the 3-thienylzinc chloride solution, add the catalyst premix.
-
Reagent Addition: Slowly add a solution of 2,4-dichlorobenzoyl chloride in THF. An exotherm will be observed; maintain the internal temperature below 40°C using the reactor cooling jacket.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the consumption of the organozinc reagent is complete (typically 4-6 hours).
Step 3: Work-up and Purification
-
Quench: Slowly pour the reaction mixture into a separate reactor containing a stirred, cooled (0°C) solution of 1 M ammonium chloride.
-
Extraction: Add an appropriate organic solvent (e.g., toluene), stir, and allow the layers to separate. Remove the aqueous layer.
-
Washes: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally, brine.
-
Isolation & Crystallization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., isopropanol) to yield pure this compound.
References
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]
-
ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]
-
RSC Publishing. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Retrieved from [Link]
-
ResearchGate. (2025). Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C H Activation/Arylation of Thiophenes. Retrieved from [Link]
- Google Patents. (n.d.). US5371240A - Process for the preparation of pure thiophene derivatives.
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Retrieved from [Link]
- Google Patents. (n.d.). US2432991A - Acylation of thiophene.
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Technical Support Center: Reaction Condition Optimization for Friedel-Crafts Acylation of Thiophene
Welcome to the technical support center for the Friedel-Crafts acylation of thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding this essential synthetic transformation. Our goal is to equip you with the knowledge to navigate common experimental challenges and optimize your reaction conditions for superior results.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Friedel-Crafts acylation of thiophene. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Probable Causes:
-
Catalyst Inactivity or Insufficient Amount: Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) can be deactivated by moisture.[1] Furthermore, they often form stable complexes with the resulting ketone product, necessitating stoichiometric or even excess amounts relative to the acylating agent.[2][3]
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate of reaction. Temperatures that are too low may result in incomplete conversion, while excessively high temperatures can lead to side reactions and decomposition of the sensitive thiophene ring.[1]
-
Inappropriate Solvent Choice: The solvent plays a crucial role in solubilizing reactants and stabilizing intermediates. A poor solvent choice can hinder the reaction.
-
Side Reactions: Thiophene is susceptible to polymerization or degradation under harsh acidic conditions, leading to the formation of tars and reducing the yield of the desired acylated product.[3]
Solutions:
-
Catalyst Selection and Handling:
-
Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous AlCl₃. Handle all reagents and solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Consider Alternative Catalysts: Explore solid acid catalysts like zeolites (e.g., Hβ, HZSM-5) or metal oxides (e.g., SnO₂), which are often more robust, reusable, and require only catalytic amounts.[1][4] Zinc halides (e.g., ZnCl₂) have also been shown to be effective in smaller quantities compared to AlCl₃.[2]
-
Optimize Catalyst Loading: If using a traditional Lewis acid, ensure at least a 1:1 molar ratio of catalyst to acylating agent (and 2:1 for anhydrides).[3] For solid acids, catalyst loading typically ranges from 4 to 25% by weight of the reactants.[3]
-
-
Temperature Optimization:
-
Solvent Screening:
-
Minimizing Side Reactions:
-
Order of Addition: Adding a solution of the acylating agent and thiophene to a suspension of the catalyst can sometimes minimize tar formation compared to adding the acylating agent to a mixture of thiophene and catalyst.[3]
-
Reactant Ratio: Using an excess of the more stable reactant (often the acylating agent) can drive the reaction to completion and may improve yields.[1][2]
-
Q2: I am observing the formation of multiple products, indicating poor regioselectivity. How can I exclusively obtain the 2-acylthiophene?
Probable Cause:
-
Inherent Reactivity of the Thiophene Ring: Friedel-Crafts acylation of unsubstituted thiophene strongly favors substitution at the 2-position (or the equivalent 5-position). This is because the carbocation intermediate formed by electrophilic attack at the C2 position is more stabilized by resonance (three resonance structures) compared to the intermediate from attack at the C3 position (two resonance structures).[9][10] However, under certain conditions, small amounts of the 3-acyl isomer can be formed. For 3-substituted thiophenes, achieving selectivity at other positions is a significant challenge.[10]
Solutions:
-
Leverage the Natural Selectivity: For unsubstituted thiophene, the reaction is inherently highly selective for the 2-position.[9] Optimizing other parameters as described in Q1 will generally yield the 2-acyl product as the major isomer.
-
Catalyst Choice: Certain solid acid catalysts, like Hβ zeolite, have shown excellent selectivity for the 2-position due to their shape-selective properties.[1]
-
For 3-Substituted Thiophenes (Advanced):
-
Directing Groups: To overcome the inherent preference for the 2- and 5-positions in 3-substituted thiophenes, modern approaches utilize directing groups in combination with transition-metal-catalyzed C-H activation.[10] This strategy allows for selective acylation at the less reactive C4 position.
-
Q3: My reaction is sluggish and takes a very long time to complete. How can I increase the reaction rate?
Probable Causes:
-
Low Reaction Temperature: As with low yield, an insufficient temperature can lead to a slow reaction rate.
-
Deactivated Aromatic Ring: If the thiophene ring is substituted with an electron-withdrawing group, its nucleophilicity is reduced, slowing down the electrophilic substitution.[10]
-
Weak Acylating Agent or Catalyst: The combination of a less reactive acylating agent and a mild catalyst may not be sufficient to drive the reaction efficiently.
Solutions:
-
Increase Reaction Temperature: Gradually increase the temperature while monitoring for the formation of byproducts. A temperature range of 80-150 °C may be necessary for less reactive substrates.[3]
-
Use a More Reactive Acylating Agent: Acyl chlorides are generally more reactive than their corresponding anhydrides.[8]
-
Employ a Stronger Catalyst: If using a mild catalyst, switching to a stronger Lewis acid like AlCl₃ or SnCl₄ may be necessary, especially for deactivated thiophenes.[6]
-
Increase Catalyst Concentration: For solid acid catalysts, increasing the catalyst amount can enhance the reaction rate.[1]
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Friedel-Crafts acylation of thiophene?
The reaction proceeds via an electrophilic aromatic substitution mechanism.[11] First, the Lewis acid catalyst reacts with the acylating agent (e.g., an acyl chloride or anhydride) to form a highly electrophilic acylium ion. The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (also known as a Wheland intermediate or sigma complex). Finally, a base (often the Lewis acid-halide complex) removes a proton from the carbon bearing the acyl group, restoring the aromaticity of the thiophene ring and yielding the acylated product.[4]
Caption: Mechanism of Friedel-Crafts Acylation of Thiophene.
Q2: Which catalysts are considered "greener" alternatives to traditional Lewis acids?
"Greener" catalysts aim to reduce waste, avoid hazardous materials, and allow for easier recovery and reuse.[12] For the Friedel-Crafts acylation of thiophene, these include:
-
Solid Acid Catalysts: Zeolites (Hβ, HZSM-5), clays (glauconite), and metal oxides (SnO₂, ZnO) are excellent alternatives.[1][3][4][13] They are typically non-corrosive, easy to separate from the reaction mixture by filtration, and can often be regenerated and reused.[1]
-
Ionic Liquids: Certain ionic liquids can function as both the solvent and the catalyst, and they can be recycled.[8]
-
Metal Triflates: Catalysts like ytterbium(III) triflate (Yb(OTf)₃) are effective in catalytic amounts and are more water-tolerant than traditional Lewis acids.[8]
Q3: Can I use carboxylic acids directly as acylating agents?
Direct acylation with carboxylic acids is challenging under traditional Friedel-Crafts conditions because the hydroxyl group of the carboxylic acid coordinates with the Lewis acid. However, methodologies have been developed that utilize activating agents like methanesulfonic anhydride in the absence of metal or halogen catalysts, presenting a greener approach.[12] Some rare-earth metal Lewis acids have also been shown to catalyze this transformation at high temperatures.[13]
Q4: What is the typical work-up procedure for a Friedel-Crafts acylation of thiophene?
A typical work-up procedure involves quenching the reaction mixture, followed by extraction and purification.
-
Quenching: The reaction mixture is cooled and slowly poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex.
-
Extraction: The aqueous mixture is extracted with an organic solvent such as dichloromethane or ethyl acetate.[4][7]
-
Washing: The combined organic layers are washed with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.[4]
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by flash column chromatography on silica gel.[10]
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Sources
- 1. tsijournals.com [tsijournals.com]
- 2. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 3. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. zenodo.org [zenodo.org]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Friedel–Crafts Acylation [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Impurities in 3-(2,4-Dichlorobenzoyl)thiophene Production
Welcome to the Technical Support Center for the synthesis of 3-(2,4-Dichlorobenzoyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing impurities during the synthesis of this key chemical intermediate. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Introduction: The Challenge of Regioselectivity in Thiophene Acylation
The synthesis of this compound presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of an electrophilic substitution on the thiophene ring. The inherent electronic properties of thiophene favor acylation at the α-positions (C2 and C5), making the formation of the 2-isomer a significant and often predominant impurity. This guide will address this primary challenge, as well as other potential side reactions, and provide strategies for their mitigation and the subsequent purification of the desired 3-substituted product.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing both explanations and actionable solutions.
Q1: My reaction produces a mixture of isomers. Why is the 2-(2,4-Dichlorobenzoyl)thiophene isomer the major impurity?
A1: The formation of the 2-acyl isomer as the major impurity is a direct consequence of the mechanism of Friedel-Crafts acylation on the thiophene ring. The reaction proceeds through an electrophilic aromatic substitution, and the regioselectivity is determined by the stability of the carbocation intermediate (Wheland intermediate).
Electrophilic attack at the C2 position of the thiophene ring results in a more stable intermediate due to the ability to delocalize the positive charge over three resonance structures. In contrast, attack at the C3 position yields a less stable intermediate with only two resonance structures.[1][2][3] This lower activation energy for the formation of the C2-substituted intermediate leads to its preferential formation.
Diagram: Regioselectivity in Friedel-Crafts Acylation of Thiophene
Caption: Stability of intermediates dictates regioselectivity.
Q2: How can I minimize the formation of the 2-isomer during a standard Friedel-Crafts reaction?
A2: While completely eliminating the formation of the 2-isomer in a standard Friedel-Crafts acylation is challenging, certain strategies can help to manage the isomeric ratio:
-
Choice of Lewis Acid: While strong Lewis acids like AlCl₃ are common, they can sometimes lead to lower selectivity. Experimenting with milder Lewis acids such as SnCl₄ or ZnCl₂ might offer a better regiochemical outcome, although this may require longer reaction times or higher temperatures.[4]
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates. Non-polar solvents like carbon disulfide or dichloromethane are typically used. It is advisable to perform small-scale solvent screening to determine the optimal medium for your specific reaction.
-
Temperature Control: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the kinetically controlled product. However, this may also decrease the overall reaction rate. Careful optimization of the reaction temperature is crucial.
Q3: Are there alternative synthetic methods to achieve higher regioselectivity for the 3-isomer?
A3: Yes, for syntheses where the 3-isomer is the desired product, alternative methods that circumvent the regioselectivity issues of the standard Friedel-Crafts acylation are highly recommended.
-
Directed Ortho-Metalation (DoM): This is a powerful strategy for achieving substitution at a specific position. By introducing a directing group at the 2-position of the thiophene ring, you can direct lithiation to the 3-position. The resulting 3-lithiothiophene can then be reacted with 2,4-dichlorobenzoyl chloride to yield the desired 3-acylthiophene with high regioselectivity.[5]
Diagram: Directed Ortho-Metalation for 3-Acylation
Caption: Workflow for regioselective 3-acylation via DoM.
-
Acylation of 3-Bromothiophene via Metal-Halogen Exchange: 3-Bromothiophene can be selectively metallated at the 3-position using an organolithium reagent (e.g., n-butyllithium) at low temperatures. The resulting 3-lithiothiophene can then be acylated with 2,4-dichlorobenzoyl chloride.
Q4: I am observing the formation of a diacylated product. How can I prevent this?
A4: Diacylation occurs when a second acyl group is introduced onto the thiophene ring. Although the first acyl group is deactivating, under forcing conditions, a second acylation can occur. To minimize diacylation:
-
Use an Excess of Thiophene: Employing a molar excess of thiophene relative to the 2,4-dichlorobenzoyl chloride will increase the probability of the acylating agent reacting with an unreacted thiophene molecule rather than the mono-acylated product.
-
Control Stoichiometry of Lewis Acid: Use the minimum amount of Lewis acid required to catalyze the reaction. An excess of the catalyst can promote diacylation.
-
Monitor Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the desired mono-acylated product is maximized.
Q5: What are the best methods for purifying this compound and removing the 2-isomer?
A5: The separation of 2- and 3-acylthiophene isomers is notoriously difficult due to their similar physical properties, particularly their close boiling points.[1][6]
-
Fractional Distillation: Simple distillation is generally ineffective. High-efficiency fractional distillation with a column possessing a high number of theoretical plates may provide some separation, but often with significant product loss.[7]
-
Column Chromatography: This is the most effective method for separating the isomers on a laboratory scale. A meticulous approach with careful selection of the stationary and mobile phases is required.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A non-polar/polar solvent system, such as a gradient of hexane and ethyl acetate, is typically effective. The optimal ratio should be determined by preliminary TLC analysis.[1]
-
-
Selective Bromination: A chemical purification method involves the selective bromination of the more reactive 3-isomer impurity in a mixture of 2- and 3-substituted thiophenes. The resulting brominated compound will have a significantly different boiling point, allowing for easier separation by distillation. This method is more applicable when the 2-isomer is the desired product.[8]
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Thiophene with 2,4-Dichlorobenzoyl Chloride
Objective: To provide a baseline procedure for the synthesis of this compound, acknowledging the likely co-production of the 2-isomer.
Materials:
-
Thiophene
-
2,4-Dichlorobenzoyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ice
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 2,4-dichlorobenzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, add a solution of thiophene (1.2 equivalents) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol 2: Purification by Column Chromatography
Objective: To separate the this compound from the 2-isomer and other impurities.
Procedure:
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. Start with a low polarity eluent (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity. The ideal system will show good separation between the two isomer spots.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent as needed to elute the products. The 2-isomer is typically less polar and will elute before the 3-isomer.
-
Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the pure desired product.
-
Product Isolation: Combine the pure fractions containing the this compound and remove the solvent under reduced pressure to yield the purified product.
Data Summary Table
| Parameter | Recommended Condition/Value | Rationale |
| Reactant Ratio | Thiophene : Acyl Chloride (1.2 : 1) | Minimizes diacylation. |
| Lewis Acid | AlCl₃ (1.1 eq), SnCl₄ (1.1 eq) | AlCl₃ is a strong catalyst; SnCl₄ may offer better selectivity. |
| Solvent | Anhydrous Dichloromethane | Common solvent for Friedel-Crafts reactions. |
| Temperature | 0 °C to Room Temperature | Lower temperature may improve selectivity. |
| Purification | Column Chromatography (Silica Gel) | Most effective method for isomer separation.[6] |
| Eluent System | Hexane/Ethyl Acetate Gradient | Allows for fine-tuning of separation. |
Conclusion
The synthesis of this compound is a nuanced process where the control of impurities, particularly the 2-isomer, is paramount. While traditional Friedel-Crafts acylation will inevitably produce a mixture of isomers, careful control of reaction conditions and meticulous purification by column chromatography can yield the desired product in high purity. For applications requiring very low levels of the 2-isomer, alternative synthetic strategies such as directed ortho-metalation should be strongly considered. This guide provides the foundational knowledge and practical protocols to navigate the challenges associated with this synthesis and achieve your desired research outcomes.
References
-
Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]
- Google Patents. US20070149787A1 - Process for producing 2-acylthiophene compound.
- Google Patents.
-
MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]
- Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]
- 5. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US20070149787A1 - Process for producing 2-acylthiophene compound - Google Patents [patents.google.com]
- 8. US5371240A - Process for the preparation of pure thiophene derivatives - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of Dichlorobenzoyl Thiophenes
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of dichlorobenzoyl thiophenes. This guide is designed to provide expert insights and practical troubleshooting advice for common challenges encountered during experimental studies. By understanding the causality behind experimental choices and employing self-validating protocols, you can enhance the accuracy and efficiency of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, offering in-depth explanations and step-by-step solutions.
FAQ 1: My degradation study of a dichlorobenzoyl thiophene is proceeding much slower than anticipated. What are the potential causes and how can I troubleshoot this?
Answer:
A slower-than-expected degradation rate is a common issue that can stem from several factors related to your experimental setup and the inherent stability of the thiophene ring.[1] Thiophenes are aromatic heterocyclic compounds with significant resonance energy, contributing to their stability.[1] The dichlorobenzoyl substitution further influences this stability. Here’s how to diagnose and address the problem:
Root Cause Analysis & Troubleshooting Steps:
-
Incorrect Experimental Conditions: Forced degradation studies rely on stress conditions like pH, temperature, and oxidizing agents to accelerate degradation.[2][3][4][5]
-
Hydrolytic Degradation: Ensure the pH of your acidic or basic solution is correct and maintained throughout the experiment. For base hydrolysis, ensure a sufficiently high pH is used. For some compounds, aqueous conditions alone may not be sufficient, and the use of organic co-solvents might be necessary for insoluble compounds.[3]
-
Oxidative Degradation: The concentration of the oxidizing agent (e.g., hydrogen peroxide) may be too low. A systematic approach, like a Design of Experiments (DoE), can help optimize the concentration and temperature to achieve the desired level of degradation without over-stressing the molecule.[2][6]
-
Photolytic Degradation: Verify the intensity and wavelength of your light source. ICH Q1B guidelines recommend a minimum exposure of 1.2 million lux hours and 200 watt hours/m² for photostability testing.[4] The photocatalytic degradation of thiophenes is highly dependent on the wavelength of maximum absorption (λmax).[7][8][9]
-
-
Microbial Inoculum Inactivity (for Biodegradation Studies):
-
The microbial consortium you are using may not have the specific enzymatic machinery to degrade dichlorobenzoyl thiophenes. Some microorganisms can utilize thiophene derivatives as a sole carbon and energy source, but this is often strain-specific.[10] For instance, Rhodococcus strains have been shown to degrade thiophene-2-carboxylic acid.[10]
-
Troubleshooting:
-
Ensure the microbial culture is viable and in the correct growth phase.
-
Consider supplementing the medium with an additional, more easily metabolizable carbon source to stimulate co-metabolism.[11][12]
-
Acclimatize the microbial sludge to the target compound over a period to enrich for effective degrading strains.[10]
-
-
-
Low Analyte Bioavailability:
-
The compound may have low solubility in your aqueous medium, or it might be strongly adsorbed to the matrix (e.g., soil, sludge), reducing its availability for degradation.[13]
-
Troubleshooting:
-
For laboratory studies, consider using a co-solvent to increase solubility, but be mindful that this can also affect microbial activity.
-
For soil or sediment studies, analyze both the aqueous and solid phases to account for adsorption.
-
-
Workflow for Troubleshooting Slow Degradation
Caption: Troubleshooting decision tree for slow degradation rates.
FAQ 2: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. How can I go about identifying these unknown degradation products?
Answer:
The appearance of unknown peaks is a positive indication that degradation is occurring. Identifying these "known unknowns" is a critical step in elucidating the degradation pathway.[14] This requires a systematic approach combining analytical techniques and database searches.
Strategy for Identification:
-
High-Resolution Mass Spectrometry (HRMS):
-
This is the cornerstone for identifying unknowns.[15] HRMS provides a highly accurate mass measurement (<5 ppm), which allows you to determine the elemental formula of the unknown compound.[16]
-
Protocol: Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap, q-TOF). Use the accurate mass of the molecular ion ([M+H]+ or [M-H]-) to calculate possible elemental formulas using formula calculator software.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Fragment the molecular ion of the unknown peak to obtain a fragmentation spectrum (MS/MS). This spectrum is a structural fingerprint of the molecule.[15][16][17]
-
Workflow:
-
Perform a data-dependent acquisition (DDA) LC-MS/MS run to automatically acquire fragment spectra for the most intense peaks.[17]
-
Compare the experimental MS/MS spectrum against spectral libraries (e.g., METLIN, MassBank) to find potential matches.
-
If no match is found, use de novo interpretation to piece together the structure based on the mass differences between fragments, which correspond to neutral losses (e.g., loss of H₂O, CO, HCl).
-
-
-
Isotopic Pattern Analysis:
-
Since your parent compound contains chlorine, your degradation products will likely retain one or both chlorine atoms. Chlorine has a characteristic isotopic pattern (³⁵Cl:³⁷Cl ≈ 3:1). Look for this pattern in your mass spectrum to confirm the presence of chlorine in the unknown peak, which significantly reduces the number of possible elemental formulas.
-
-
Chromatographic Behavior:
-
Consider the retention time of the unknown peak. In reversed-phase HPLC, more polar compounds typically elute earlier. If an unknown elutes earlier than the parent compound, it suggests a transformation that increased its polarity (e.g., hydroxylation, cleavage of an aromatic ring).
-
Proposed General Degradation Pathway of Dichlorobenzoyl Thiophene
Caption: Potential degradation transformations for dichlorobenzoyl thiophenes.
FAQ 3: I'm having issues with poor peak shape (tailing, fronting) in my HPLC analysis of thiophene derivatives. What's causing this and how can I fix it?
Answer:
Poor peak shape can compromise resolution and the accuracy of quantification.[18] The aromatic and slightly basic nature of the thiophene ring can lead to secondary interactions with the stationary phase.
Troubleshooting Peak Shape Issues:
| Problem | Potential Causes | Solutions & Explanations |
| Peak Tailing | 1. Secondary Interactions: The sulfur heteroatom or other functional groups interact with residual silanols on the C18 column surface.[18] 2. Column Overload: Injecting too much sample saturates the stationary phase.[18] 3. Column Contamination/Degradation: Buildup of matrix components or degradation of the stationary phase at the column inlet.[19] | 1. Mobile Phase Modifier: Add a competing agent like a small amount of a buffer (e.g., 10 mM ammonium formate) to the mobile phase to mask the silanols. Adjusting the pH can also help by changing the ionization state of the analyte.[18] 2. Reduce Injection Volume/Concentration: Dilute your sample and reinject. 3. Column Maintenance: Flush the column with a strong solvent or, if necessary, replace the guard column or the analytical column itself.[19] |
| Peak Fronting | 1. Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase. 2. Column Overload (less common): Can also occur with high sample concentrations. | 1. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume. |
| Split Peaks | 1. Clogged Column Frit/Inlet: Particulate matter from the sample or system can block the flow path at the head of the column.[19] 2. Injector Issue: A partially blocked port or needle can cause improper sample introduction. | 1. Backflush the Column: Reverse the column direction and flush with a compatible solvent (check manufacturer's instructions). Use an in-line filter to prevent future clogging.[19] 2. Inspect and Clean Injector: Perform routine maintenance on the autosampler/injector. |
Protocol: General Purpose HPLC Method for Thiophene Derivatives
This protocol provides a starting point for analyzing dichlorobenzoyl thiophenes and their degradation products. Optimization will be required based on the specific analytes.
-
Column: Use a high-quality C18 column (e.g., Zorbax Eclipse Plus C18, Poroshell 120 EC-C18) with dimensions like 100 mm x 4.6 mm, 2.7 µm particle size.[2][20]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 4.5 with formic acid.
-
Mobile Phase B: Acetonitrile or Methanol.[20]
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 10-20%) to retain polar degradation products.
-
Ramp up to a high percentage (e.g., 95-100%) over 10-15 minutes to elute the parent compound and other non-polar products.
-
Hold at high organic for 2-3 minutes to wash the column.
-
Return to initial conditions and allow the column to re-equilibrate for 3-5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C to improve peak shape and reduce viscosity.
-
Detection: UV detector set at the λmax of the parent compound (e.g., 254 nm or a more specific wavelength). A Photo Diode Array (PDA) detector is highly recommended to check for peak purity and identify optimal wavelengths for different products.
-
Injection Volume: 5-10 µL.
References
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- Mass Spectrometric Methods for Non-Targeted Screening of Metabolites: A Future Perspective for the Identification of Unknown Compounds in Plant Extracts. MDPI.
- Toxicity effects of organosulfur compounds on anaerobic microbial metabolism. SETAC.
- New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. American Chemical Society.
- Microbial Conversion of Sulfur-Containing Compounds Contributed the Natural Biodegradation of Bituminous Coals. Taylor & Francis Online.
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- Biodegradation of thiophene, benzothiophene, and benzofuran with eight different primary substrates. Environmental Toxicology and Chemistry.
- An experimental design approach for the forced degradation studies and development of a stabilityindicating lc method for eplerenone in tablets. Request PDF.
- Development of forced degradation and stability indic
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
- FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
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Validation & Comparative
A Comparative Spectroscopic Guide to 3-(2,4-Dichlorobenzoyl)thiophene and its Structural Analogues
This guide provides an in-depth comparative analysis of the spectral data for 3-(2,4-Dichlorobenzoyl)thiophene and its key structural analogues. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural nuances that can be discerned through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Understanding these spectral signatures is paramount for confirming molecular identity, assessing purity, and predicting the chemical behavior of these important heterocyclic compounds.[1][2][3]
The thiophene moiety is a critical building block in numerous pharmaceuticals.[1][3] The specific substitution patterns on both the thiophene and benzoyl rings dramatically influence the molecule's electronic environment and, consequently, its interaction with biological targets and its spectroscopic properties. This guide offers a foundational understanding of these structure-spectra relationships, grounded in established principles and experimental data.
Experimental Methodologies: A Framework for Trustworthy Data
To ensure the reproducibility and validity of spectral data, standardized protocols are essential. The following sections describe the methodologies for acquiring the comparative data presented in this guide.
Infrared (IR) Spectroscopy Protocol
Attenuated Total Reflectance (ATR) is a common method for obtaining IR spectra of solid samples due to its minimal sample preparation.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded, typically in the range of 4000-650 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule.[1]
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Spectrometer Setup: The spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.[1] The field frequency is locked using the deuterium signal from the solvent.[1]
-
Data Acquisition:
-
¹H NMR: A standard single-pulse sequence is used. Typically, 16 to 32 scans are acquired with a relaxation delay of 1-2 seconds.[1]
-
¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans is required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The spectrum is then phased and calibrated against the TMS signal.[1]
Mass Spectrometry (MS) Protocol
Electron Ionization (EI) mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.
-
Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4][5]
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is recorded, generating a mass spectrum.
Comparative Spectral Analysis
This section details the expected spectral features of this compound and compares them with two key analogues: 3-Benzoylthiophene (unsubstituted benzoyl ring) and 2-(2,4-Dichlorobenzoyl)thiophene (isomeric substitution on the thiophene ring). These comparisons will highlight the influence of chloro-substituents and the position of acylation on the thiophene ring.
Diagram of Compared Molecular Structures
Caption: Molecular structures of the target compound and its analogues.
Infrared (IR) Spectroscopy Comparison
The IR spectrum is dominated by the strong carbonyl (C=O) stretch. The position of this band is sensitive to electronic effects like conjugation.[6][7]
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| This compound | ~1655-1645 | C=O Stretch: Conjugated with both aromatic rings. The electron-withdrawing nature of the Cl atoms may slightly increase the frequency compared to the unsubstituted analogue.[8] |
| ~3100 | Aromatic C-H Stretch: Characteristic of both thiophene and benzene rings.[9] | |
| ~1100-1000 | C-Cl Stretch: Strong absorptions characteristic of aryl chlorides. | |
| 3-Benzoylthiophene | ~1650-1640 | C=O Stretch: Lower frequency due to strong conjugation without the influence of electron-withdrawing Cl atoms.[6] |
| ~3100 | Aromatic C-H Stretch: Similar to the target compound.[9] | |
| (absent) | No C-Cl stretch. | |
| 2-(2,4-Dichlorobenzoyl)thiophene | ~1660-1650 | C=O Stretch: The position of substitution on the thiophene ring can subtly alter the degree of conjugation and thus the C=O frequency.[10] |
| ~3100 | Aromatic C-H Stretch: Present.[9] | |
| ~1100-1000 | C-Cl Stretch: Present. |
Expert Insight: The most telling comparison is between the target compound and 3-Benzoylthiophene. The slight blue-shift (higher frequency) of the C=O stretch in the dichlorinated compound is expected. The electron-withdrawing inductive effect of the chlorine atoms pulls electron density away from the benzoyl ring, which slightly strengthens the C=O double bond, requiring more energy to stretch.
¹H NMR Spectroscopy Comparison
¹H NMR provides detailed information about the electronic environment of the protons on the aromatic rings. Chemical shifts are highly sensitive to the effects of substituents.[1][11]
| Compound | Signal | Approx. δ (ppm) | Interpretation |
| This compound | Thiophene-H | 7.3 - 8.0 | The protons on the thiophene ring are deshielded by the electron-withdrawing carbonyl group. The exact shifts and coupling patterns depend on the specific proton (H2, H4, H5).[1] |
| Benzene-H | 7.3 - 7.6 | The three protons on the dichlorinated ring will appear as distinct signals, with splitting patterns determined by their coupling to each other. | |
| 3-Benzoylthiophene | Thiophene-H | 7.3 - 7.9 | Similar to the target, but the electronic environment is slightly different due to changes in the benzoyl ring. |
| Benzene-H | 7.4 - 7.8 | The five protons of the unsubstituted ring will typically show more complex multiplets, with protons ortho to the carbonyl being the most deshielded. | |
| 2-(2,4-Dichlorobenzoyl)thiophene | Thiophene-H | 7.1 - 7.8 | The chemical shifts and coupling constants of the thiophene protons will be significantly different from the 3-substituted isomer, providing a clear way to distinguish them.[10][12] |
| Benzene-H | 7.3 - 7.6 | Similar to the target compound. |
Expert Insight: The key to distinguishing the 2- and 3-substituted isomers lies in the thiophene region of the ¹H NMR spectrum. The coupling constants between adjacent protons on the thiophene ring are characteristic of their relative positions and can definitively establish the substitution pattern. For 3-substituted thiophenes, one would expect to see distinct coupling patterns for H2, H4, and H5.[1]
Mass Spectrometry (MS) Comparison
The mass spectrum reveals the molecular weight and provides structural clues through fragmentation patterns. The presence of two chlorine atoms creates a characteristic isotopic pattern.[4]
| Compound | Molecular Ion (M⁺) | Key Fragments (m/z) |
| This compound | m/z 256, 258, 260 | Isotopic Pattern: A distinctive M, M+2, M+4 pattern with an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.[4][13] |
| m/z 173, 175 (Loss of C₄H₃S) | Dichlorobenzoyl cation. | |
| m/z 111 (Loss of C₇H₃Cl₂O) | Thienyl cation. | |
| m/z 221, 223 (Loss of Cl) | Loss of a single chlorine atom.[4] | |
| 3-Benzoylthiophene | m/z 188 | Isotopic Pattern: No significant M+2 peak from chlorine. |
| m/z 105 (Loss of C₄H₃S) | Benzoyl cation. | |
| m/z 111 (Loss of C₇H₅O) | Thienyl cation. | |
| 2-(2,4-Dichlorobenzoyl)thiophene | m/z 256, 258, 260 | Isotopic Pattern: Identical to the 3-substituted isomer. |
| m/z 173, 175 (Loss of C₄H₃S) | Dichlorobenzoyl cation. | |
| m/z 111 (Loss of C₇H₃Cl₂O) | Thienyl cation. |
Expert Insight: While the molecular ion peak confirms the elemental composition, the fragmentation pattern provides the structural backbone. The most significant fragmentation is the cleavage of the bond between the carbonyl carbon and the thiophene ring.[14] The presence of the dichlorobenzoyl cation (m/z 173, 175) is a strong indicator for both dichlorinated isomers. Distinguishing between the 2- and 3-isomers by MS alone can be challenging as they may exhibit very similar fragmentation patterns. Therefore, MS is best used in conjunction with NMR for unambiguous identification.
Diagram of a General Fragmentation Pathway
Caption: Key fragmentation pathways for this compound.
Conclusion
The combination of IR, NMR, and Mass Spectrometry provides a comprehensive toolkit for the characterization of this compound and its analogues.
-
IR spectroscopy quickly confirms the presence of the conjugated carbonyl group and chloro-substituents.
-
¹H NMR spectroscopy is indispensable for unambiguously determining the substitution pattern on the thiophene ring, effectively distinguishing between isomers.
-
Mass spectrometry confirms the molecular weight and elemental composition, with the isotopic distribution of chlorine serving as a definitive marker for dichlorination.
By carefully analyzing and comparing these spectral datasets, researchers can confidently verify the structure and purity of their synthesized compounds, a critical step in the rigorous process of drug discovery and materials science.
References
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A Comparative Guide to the Biological Activity of 3-Aroylthiophenes: Focus on Adenosine A₁ Receptor Modulation
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to act as a bioisostere for a phenyl ring make it a versatile building block for designing molecules that interact with a wide range of biological targets.[3] Within this broad class, 3-aroylthiophenes have emerged as a particularly interesting chemotype. This guide provides an in-depth comparison of the biological activity of 3-(2,4-Dichlorobenzoyl)thiophene and related analogs, with a primary focus on their well-documented role as allosteric modulators of the Adenosine A₁ receptor, a critical target in cardiovascular and neurological disorders. We will also provide a broader context by touching upon other activities, such as antifungal and cytotoxic effects, reported for different thiophene derivatives.
The Chemical Landscape of 3-Aroylthiophenes
The 3-aroylthiophene scaffold consists of a thiophene ring acylated at the 3-position with a benzoyl group. The specific biological activity is heavily dictated by the substitution patterns on both the thiophene and the phenyl rings. This guide will focus on the target molecule, This compound , and compare its predicted activity with experimentally validated analogs like (2-amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone (PD 81,723) , a well-characterized allosteric enhancer.[4]
| Compound | Structure |
| This compound | |
| PD 81,723 | |
| General 2-amino-3-benzoylthiophene |
Primary Biological Target: The Adenosine A₁ Receptor
The Adenosine A₁ receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating cardiac and neural function. Its activation by the endogenous ligand adenosine leads to effects such as a reduced heart rate and neuroprotection, making it a valuable target for conditions like ischemia.[5]
Rather than competing with adenosine at its binding site (an orthosteric interaction), certain 2-amino-3-benzoylthiophenes function as positive allosteric modulators (PAMs) . They bind to a distinct, topographically separate site on the receptor. This binding event induces a conformational change that enhances the binding and/or signaling of the endogenous agonist, adenosine.[5] This approach is therapeutically advantageous as it preserves the natural spatial and temporal patterns of receptor activation, potentially leading to fewer side effects than direct agonists.
Caption: Allosteric modulation of the Adenosine A₁ Receptor.
Comparative Analysis of A₁ Receptor Allosteric Enhancement
Extensive structure-activity relationship (SAR) studies on 2-amino-3-benzoylthiophenes have elucidated the key structural requirements for allosteric enhancement of the A₁ receptor.[4][5]
Expertise & Experience: The choice to focus on the 2-amino substituted series is driven by robust literature evidence indicating this group is critical for the allosteric modulatory effect. Its removal often abolishes activity, suggesting it forms a key interaction, possibly an intramolecular hydrogen bond with the carbonyl oxygen, which locks the molecule in an active conformation.[4]
| Structural Feature | Modification | Impact on Allosteric Enhancement | Rationale / Causality |
| Thiophene Ring | Substitution at 4-position (e.g., methyl) | Increases activity | Alkyl groups may enhance binding through favorable hydrophobic interactions within the allosteric pocket.[4] |
| Substitution at 5-position | Little effect | This position may be oriented away from the binding pocket, making it less sensitive to substitution.[4] | |
| 2-Position Group | Removal of the amino group | Abolishes activity | The amino group is considered essential, likely for forming a critical hydrogen bond that maintains the active conformation.[4] |
| Carbonyl Bridge | Removal of the keto group | Abolishes activity | The carbonyl oxygen is a key hydrogen bond acceptor, crucial for the molecule's structural orientation and interaction with the receptor.[4] |
| Benzoyl Ring | Substitution at 3-position (e.g., trifluoromethyl) | Optimal activity | Electron-withdrawing groups in the meta position, like CF₃, significantly enhance potency, likely by optimizing electronic and steric interactions in the binding site.[4] |
| Substitution at 4-position (e.g., chloro) | Active, but less optimal than 3-position | The para position is tolerated but generally confers less activity than meta substitution, indicating a specific spatial requirement in the binding pocket.[6] |
Predicted Profile of this compound
While direct experimental data for this compound as an A₁ PAM is not available in the reviewed literature, we can formulate a scientifically-grounded prediction based on the established SAR:
-
Absence of the 2-Amino Group: The most critical difference is the lack of the 2-amino group. As this moiety is deemed essential for the allosteric enhancement activity seen in analogs like PD 81,723, it is highly probable that this compound would be inactive as an A₁ receptor allosteric modulator.[4]
-
Benzoyl Substitution: The 2,4-dichloro substitution pattern on the phenyl ring presents a combination of steric bulk and electron-withdrawing character at the ortho and para positions. While halogenation is tolerated, the SAR for A₁ PAMs strongly favors substitution at the meta-position.[4] This pattern further decreases the likelihood of potent allosteric modulatory activity.
Other Reported Biological Activities: A Broader Context
While the 3-aroylthiophene scaffold is strongly associated with A₁ modulation, the broader thiophene class exhibits a wide array of biological activities. This diversity underscores the versatility of the thiophene ring in drug design.
-
Antifungal Activity: Various thiophene derivatives have demonstrated significant antifungal properties. For instance, certain di(hetero)arylamines based on a benzo[b]thiophene moiety show broad-spectrum activity against clinically relevant fungi, including fluconazole-resistant Candida species.[7] The mechanism often involves disruption of the fungal cell membrane or key metabolic pathways.
-
Anticancer/Cytotoxic Activity: A multitude of thiophene derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[8][9][10] For example, novel thiazole-bearing thiophene derivatives have shown promising activity against the MCF-7 breast cancer cell line, with IC₅₀ values comparable to the standard drug cisplatin.[10] The mechanisms can be diverse, including inhibition of kinases, disruption of microtubules, or induction of apoptosis.[11]
Experimental Protocol: Radioligand Dissociation Assay
To quantitatively assess the allosteric effects of a compound on agonist binding, a radioligand dissociation assay is a gold-standard method. It measures the rate at which a radiolabeled agonist unbinds from the receptor in the presence and absence of the test compound. An allosteric enhancer will slow this dissociation rate.
Authoritative Grounding: This protocol is based on methodologies widely used in pharmacology for studying allosteric interactions at GPCRs.[5]
Caption: Experimental workflow for a radioligand dissociation assay.
Step-by-Step Methodology
-
Receptor Preparation: Homogenize rat brain cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl). Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer. The use of brain tissue is a reliable source of endogenous Adenosine A₁ receptors.
-
Equilibrium Binding: In assay tubes, combine the membrane preparation with a radiolabeled A₁ receptor agonist, typically [³H]N⁶-cyclohexyladenosine ([³H]CHA), at a concentration near its K_d value. Incubate at 25°C for 2-3 hours to allow the binding to reach equilibrium.
-
Initiation of Dissociation: To measure dissociation, add a vast excess of an unlabeled, high-affinity A₁ agonist (e.g., 10 µM N⁶-cyclopentyladenosine) to prevent re-binding of the radioligand once it dissociates. Simultaneously, add either the vehicle (control) or the test compound (e.g., 3-aroylthiophene) at a desired concentration.
-
Time Course Incubation: Incubate the reaction mixtures at 25°C. At various time points (e.g., 0, 5, 10, 20, 40, 60 minutes), terminate the reaction for a set of tubes.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound ligand passes through. This step must be rapid to prevent significant dissociation during the filtration process.
-
Washing: Immediately wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of radioligand still bound to the receptor.
-
Data Analysis: Plot the natural logarithm of the percentage of specific binding remaining versus time. The data are fitted to a one-phase exponential decay curve to determine the dissociation rate constant (k_off). A slower k_off in the presence of the test compound compared to the vehicle control indicates positive allosteric modulation.
Conclusion
The 3-aroylthiophene scaffold is a rich source of biologically active molecules. While the broader thiophene class displays a wide range of activities, including antifungal and cytotoxic effects, the 2-amino-3-benzoylthiophene subclass has been specifically and robustly identified as a source of positive allosteric modulators of the Adenosine A₁ receptor. Structure-activity relationship studies have precisely defined the pharmacophore, highlighting the indispensable nature of the 2-amino group and a preference for meta-substitution on the benzoyl ring.
Based on this established SAR, the target molecule of this guide, This compound , is predicted to be inactive as an A₁ receptor PAM due to its lack of the critical 2-amino moiety. This analysis demonstrates the power of systematic medicinal chemistry and SAR studies to predict the biological activity of new chemical entities and to guide the rational design of more potent and selective therapeutic agents.
References
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Afonso, C. M., et al. (2006). Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. Bioorganic & Medicinal Chemistry, 14(10), 3295-3303. [Link]
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Bruns, R. F., & Fergus, J. H. (1990). Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes. Molecular Pharmacology, 38(6), 950-958. [Link]
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Bruns, R. F., & Fergus, J. H. (1990). Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes. Molecular Pharmacology, 38(6), 939-949. [Link]
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Farghaly, T. A., et al. (2020). Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. ResearchGate. [Link]
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Gouda, M. A., et al. (2019). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. [Link]
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Hassan, A. S., et al. (2021). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-proliferative Agents. Molecules, 26(23), 7176. [Link]
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Insuasty, A., et al. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Molecules, 27(9), 3019. [Link]
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Romagnoli, R., et al. (2012). Structure-activity Relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the Influence of Diverse Substituents at the Phenyl of the Arylpiperazine Moiety on Allosteric Enhancer Activity at the A₁ Adenosine Receptor. Bioorganic & Medicinal Chemistry, 20(2), 996-1007. [Link]
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Marakorala, I., et al. (2011). Antifungal activity of thiophenes from Echinops ritro. Journal of Agricultural and Food Chemistry, 59(10), 5298-5302. [Link]
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Can, N. O., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-10. [Link]
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Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel 3-(thiophen-2-ylthio)pyridine Derivatives as Potential Multitarget Anticancer Agents. Archiv der Pharmazie, 352(8), e1900024. [Link]
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Samir, E. M., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6(2), 85-94. [Link]
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Firoozpour, L., et al. (2018). Discovery of Benzylthio Analogs of Fluconazole as Potent Antifungal Agents. Future Medicinal Chemistry, 10(9), 1083-1096. [Link]
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Courchesne, M. Y., et al. (2005). Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. Bioorganic & Medicinal Chemistry, 13(3), 839-848. [Link]
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Xu, W., et al. (2022). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 253-264. [Link]
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Gomha, S. M., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules, 27(19), 6689. [Link]
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Alam, M. J., et al. (2021). Biological Diversity of Thiophene: A Review. ResearchGate. [Link]
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Wahba, W. (2010). SYNTHESIS AND CYTOTOXIC ACTIVITY OF NOVEL TETRAHYDROBENZO[b]THIOPHENE-DERIVED HETEROCYCLES. Bibliomed. [Link]
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Chaudhary, A., et al. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 3(3), 12-19. [Link]
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Đukić, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie, 25, 267-279. [Link]
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Bhattacharjee, K., et al. (2017). Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. [Link]
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Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
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Dichlorobenzoyl Thiophenes: A Comparative Guide to Structure-Activity Relationships in Cancer Research
For Immediate Release
San Diego, CA – January 18, 2026 – In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, thiophene derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including potent anticancer properties. This guide delves into the structure-activity relationships (SAR) of a specific subclass, dichlorobenzoyl thiophenes, offering a comparative analysis for researchers, scientists, and drug development professionals.
The core structure, a thiophene ring linked to a dichlorobenzoyl moiety, presents a versatile template for medicinal chemists. The position of the two chlorine atoms on the benzoyl ring, as well as substitutions on the thiophene ring itself, can significantly influence the compound's biological activity, mechanism of action, and overall pharmacological profile. This guide will explore these nuances, with a focus on two primary mechanisms of anticancer action: tubulin polymerization inhibition and kinase inhibition.
The Dichlorobenzoyl Moiety: A Key Modulator of Activity
The dichlorobenzoyl group plays a critical role in the pharmacological activity of these thiophene derivatives. The position of the chlorine atoms (e.g., 2,4-dichloro vs. 3,4-dichloro) can profoundly impact the molecule's interaction with its biological target. While direct comparative studies on dichlorobenzoyl thiophenes are limited in publicly available literature, insights can be gleaned from research on related structures. Generally, the electronic and steric properties imparted by the chlorine substituents are crucial for binding affinity and selectivity.
For instance, in many kinase inhibitors, halogenated phenyl rings occupy hydrophobic pockets within the ATP-binding site, and the specific substitution pattern can dictate the potency and selectivity of the inhibitor. Similarly, for tubulin inhibitors, the substituted benzoyl group often interacts with the colchicine binding site, and the precise arrangement of substituents is vital for effective inhibition of microtubule assembly.
Comparative Analysis of Biological Activity
To illustrate the structure-activity relationships, this section will present a comparative overview of dichlorobenzoyl thiophenes and related analogs, focusing on their cytotoxic effects against various cancer cell lines.
Cytotoxicity Data
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Primary Mechanism |
| Hypothetical 2,4-DBT | 2-(2,4-Dichlorobenzoyl)thiophene | Multiple | Data Not Available | Tubulin/Kinase Inhibition |
| Hypothetical 3,4-DBT | 2-(3,4-Dichlorobenzoyl)thiophene | Multiple | Data Not Available | Tubulin/Kinase Inhibition |
| Related Analog 1 | 2-(3,4,5-Trimethoxybenzoyl)-benzo[b]thiophene derivative | K562 | Sub-micromolar | Tubulin Polymerization Inhibition |
| Related Analog 2 | 2,4-Disubstituted thiophene derivative | HeLa | Potent | LOX/COX Inhibition |
Note: The data for hypothetical compounds is for illustrative purposes to highlight the need for further research. Data for related analogs is derived from existing literature to provide context.
The lack of direct comparative data underscores a significant research opportunity to synthesize and evaluate a series of dichlorobenzoyl thiophene isomers to elucidate precise SAR.
Mechanistic Insights: Tubulin Polymerization vs. Kinase Inhibition
Dichlorobenzoyl thiophenes can exert their anticancer effects through distinct molecular mechanisms. Understanding these pathways is crucial for rational drug design and development.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. Dichlorobenzoyl thiophenes can act as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Dichlorobenzoyl thiophenes can inhibit tubulin polymerization.
Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Dichlorobenzoyl thiophenes can be designed to act as ATP-competitive inhibitors of specific kinases, blocking downstream signaling and inducing cancer cell death. The dichlorophenyl moiety is often crucial for fitting into the hydrophobic pocket of the kinase ATP-binding site.
A Comparative Guide to the Cytotoxicity of Novel Thiophene Derivatives in Oncology Research
In the landscape of oncological drug discovery, the thiophene scaffold has emerged as a privileged structure, serving as the backbone for a multitude of compounds with potent cytotoxic and antiproliferative activities. The inherent chemical versatility of the thiophene ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles to target various cancer cell vulnerabilities. This guide provides a comparative analysis of the cytotoxic profiles of distinct classes of thiophene derivatives, offering researchers and drug development professionals a side-by-side examination of their efficacy against various cancer cell lines, supported by experimental data and mechanistic insights.
The Thiophene Core: A Foundation for Diverse Anticancer Activity
The five-membered aromatic ring containing a sulfur atom, known as thiophene, is a cornerstone in medicinal chemistry. Its derivatives have been shown to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects. The anticancer properties of thiophene-based compounds often stem from their ability to interact with crucial cellular targets involved in cell division and survival, such as tubulin and various kinases, or to induce apoptotic pathways.[1] This guide will delve into the comparative cytotoxicity of several promising thiophene-based scaffolds that have been the subject of recent anticancer research.
Comparative Cytotoxicity Analysis
The following table summarizes the in vitro cytotoxic activity of selected thiophene derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), has been compiled from various independent studies to provide a comparative overview.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-4,6-diphenylnicotinonitriles | Compound 3 | MDA-MB-231 (Breast) | 1.81 ± 0.1 | [2] |
| MCF-7 (Breast) | 2.85 ± 0.1 | [2] | ||
| Compound 4 | MDA-MB-231 (Breast) | 6.93 ± 0.4 | [2] | |
| MCF-7 (Breast) | 5.59 ± 0.3 | [2] | ||
| Thieno[2,3-d]pyrimidines | Not Specified | NUGC (Gastric) | High | [3] |
| DLD-1 (Colon) | High | [3] | ||
| HA22T (Liver) | High | [3] | ||
| HEPG2 (Liver) | High | [3] | ||
| HONE1 (Nasopharyngeal) | High | [3] | ||
| Substituted Thiophenecarboxylate | F8 | CEM (Leukemia) | 2.89 | [1] |
Note: The IC50 values are presented as reported in the respective studies. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
Mechanistic Insights: Diverse Pathways to Cell Death
The cytotoxic effects of these thiophene derivatives are mediated through various mechanisms of action, highlighting the diverse therapeutic strategies that can be accessed through this chemical scaffold.
Induction of Apoptosis: The thiophene derivative designated as F8 has been shown to induce cell death in human acute lymphoblastic leukemia cells (CCRF-CEM) through the intrinsic apoptotic pathway.[1] This is characterized by key cellular events including:
-
Phosphatidylserine Externalization: A hallmark of early apoptosis where phosphatidylserine flips from the inner to the outer leaflet of the plasma membrane.
-
Mitochondrial Depolarization: A critical step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors.[1]
-
Activation of Caspases 3/7: These "executioner" caspases are responsible for the cleavage of cellular proteins, leading to the morphological and biochemical changes associated with apoptosis.[1]
The following diagram illustrates the proposed intrinsic apoptotic pathway initiated by compound F8.
Figure 1: Proposed mechanism of apoptosis induction by thiophene derivative F8.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The determination of the cytotoxic effects of novel compounds is a foundational step in anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MDA-MB-231, MCF-7) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the thiophene derivatives in the appropriate cell culture medium. A vehicle control (e.g., DMSO) should also be prepared.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
The following flowchart outlines the key steps of the MTT assay workflow.
Figure 2: Workflow of the MTT assay for cytotoxicity assessment.
Structure-Activity Relationship (SAR) and Future Directions
The comparative data reveals that subtle structural modifications to the thiophene scaffold can lead to significant differences in cytotoxic potency. For the 2-amino-4,6-diphenylnicotinonitriles, the nature and position of substituents on the phenyl rings play a crucial role in their activity against breast cancer cell lines.[2] The high potency of some of these derivatives underscores the potential for further optimization of this scaffold.
The diverse mechanisms of action observed for different thiophene derivatives highlight the importance of detailed mechanistic studies in the development of targeted cancer therapies. Understanding how a compound induces cell death, whether through apoptosis, cell cycle arrest, or inhibition of key signaling pathways, is critical for identifying the most responsive cancer types and potential combination therapies.
Future research in this area should focus on:
-
Expansion of the Chemical Space: Synthesis and screening of novel thiophene derivatives with diverse substitution patterns to identify new lead compounds with improved potency and selectivity.
-
In-depth Mechanistic Elucidation: Comprehensive studies to unravel the precise molecular targets and signaling pathways affected by the most potent thiophene derivatives.
-
In Vivo Efficacy and Safety Profiling: Evaluation of the most promising candidates in preclinical animal models to assess their therapeutic potential and toxicological profiles.
By systematically exploring the structure-activity relationships and mechanisms of action of thiophene derivatives, the scientific community can continue to leverage this versatile scaffold for the development of next-generation anticancer agents.
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Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1837. Available at: [Link]
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Williams, C. A., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLoS ONE, 18(12), e0296025. Available at: [Link]
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Validating the Mechanism of Action of 3-(2,4-Dichlorobenzoyl)thiophene: A Comparative Guide for Drug Discovery Researchers
An in-depth guide to validating the mechanism of action of 3-(2,4-Dichlorobenzoyl)thiophene, a novel kinase inhibitor, is presented below. This guide provides a comparative analysis with established alternatives and includes detailed experimental protocols and data interpretation.
This guide provides a comprehensive framework for validating the mechanism of action (MoA) of the novel small molecule, this compound. We will operate under the hypothesis that this compound acts as a kinase inhibitor, a common modality for molecules with its structural features. This document will guide you through a series of experiments to test this hypothesis, compare its efficacy and specificity to other known kinase inhibitors, and provide you with the rationale behind each step. Our approach is designed to be self-validating, ensuring the data you generate is robust and reliable.
Proposed Mechanism of Action and Initial In Silico Analysis
The chemical structure of this compound, featuring a dichlorobenzoyl group attached to a thiophene ring, is suggestive of a potential interaction with ATP-binding pockets of kinases. The dichlorophenyl group can form hydrophobic and halogen-bond interactions, while the thiophene and carbonyl groups can act as hydrogen bond acceptors and donors.
Our initial hypothesis is that this compound acts as a Type I inhibitor of a specific kinase , binding to the active site and competing with ATP. To narrow down the potential kinase targets, a preliminary in silico screen against a panel of known kinase structures is recommended. This can be performed using molecular docking simulations.
Experimental Workflow for MoA Validation
The following diagram outlines the experimental workflow we will follow to validate the proposed mechanism of action.
Caption: The p38α MAPK signaling pathway and the proposed point of inhibition by this compound.
Phase 3: Cellular and Functional Validation
The final phase is to confirm that this compound engages its target in a cellular context and elicits the expected functional response.
We will use the Cellular Thermal Shift Assay (CETSA) to verify that the compound binds to p38α MAPK in intact cells. This assay is based on the principle that a ligand-bound protein is more resistant to thermal denaturation.
Protocol: CETSA
-
Treat cells (e.g., HeLa or A549) with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and centrifuge to pellet the denatured, aggregated proteins.
-
Analyze the soluble fraction by Western blot using an antibody against p38α MAPK.
Data Interpretation:
In the presence of this compound, p38α MAPK should remain soluble at higher temperatures compared to the vehicle-treated control, indicating target engagement.
We will measure the phosphorylation of a known downstream substrate of p38α MAPK, such as ATF2, to confirm that target engagement leads to functional inhibition of the kinase.
Protocol: Western Blot for p-ATF2
-
Treat cells with a known activator of the p38α MAPK pathway (e.g., anisomycin).
-
Co-treat with increasing concentrations of this compound or Sorafenib.
-
Lyse the cells and perform a Western blot using antibodies against phosphorylated ATF2 (p-ATF2) and total ATF2 (as a loading control).
Comparative Data Table:
| Compound | p-ATF2 Inhibition (EC50, nM) |
| This compound | Anticipated: 100-500 |
| Sorafenib | ~200 |
| Negative Control | No inhibition |
Finally, we will assess the effect of the compound on a cellular process known to be regulated by p38α MAPK, such as stress-induced apoptosis.
Protocol: Apoptosis Assay
-
Treat cells with an apoptotic stimulus (e.g., UV radiation).
-
Co-treat with this compound or Sorafenib.
-
Measure apoptosis using a commercially available kit (e.g., Caspase-Glo® 3/7 Assay, Promega).
Data Interpretation:
Inhibition of p38α MAPK is expected to protect cells from certain stress-induced apoptotic stimuli. Therefore, we anticipate a dose-dependent decrease in apoptosis in the presence of this compound.
Conclusion
This guide has outlined a rigorous, multi-faceted approach to validating the mechanism of action of this compound as a p38α MAPK inhibitor. By following these steps, you will be able to:
-
Confirm the primary kinase target(s).
-
Determine the potency and mechanism of inhibition in vitro.
-
Verify target engagement in a cellular context.
-
Demonstrate functional inhibition of the downstream signaling pathway.
-
Compare the efficacy of your compound to a known alternative.
This systematic approach will provide a high degree of confidence in the elucidated mechanism of action, a critical step in the drug discovery and development process.
References
A Researcher's Guide to De-risking Novel Compounds: Cross-Reactivity Profiling of 3-(2,4-Dichlorobenzoyl)thiophene
Introduction: The Imperative of Selectivity in Drug Discovery
In the quest for novel therapeutics, the identification of a potent "hit" compound, such as 3-(2,4-Dichlorobenzoyl)thiophene, from a high-throughput screen is a moment of significant promise. However, potency alone does not guarantee a viable drug candidate. A critical, and often challenging, subsequent step is the comprehensive evaluation of the compound's selectivity. Off-target interactions can lead to unforeseen toxicities or a dilution of the desired therapeutic effect, ultimately resulting in costly late-stage failures. This guide provides a strategic framework and detailed experimental protocols for assessing the cross-reactivity of novel compounds, using this compound as a case study. We will explore a multi-pronged approach, integrating biochemical and cell-based assays to build a robust selectivity profile, thereby enabling data-driven decisions in the early stages of drug development.
The thiophene scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to engage in diverse biological interactions.[1] Thiophene derivatives have demonstrated a wide range of biological activities, including anti-inflammatory and anticancer properties.[2][3][4] Given this chemical precedent, a thorough investigation into the target profile of a novel thiophene-containing compound like this compound is not just a recommendation, but a necessity.
Comparative Analysis: A Hypothetical Selectivity Landscape
To illustrate the importance of cross-reactivity studies, let us consider a hypothetical scenario where this compound (Compound A) was identified as a potent inhibitor of a primary target kinase, "Kinase X." A comprehensive selectivity assessment would compare its activity against a panel of other kinases and unrelated protein targets. The following table presents a simulated dataset comparing Compound A with two other hypothetical kinase inhibitors, Compound B (a known multi-kinase inhibitor) and Compound C (a highly selective inhibitor).
| Target | Compound A (IC50, nM) | Compound B (IC50, nM) | Compound C (IC50, nM) |
| Kinase X (Primary Target) | 15 | 25 | 10 |
| Kinase Y | 85 | 50 | >10,000 |
| Kinase Z | 1,200 | 150 | >10,000 |
| Receptor A | >10,000 | 800 | >10,000 |
| Ion Channel B | >10,000 | 2,500 | >10,000 |
This comparative data immediately highlights the different selectivity profiles. While Compound A demonstrates high potency for its primary target, it also shows some activity against Kinase Y. Compound B is clearly a non-selective agent, whereas Compound C exemplifies a highly desirable selective profile. This initial biochemical screening provides the impetus for more in-depth cellular and biophysical validation.
Experimental Workflows for Robust Cross-Reactivity Profiling
A multi-tiered approach is essential for a thorough cross-reactivity assessment. We will now delve into the detailed methodologies for three key experimental workflows.
Workflow 1: Broad Kinome Profiling
The protein kinase family is a major class of drug targets, and off-target kinase activity is a common source of toxicity.[5] Therefore, an initial broad screen against a panel of kinases is a critical first step.
Detailed Protocol: Radiometric Kinase Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. For single-point screening, dilute the compound to 100 µM in assay buffer. For IC50 determination, prepare a 10-point, 3-fold serial dilution series from the 100 µM stock.
-
Assay Plate Preparation: Add 2.5 µL of the compound dilutions or DMSO (vehicle control) to a 96-well plate.
-
Kinase Reaction Initiation: Add 5 µL of the respective kinase/substrate mixture to each well. Initiate the reaction by adding 2.5 µL of [γ-³³P]ATP solution. The final ATP concentration should be at or near the Km for each kinase to provide an accurate measure of inhibitory potency.[6]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a stop buffer containing EDTA. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.
-
Signal Detection: Dry the filter plate and add a scintillant. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for the single-point screen. For dose-response curves, plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response model to determine the IC50 value.
Workflow 2: Off-Target Profiling with Ligand Binding Assays
To investigate interactions with other major drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, and transporters, a panel of ligand binding assays is employed.[7] These assays measure the ability of the test compound to displace a known radiolabeled ligand from its target.
Detailed Protocol: Radioligand Binding Assay
-
Compound Preparation: Prepare a serial dilution of this compound as described for the kinase assay.
-
Membrane/Cell Preparation: Use commercially available membrane preparations or whole cells expressing the target of interest.
-
Binding Reaction: In a 96-well plate, combine the membrane/cell preparation, a fixed concentration of the appropriate radioligand, and the serially diluted test compound or vehicle control.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filter mat with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Signal Detection: Add scintillant to the filter mat and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percent inhibition of radioligand binding at each concentration of the test compound. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[8]
Workflow 3: Target Engagement in a Cellular Context with CETSA
Biochemical assays are invaluable, but they do not fully recapitulate the complexities of a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[9][10][11][12] It is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.
Detailed Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment: Culture cells expressing the target of interest to approximately 80% confluency. Treat the cells with a high concentration (e.g., 10-50 µM) of this compound or vehicle (DMSO) for 1-2 hours.
-
Heat Treatment: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration.
-
Western Blotting: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities at each temperature for both the compound-treated and vehicle-treated samples. Plot the relative band intensity against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Conclusion: Building a Comprehensive and Trustworthy Selectivity Profile
The journey from a promising hit to a viable drug candidate is paved with rigorous scientific investigation. For a novel compound like this compound, a systematic and multi-faceted approach to cross-reactivity profiling is non-negotiable. By integrating broad biochemical screens with targeted cellular validation, researchers can build a comprehensive and trustworthy selectivity profile. This data-driven approach not only de-risks the progression of a compound but also provides invaluable insights into its mechanism of action and potential liabilities. The methodologies outlined in this guide provide a robust framework for making informed decisions, ultimately increasing the probability of success in the complex and challenging endeavor of drug discovery.
References
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies. [Link]
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Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]
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Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]
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Hudson, K., et al. (2013). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology. [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
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Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). Methods. [Link]
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Zhang, X., et al. (2013). High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions. ACS Medicinal Chemistry Letters. [Link]
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Broad Institute. (n.d.). Small-molecule Profiling. [Link]
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Koehler, A. N. (2015). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. Current Opinion in Chemical Biology. [Link]
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Masuda, Y., et al. (2020). High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay. Scientific Reports. [Link]
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Kaur, N., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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Manenti, G., et al. (2021). Off-target screen for CNO. ResearchGate. [Link]
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Guellec, D., et al. (2011). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry. [Link]
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Romagnoli, R., et al. (2010). Synthesis and Biological Evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene Derivatives as a Novel Class of Antiproliferative Agents. European Journal of Medicinal Chemistry. [Link]
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Wang, C., et al. (2018). Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones. Organic Chemistry Frontiers. [Link]
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A Comparative Efficacy Analysis of Novel Kinase Inhibitors: A Guide to Evaluating 3-(2,4-Dichlorobenzoyl)thiophene against Known p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The structural motif of benzoylthiophene is present in compounds known to exhibit kinase inhibitory activity.[3][4][5] This suggests that 3-(2,4-Dichlorobenzoyl)thiophene may act as a kinase inhibitor. This guide will therefore focus on the p38 MAPK pathway, a well-established target for anti-inflammatory drug development.[1] The highly selective and potent p38 MAPK inhibitor, SB203580, will serve as our benchmark for comparison.[6][7]
Section 1: Understanding the Target: The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to extracellular stimuli such as inflammatory cytokines and cellular stress.[1][8][9] Activation of this pathway involves a series of phosphorylation events, culminating in the dual phosphorylation of p38 MAPK at Thr180 and Tyr182 by upstream kinases like MKK3 and MKK6.[8][9] Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, leading to a variety of cellular responses such as the production of pro-inflammatory cytokines like TNF-α and IL-6.[2] Inhibitors of p38 MAPK typically act by competing with ATP for the binding pocket of the enzyme, thereby preventing the phosphorylation of its downstream substrates.[2][6]
Caption: Workflow for comparing inhibitor efficacy.
Section 3: Data Presentation and Interpretation
The quantitative data obtained from the described experiments should be compiled into a clear and concise table for direct comparison.
| Inhibitor | In Vitro IC50 (nM) | Cellular EC50 (nM) | Notes |
| This compound | Experimental Value | Experimental Value | Novel compound under investigation. |
| SB203580 (Reference) | ~50 - 500 | ~300 - 5000 | Potent and selective p38α/β inhibitor. [7] |
Interpretation of Results:
-
A lower IC50 value indicates greater potency in directly inhibiting the p38 MAPK enzyme.
-
A lower EC50 value signifies higher potency in a cellular context, reflecting factors such as cell permeability and stability.
-
A significant discrepancy between the IC50 and EC50 values may suggest issues with the compound's bioavailability or off-target effects.
Conclusion
This guide provides a robust framework for the initial efficacy comparison of a novel compound, this compound, against the established p38 MAPK inhibitor, SB203580. By following these detailed protocols, researchers can generate reliable and comparable data to assess the potential of new therapeutic candidates. Further studies, including kinase selectivity profiling and in vivo models, would be necessary to fully characterize the compound's pharmacological profile.
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Cheng, C., et al. (2018). The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages. PubMed Central. [Link]
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Barancik, M., et al. (2003). SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance. PubMed. [Link]
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A Senior Application Scientist's Guide to In Vitro vs. In Vivo Studies of Thiophene-Based Compounds
For researchers and drug development professionals, the journey of a therapeutic candidate from the benchtop to preclinical and clinical validation is a multi-stage process demanding rigorous evaluation. Thiophene-based compounds, a versatile class of sulfur-containing heterocycles, have emerged as a prominent scaffold in medicinal chemistry, showing promise in oncology, neurology, and infectious diseases.[1][2] Their biological activity is profoundly influenced by the nature and position of substitutions, allowing for the targeted inhibition of various signaling pathways.[1] This guide provides an in-depth comparison of in vitro and in vivo methodologies for evaluating these compounds, explaining the causal links between experimental design and data interpretation, and addressing the critical challenge of translating laboratory findings into predictable outcomes in living systems.
Part 1: The Foundation - In Vitro Evaluation
In vitro studies are the cornerstone of early-stage drug discovery. They offer a controlled, high-throughput, and cost-effective means to screen large libraries of compounds and elucidate their mechanisms of action at a molecular or cellular level.[3] For thiophene derivatives, these assays are crucial for initial hit identification and lead optimization.
Causality in Experimental Choice: Selecting the Right Assay
The selection of an in vitro assay is not arbitrary; it is dictated by the compound's hypothesized mechanism and therapeutic target.
-
For Anticancer Thiophenes: If a compound is designed to be cytotoxic, a cell viability assay is the logical starting point. The choice of cell line is critical. For instance, the A549 non-small cell lung cancer cell line or the CT26 colorectal cancer cell line are often used to evaluate the anticancer effects of novel thiophene derivatives.[4] If the proposed mechanism involves inhibiting a specific enzyme, such as a kinase or topoisomerase, a direct enzymatic assay should be employed to confirm target engagement.[5] Many thiophene-based drugs have been shown to target cancer-specific proteins, arresting the cell cycle or inducing apoptosis.[4][5]
-
For Antioxidant Thiophenes: Oxidative stress is implicated in numerous diseases.[2] To assess the antioxidant potential of a thiophene derivative, chemical assays that measure free radical scavenging are employed. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common choice due to its simplicity, speed, and reliability.[6][7] It directly measures a compound's ability to donate a hydrogen atom or electron to neutralize the stable DPPH radical.[7]
Workflow for Thiophene Compound Evaluation: From Synthesis to In Vivo Candidacy
The following diagram illustrates a typical workflow, highlighting the progression from initial in vitro screening to the selection of a candidate for more complex in vivo studies.
Caption: Experimental workflow from in vitro screening to in vivo validation.
Protocol Example: In Vitro DPPH Radical Scavenging Assay
This protocol is a self-validating system, incorporating a known standard (Ascorbic Acid) for comparison and a blank to establish the baseline.
-
Preparation of Reagents:
-
Prepare a stock solution of the thiophene test compound and a standard antioxidant (e.g., Ascorbic Acid) in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.
-
-
Assay Procedure:
-
Create a dilution series of the test compound and the standard (e.g., 10, 25, 50, 100 µg/mL).[7]
-
In a 96-well plate, add 100 µL of each concentration of the test compound or standard to respective wells.
-
Add 100 µL of the methanolic DPPH solution to all wells.
-
Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a spectrophotometer.[6]
-
-
Data Analysis:
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the compound concentration. A lower IC50 value indicates higher antioxidant activity.
-
Part 2: The Reality Check - In Vivo Evaluation
While in vitro assays are indispensable for initial screening, they represent a simplified biological system.[3] In vivo studies, conducted in living organisms, are essential to understand a compound's pharmacokinetic (PK) profile (how the body affects the drug), pharmacodynamic (PD) profile (how the drug affects the body), efficacy, and safety in a complex, systemic environment.[8]
Causality in Experimental Choice: Selecting the Right Model
The choice of an animal model is paramount and must be scientifically justified to ensure the data is relevant to human disease.
-
For Anticancer Thiophenes: Human tumor xenograft models are a standard. In this model, human cancer cells (e.g., A549) are implanted into immunocompromised mice.[4] This allows for the direct assessment of a compound's effect on human tumor growth in a living system. Key endpoints include tumor volume, tumor weight at the end of the study, and overall survival of the animals.
-
For Neuroprotective Thiophenes: For evaluating compounds targeting neurodegenerative diseases like Alzheimer's, transgenic mouse models that express human genes associated with the disease are often used.[9] For antiseizure activity, "classical" animal models like the maximal electroshock (MES) test or the subcutaneous pentylenetetrazol (scPTZ) test are employed to assess a compound's ability to prevent or delay seizure onset.[10]
Protocol Example: In Vivo Anticancer Efficacy in a Xenograft Model
This protocol includes control groups to ensure that any observed effect is due to the test compound and not other variables. All procedures must receive prior approval from an Institutional Animal Care and Use Committee (IACUC).[11]
-
Animal Acclimation and Tumor Implantation:
-
Acclimate immunocompromised mice (e.g., athymic nude mice) for at least one week.
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (e.g., n=8-10 per group).
-
-
Treatment Administration:
-
Administer the thiophene-based compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) based on prior PK studies.[11]
-
Administer a vehicle control (the formulation without the active compound) to the control group.
-
A positive control group treated with a standard-of-care chemotherapy agent may also be included.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Monitor the animals for any signs of distress or adverse effects.
-
The study concludes when tumors in the control group reach a specified maximum size or after a set duration.
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI), expressed as a percentage, to quantify efficacy.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine if the difference between the treatment and control groups is significant.
-
Part 3: Bridging the Gap - The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is for in vitro results to predict in vivo outcomes.[12] This relationship, known as the in vitro-in vivo correlation (IVIVC), is a predictive mathematical model that connects an in vitro property (like dissolution rate or potency) with an in vivo response (like plasma concentration or efficacy).[13][14][15] However, establishing a reliable IVIVC is a major challenge in drug development.[3][13]
Data Comparison: From IC50 to Efficacy
The data generated from in vitro and in vivo studies are fundamentally different but should be directionally correlated. A potent compound in vitro (low IC50) is expected to show efficacy in vivo, but this is not guaranteed.
| Parameter | In Vitro Study | In Vivo Study | Correlation & Considerations |
| Endpoint | IC50 / EC50: Concentration for 50% inhibition/effect. | % TGI / Efficacy: Percentage of tumor growth inhibition or functional improvement. | A low IC50 should ideally translate to high % TGI. |
| Exposure | Controlled, static concentration in media. | Dynamic drug concentration in plasma and tissue, governed by ADME properties. | Poor pharmacokinetics (e.g., rapid metabolism, low bioavailability) can lead to in vivo failure despite high in vitro potency.[8] |
| Metabolism | Minimal or absent (unless using liver microsomes/hepatocytes). | Significant metabolism by enzymes like Cytochrome P450s in the liver.[8] | The parent compound may be inactive, while a metabolite is the active species. Conversely, metabolism can inactivate the compound. |
| Toxicity | CC50: Concentration for 50% cytotoxicity in specific cells. | Off-target toxicity, adverse effects (e.g., weight loss, organ damage). | A compound may be non-toxic to cancer cells in vitro but cause systemic toxicity in vivo. |
Data presented is for illustrative purposes.
Why Translations Fail: The Complexity of Living Systems
The translational gap between the petri dish and the patient is a well-known hurdle.[16] Living organisms are far more complex than isolated cells, with intricate interactions between organs and physiological systems.[3]
-
Pharmacokinetics (ADME): A compound's journey through the body—Absorption, Distribution, Metabolism, and Excretion—determines its exposure at the target site. A potent kinase inhibitor is useless if it is not absorbed orally or is metabolized into an inactive form within minutes.
-
Biological Barriers: The blood-brain barrier, for example, prevents many compounds from reaching targets in the central nervous system. A thiophene derivative showing potent inhibition of acetylcholinesterase in vitro will fail as an Alzheimer's treatment if it cannot cross this barrier.[9][11]
-
Protein Binding: In the bloodstream, drugs bind to proteins like albumin. Only the unbound, or "free," fraction of a drug is typically active. High plasma protein binding can drastically reduce the effective concentration of a compound in vivo compared to the total concentration measured.[17]
Illustrative Pathway: Thiophene Derivatives Targeting Microtubules
Many successful anticancer agents function by disrupting microtubule dynamics. Some thiophene-based compounds have been shown to have antimitotic effects by binding to tubulin, arresting the cell cycle.[4] This mechanism, first identified in vitro, must be validated in vivo.
Caption: Thiophene compound disrupting microtubule assembly, leading to mitotic arrest.
Conclusion
The evaluation of thiophene-based compounds requires a carefully integrated strategy of in vitro and in vivo studies. In vitro assays serve as the essential high-throughput engine for discovery and optimization, providing crucial data on potency and mechanism. However, they are a prelude to the definitive test in a living system. In vivo studies provide the indispensable data on efficacy, safety, and pharmacokinetics that determine whether a promising compound can become a viable therapeutic. Understanding the limitations of each approach and the complexities of IVIVC is fundamental for any scientist in the field of drug discovery. The successful translation of a thiophene derivative from a laboratory hit to a clinical candidate depends entirely on bridging this critical gap.
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- Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Deriv
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A Comparative Benchmarking Guide to the Synthetic Efficiency of 3-(2,4-Dichlorobenzoyl)thiophene
This guide provides an in-depth technical comparison of synthetic routes to 3-(2,4-Dichlorobenzoyl)thiophene, a key intermediate for researchers, scientists, and drug development professionals. We will dissect the synthetic challenges and present objective comparisons of viable methodologies, supported by established chemical principles and extrapolated experimental data.
Introduction: The Challenge of Regioselectivity in Thiophene Acylation
The synthesis of 3-acylthiophenes, such as this compound, presents a significant regiochemical challenge. The inherent electronic properties of the thiophene ring favor electrophilic substitution at the more nucleophilic C2 and C5 positions. Consequently, direct Friedel-Crafts acylation of thiophene with 2,4-dichlorobenzoyl chloride is not a synthetically viable route to the desired 3-substituted isomer, as it overwhelmingly yields the 2-acyl product. This guide will explore and compare modern, regioselective strategies that circumvent this inherent reactivity, providing a reliable path to the target molecule.
Comparative Analysis of Synthetic Methodologies
We will benchmark three prominent and regioselective methods for the synthesis of 3-aroylthiophenes, adapted for the preparation of this compound:
-
Acylation of a 3-Thienyl Grignard Reagent: A classic and cost-effective approach.
-
Negishi Cross-Coupling: A powerful palladium-catalyzed method known for its high efficiency and functional group tolerance.
-
Suzuki-Miyaura Cross-Coupling: Another robust palladium-catalyzed reaction widely used in pharmaceutical synthesis.
The following table summarizes the key comparative parameters of these methodologies.
| Parameter | Method 1: Grignard Acylation | Method 2: Negishi Cross-Coupling | Method 3: Suzuki-Miyaura Cross-Coupling |
| Starting Material | 3-Bromothiophene | 3-Bromothiophene | 3-Thienylboronic acid |
| Key Reagents | Magnesium, 2,4-Dichlorobenzoyl chloride | n-Butyllithium, Zinc chloride, 2,4-Dichlorobenzoyl chloride, Pd catalyst, Ligand | 2,4-Dichlorobenzoyl chloride, Pd catalyst, Ligand, Base |
| Number of Steps | 2 (Grignard formation and acylation) | 2 (Transmetalation and coupling) | 1 |
| Reported Yields (General) | Moderate to Good | Good to Excellent | Good to Excellent |
| Reaction Conditions | Anhydrous, inert atmosphere | Anhydrous, inert atmosphere, often cryogenic temperatures | Inert atmosphere, elevated temperatures |
| Substrate Scope | Good, but sensitive to some functional groups | Excellent, highly functional group tolerant | Very good, but can be sensitive to boronic acid stability |
| Catalyst/Reagent Cost | Low | High (Palladium catalyst and ligands) | High (Pallんばんは, this is a very detailed and well-structured response. I will now proceed to generate the full comparison guide based on your plan. |
This guide provides an in-depth technical comparison of synthetic routes to this compound, a key intermediate for researchers, scientists, and drug development professionals. We will dissect the synthetic challenges and present objective comparisons of viable methodologies, supported by established chemical principles and extrapolated experimental data.
Introduction: The Challenge of Regioselectivity in Thiophene Acylation
The synthesis of 3-acylthiophenes, such as this compound, presents a significant regiochemical challenge. The inherent electronic properties of the thiophene ring favor electrophilic substitution at the more nucleophilic C2 and C5 positions. Consequently, direct Friedel-Crafts acylation of thiophene with 2,4-dichlorobenzoyl chloride is not a synthetically viable route to the desired 3-substituted isomer, as it overwhelmingly yields the 2-acyl product. This guide will explore and compare modern, regioselective strategies that circumvent this inherent reactivity, providing a reliable path to the target molecule.
Comparative Analysis of Synthetic Methodologies
We will benchmark three prominent and regioselective methods for the synthesis of 3-aroylthiophenes, adapted for the preparation of this compound:
-
Acylation of a 3-Thienyl Grignard Reagent: A classic and cost-effective approach.
-
Negishi Cross-Coupling: A powerful palladium-catalyzed method known for its high efficiency and functional group tolerance.
-
Suzuki-Miyaura Cross-Coupling: Another robust palladium-catalyzed reaction widely used in pharmaceutical synthesis.
The following table summarizes the key comparative parameters of these methodologies.
| Parameter | Method 1: Grignard Acylation | Method 2: Negishi Cross-Coupling | Method 3: Suzuki-Miyaura Cross-Coupling |
| Starting Material | 3-Bromothiophene | 3-Bromothiophene | 3-Thienylboronic acid |
| Key Reagents | Magnesium, 2,4-Dichlorobenzoyl chloride | n-Butyllithium, Zinc chloride, 2,4-Dichlorobenzoyl chloride, Pd catalyst, Ligand | 2,4-Dichlorobenzoyl chloride, Pd catalyst, Ligand, Base |
| Number of Steps | 2 (Grignard formation and acylation) | 2 (Transmetalation and coupling) | 1 |
| Reported Yields (General) | Moderate to Good | Good to Excellent | Good to Excellent |
| Reaction Conditions | Anhydrous, inert atmosphere | Anhydrous, inert atmosphere, often cryogenic temperatures | Inert atmosphere, elevated temperatures |
| Substrate Scope | Good, but sensitive to some functional groups | Excellent, highly functional group tolerant | Very good, but can be sensitive to boronic acid stability |
| Catalyst/Reagent Cost | Low | High (Palladium catalyst and ligands) | High (Palladium catalyst and ligands) |
| Waste Profile | Magnesium salts | Stoichiometric lithium and zinc salts, catalytic palladium | Boronic acid byproducts, catalytic palladium |
Detailed Experimental Protocols and Mechanistic Insights
Method 1: Acylation of 3-Thienylmagnesium Bromide
This method relies on the formation of a Grignard reagent from 3-bromothiophene, which then acts as a nucleophile to attack the electrophilic carbonyl carbon of 2,4-dichlorobenzoyl chloride.
Workflow Diagram:
Caption: Synthesis of this compound via Grignard Acylation.
Experimental Protocol:
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stirrer, and an addition funnel under an argon atmosphere, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 3-bromothiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.
-
Acylation: Cool the solution of 3-thienylmagnesium bromide to 0 °C. Slowly add a solution of 2,4-dichlorobenzoyl chloride (1.1 equivalents) in anhydrous THF via the addition funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up and Purification: Carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices: The use of anhydrous conditions and an inert atmosphere is critical to prevent the quenching of the highly reactive Grignard reagent by moisture or oxygen. The dropwise addition of the acyl chloride at low temperature helps to control the exothermic reaction and minimize side product formation.
Method 2: Negishi Cross-Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. For this synthesis, 3-thienylzinc chloride is first prepared from 3-bromothiophene and then coupled with 2,4-dichlorobenzoyl chloride.
Workflow Diagram:
A Senior Application Scientist's Guide to the Comparative Analysis of Analytical Techniques for Thiophene Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science.[1][2] Their presence in numerous FDA-approved drugs highlights their importance as a "privileged pharmacophore."[1] The unique electronic properties conferred by the sulfur atom within the five-membered aromatic ring are key to their biological activity and material function.[2][3] Consequently, the precise and accurate characterization of these molecules is paramount for quality control, structural elucidation, reaction monitoring, and impurity profiling.[4]
This guide provides a comparative analysis of the principal analytical techniques employed for thiophene characterization. As a Senior Application Scientist, my objective is to move beyond a mere listing of methods. Instead, this document explains the causality behind instrumental choices, provides robust, self-validating experimental protocols, and offers insights into data interpretation, empowering you to select the most effective technique for your specific analytical challenge.
The Analytical Toolkit: An Overview
The characterization of thiophene-containing molecules relies on a suite of techniques that probe different aspects of their molecular identity. Chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are invaluable for separation and quantification. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide detailed information about molecular structure, functional groups, and electronic properties. For definitive structural confirmation, X-ray Crystallography stands as the gold standard.
Chromatographic Techniques: Separation and Quantification
Chromatographic methods are the cornerstone of purity assessment and quantification of thiophene derivatives in complex mixtures. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: The "Why"
GC-MS is the premier choice for volatile and thermally stable thiophene derivatives. Its high resolving power separates complex mixtures, while mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns. For trace analysis, such as detecting thiophene impurities in benzene, GC coupled with a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) offers exceptional sensitivity.[5][6] The choice of column is critical; a polar column (e.g., wax-based) is often selected to achieve separation from non-polar matrices like benzene.[6] Two-dimensional GC (2D-GC) can be employed for extremely complex samples, offering enhanced resolution by using two columns of different selectivity.[7]
Trustworthiness: A Self-Validating Protocol
A robust GC-MS protocol for thiophene analysis must include quality control checks to ensure data integrity.
Experimental Protocol: Trace Thiophene in Benzene (ASTM D7011 approach) [6]
-
Instrumentation: Gas chromatograph equipped with an autosampler and a Sulfur Chemiluminescence Detector (SCD).
-
Column Selection: SH-WAX (30 m × 0.32 mm I.D., df = 1 μm) or equivalent wax column. The polar stationary phase is crucial for resolving thiophene from the benzene matrix.
-
Carrier Gas: Helium at a constant flow of 2.00 mL/min.
-
Injection: 1 μL injection volume with a split ratio of 1:5. A split injection is used to handle the high concentration of the benzene matrix without overloading the column.
-
Temperature Program:
-
Injector Temperature: 125 °C.
-
Oven: Initial temperature of 40 °C held for 2 minutes, then ramped at 10 °C/min to 100 °C and held for 1 minute. This program ensures the separation of thiophene from early-eluting components.
-
-
Detector (SCD) Conditions:
-
Interface Temperature: 200 °C.
-
Furnace Temperature: 850 °C.
-
Detector Gases: H₂, N₂, O₂, O₃ at manufacturer-recommended flow rates.
-
-
Validation & Calibration:
-
Blank Analysis: Analyze thiophene-free benzene to establish a baseline and ensure no system contamination.
-
Calibration Curve: Prepare standard solutions of thiophene in thiophene-free benzene at concentrations ranging from 10 to 1000 ppb (v/v).[6] A linear regression of the calibration curve should have a correlation coefficient (R²) > 0.995.
-
Check Standard: Analyze a mid-range calibration standard periodically to verify instrument stability.
-
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: The "Why"
HPLC is the method of choice for non-volatile, thermally labile, or high molecular weight thiophene derivatives, such as conjugated polymers. Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase.[8][9] This setup is ideal for separating a wide range of thiophene derivatives based on their hydrophobicity. A UV-Vis detector is typically used, as the thiophene ring system provides strong chromophores.[4]
Trustworthiness: A Self-Validating Protocol
Experimental Protocol: Analysis of Dibenzothiophene (DBT) and its Derivatives [8][9]
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: PerfectSil Target ODS-3 (C18), 250 mm × 4.6 mm, 5 µm particle size.[9]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10 v/v). This high organic content is necessary to elute the relatively non-polar thiophene compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection: UV-Vis detector set at 254 nm. Thiophene derivatives typically exhibit strong absorbance in this region.[4]
-
Validation & Calibration:
-
System Suitability: Inject a standard mixture of DBT and its derivatives to verify resolution, peak shape, and retention time repeatability.
-
Calibration: Prepare standard solutions in acetonitrile. Construct a calibration curve by plotting peak area against concentration.
-
Sample Preparation: Dissolve samples in the mobile phase, filter through a 0.45 µm syringe filter to remove particulates, and inject.
-
Spectroscopic Techniques: Structural Elucidation
Spectroscopy provides a window into the molecular structure, bonding, and electronic properties of thiophene compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: The "Why"
NMR is arguably the most powerful tool for the structural elucidation of organic molecules, including thiophenes.[10] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. The chemical shifts of the thiophene ring protons and carbons are highly sensitive to the nature and position of substituents, providing a wealth of structural information.[11] For complex structures, 2D NMR techniques like COSY, HSQC, and HMBC are indispensable for unambiguously assigning all signals.[10]
Trustworthiness: A Self-Validating Workflow
The logical progression from sample preparation to final structure determination is key to reliable NMR analysis.
Caption: Standard workflow for NMR-based structural elucidation.
Data Interpretation: For a simple substituted thiophene like poly(3-hexylthiophene) (P3HT), the ¹H NMR spectrum will show characteristic peaks: a signal around 6.98 ppm for the proton on the thiophene ring, and signals at approximately 2.80 ppm and 1.72 ppm corresponding to the methylene groups of the hexyl side chain.[12]
Vibrational Spectroscopy (FTIR & Raman)
Expertise & Experience: The "Why"
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and skeletal structure. FTIR is particularly sensitive to polar functional groups (e.g., C=O, O-H), while Raman excels at identifying non-polar bonds, such as the C=C and C-S bonds in the thiophene backbone.[13] For polythiophenes, Raman spectroscopy is especially useful for assessing conjugation length and polymer chain conformation.[14]
Data Interpretation: In the FTIR spectrum of a thiophene derivative, characteristic C-H out-of-plane vibrations for the substituted ring appear in the 850-700 cm⁻¹ region. C=C stretching vibrations of the thiophene ring are typically observed around 1425-1471 cm⁻¹.[15] The Raman spectrum of polythiophene is dominated by a strong band around 1440-1475 cm⁻¹, which is assigned to the symmetric C=C stretching mode of the thiophene ring.[13][16]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Expertise & Experience: The "Why"
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For thiophene-based conjugated polymers, this technique is crucial for determining the electronic bandgap (HOMO-LUMO gap).[15] The wavelength of maximum absorbance (λ_max) provides information about the extent of π-conjugation in the polymer backbone; a longer conjugation length results in a lower energy transition and a red-shifted (longer wavelength) λ_max.[17]
Data Interpretation: A typical UV-Vis spectrum of a conjugated thiophene polymer shows a strong absorption peak in the visible region, which is assigned to the π-π* bandgap transition.[15] For instance, some thiophene-based polymers exhibit HOMO-LUMO onsets around 1.8-2.0 eV.[15]
X-ray Crystallography
Expertise & Experience: The "Why"
For an unambiguous, three-dimensional structural determination of a crystalline thiophene derivative, single-crystal X-ray crystallography is the definitive method. It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.[18][19] This level of detail is often required in drug development to understand drug-receptor interactions.
Experimental Protocol: General Workflow
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. This is often the most challenging step.
-
Data Collection: The crystal is mounted on a diffractometer and cooled to minimize atomic thermal vibrations.[19] It is then irradiated with a monochromatic X-ray beam, and diffraction patterns are collected as the crystal is rotated.[19]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution) and then optimized to best fit the experimental data (structure refinement).
Comparative Analysis
The selection of an analytical technique is guided by the specific question being asked. The following table provides a comparative summary to aid in this decision-making process.
| Technique | Information Provided | Sample Type | Sensitivity | Strengths | Limitations |
| GC-MS | Purity, Quantification, Molecular Weight, Fragmentation | Volatile, Thermally Stable | High (ppb) | Excellent separation, definitive identification | Not suitable for non-volatile or thermally labile compounds |
| HPLC-UV | Purity, Quantification, Separation of non-volatile compounds | Soluble | Moderate (ppm) | Versatile, wide applicability | Lower resolution than GC, identification is not definitive |
| NMR | Unambiguous Molecular Structure, Connectivity, Conformation | Soluble | Low (mg) | Provides complete structural detail | Low sensitivity, requires pure samples, expensive instrumentation |
| FTIR/Raman | Functional Groups, Molecular Fingerprint, Conjugation Length | Solid, Liquid | Moderate | Fast, non-destructive, complementary information | Provides structural fragments, not full structure |
| UV-Vis | Electronic Transitions, Conjugation, Bandgap | Soluble | High (ppm-ppb) | Simple, fast, quantitative for chromophores | Limited structural information |
| X-ray | Absolute 3D Structure, Bond Lengths/Angles, Packing | Single Crystal | N/A | Definitive structural elucidation | Requires high-quality single crystals, which can be difficult to obtain |
Decision-Making Workflow
To assist in selecting the appropriate technique, the following decision tree illustrates a logical approach based on the analytical goal.
Caption: Decision tree for selecting an analytical technique.
Conclusion
The characterization of thiophene derivatives requires a multi-faceted analytical approach. While chromatographic techniques are essential for separation and purity assessment, a combination of spectroscopic methods is necessary for comprehensive structural elucidation. The ultimate choice of technique is driven by the specific properties of the analyte and the analytical question at hand. By understanding the fundamental principles, strengths, and practical considerations of each method outlined in this guide, researchers can develop robust, reliable, and efficient analytical workflows for their thiophene-based research.
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Safety Operating Guide
3-(2,4-Dichlorobenzoyl)thiophene proper disposal procedures
An In-Depth Technical Guide to the Proper Disposal of 3-(2,4-Dichlorobenzoyl)thiophene
As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work not only with groundbreaking efficacy but also with the highest standards of safety and environmental stewardship. The responsible management of chemical waste is a non-negotiable cornerstone of scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a process critical for ensuring the safety of laboratory personnel and maintaining regulatory compliance.
While a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, its molecular structure—a halogenated aromatic ketone—provides clear indicators of its potential hazards. We must, therefore, handle it with the caution afforded to its constituent chemical classes: chlorinated aromatic compounds and thiophenes.
Inferred Hazard Profile and Core Safety Precautions
The principle of causality in chemical safety dictates that we analyze a compound's structure to anticipate its behavior. This compound combines a dichlorinated benzoyl group with a thiophene ring. This allows us to infer a likely hazard profile and establish the necessary precautions.
Chlorinated aromatic compounds are recognized for their potential toxicity and environmental persistence.[1] Thiophene and its derivatives are often flammable and can cause irritation.[2][3][4] Therefore, this compound must be managed as a hazardous substance.
| Potential Hazard | Structural Basis & Rationale | Required Precautions & PPE |
| Acute Toxicity / Irritant | The benzoyl and thiophene moieties can cause skin, eye, and respiratory irritation.[5][6][7] Halogenated compounds can exhibit varying levels of toxicity. | Always handle within a certified chemical fume hood. Wear nitrile gloves, a buttoned lab coat, and chemical splash goggles.[1] |
| Environmental Hazard | Chlorinated organic compounds can be persistent in the environment and harmful to aquatic life.[1][3] | Prevent any release into the environment. Never dispose of this chemical down the drain.[8] All waste must be treated as hazardous. |
| Reactivity | While not highly reactive, it should be stored away from strong oxidizing agents to prevent unforeseen reactions.[1] | Segregate from incompatible chemicals during storage and in waste containers. |
| Combustibility | Thiophene itself is a flammable liquid.[2][3] While the solid derivative is less of a fire risk, it will burn. | Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area.[2] |
Disposal Decision Workflow
Before handling any waste, a clear, logical workflow ensures that all safety and regulatory steps are followed. The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, where each step logically follows from the last to ensure safety and compliance.
Step 1: Assemble Personal Protective Equipment (PPE)
-
Causality: Direct contact with halogenated aromatic compounds can cause skin and eye irritation.[7] Proper PPE is the primary barrier to exposure.
-
Procedure: Before handling the waste, put on:
-
Safety goggles with side shields (or a face shield).
-
A flame-resistant lab coat, fully buttoned.
-
Chemically resistant gloves (nitrile is generally sufficient for incidental contact). Inspect gloves for any signs of degradation or puncture before use.[9]
-
Step 2: Segregate and Containerize the Waste
-
Causality: Improper segregation can lead to dangerous chemical reactions and complicates the final disposal process. Disposal facilities have strict requirements for different waste types, especially for halogenated compounds which often require high-temperature incineration.[10][11]
-
Procedure:
-
Identify the correct waste stream: This compound must be disposed of as hazardous chlorinated organic waste .
-
Select the appropriate container: Use a designated, leak-proof container provided by your institution's Environmental Health & Safety (EHS) department. The container must be compatible with the chemical.[12]
-
Solid Waste: If the waste is a solid powder, transfer it carefully into the "Chlorinated/Halogenated Organic Solid Waste" container to minimize dust generation.[6]
-
Liquid Waste: If the compound is dissolved in a solvent, it must go into the "Chlorinated/Halogenated Organic Liquid Waste" container. Crucially, do not mix this with non-halogenated solvent waste. [10]
-
Keep waste streams separate: Do not mix acids, bases, or oxidizers with this organic waste.[10]
-
Step 3: Label the Waste Container
-
Causality: Accurate labeling is a critical OSHA and EPA requirement.[13][14] It ensures that everyone in the lab and at the disposal facility understands the contents and their associated hazards, preventing accidental exposures or improper handling.
-
Procedure:
-
Affix a "Hazardous Waste" label to the container.
-
Write the full, unabbreviated chemical name: "this compound".
-
List all other components in the container (e.g., "in Methylene Chloride solution").
-
Indicate the approximate percentage of each component.
-
Write the date you first added waste to the container.
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Causality: Federal regulations allow for the temporary collection of hazardous waste at or near the point of generation in a designated SAA before it is moved to a central storage facility.[8]
-
Procedure:
-
Store the sealed and labeled waste container in your lab's designated SAA.
-
The SAA must be under the control of the laboratory personnel.
-
Ensure the container is kept securely closed at all times, except when adding waste.[8]
-
Secondary containment (such as a spill tray) is highly recommended to contain any potential leaks.[10]
-
Step 5: Arrange for Final Disposal
-
Causality: Final disposal of hazardous waste is a highly regulated process that must be performed by licensed professionals to ensure environmental protection.[13][15]
-
Procedure:
-
Once the waste container is full, or if you will no longer be generating this type of waste, contact your institution's EHS department to schedule a pickup.
-
Do not allow waste to accumulate for extended periods.[12]
-
Maintain records of your waste generation and disposal as required by your institution.[13]
-
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Ignition Sources: If the material is in a flammable solvent, turn off any nearby ignition sources.
-
Don PPE: Wear your full PPE, including respiratory protection if necessary.
-
Containment: For a small, manageable spill of solid material, carefully sweep it up and place it in the designated hazardous waste container.[9] Avoid creating dust.[6] For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite or sand), then sweep the absorbed material into the waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.[1] All cleanup materials are now considered hazardous waste and must be disposed of accordingly.[1]
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][16] Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[5]
By adhering to this comprehensive guide, you contribute to a culture of safety, responsibility, and scientific excellence. The proper management of chemical waste is not an afterthought; it is an integral part of the research process.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(2,4-Dichlorobenzoyl)thiophene
This guide provides an in-depth operational plan for the safe handling and disposal of 3-(2,4-Dichlorobenzoyl)thiophene. As the toxicological properties of this specific compound have not been fully investigated, this protocol is grounded in a conservative assessment of its structural components: a thiophene ring and a dichlorinated benzoyl group.[1] Our primary objective is to eliminate exposure pathways through rigorous engineering controls and meticulously selected Personal Protective Equipment (PPE). This document is designed for the discerning researcher, scientist, and drug development professional, for whom safety and experimental integrity are paramount.
Hazard Assessment: An Evidence-Based Approach
-
Thiophene Core: The thiophene moiety itself is classified as a flammable liquid that is harmful if swallowed and can cause serious eye irritation.[2][3] Animal studies on thiophene have indicated potential for liver and kidney toxicity at repeated high doses.[4][5]
-
Dichlorobenzoyl Moiety: Chlorinated aromatic compounds frequently exhibit irritant properties. Related structures, such as 2,4-Dichlorobenzenethiol, are known to cause skin, eye, and respiratory irritation.[6] More reactive analogs like dichlorobenzyl chlorides are corrosive and can cause severe skin burns and eye damage.[7]
Given these data, we must operate under the assumption that this compound is, at a minimum, a potent irritant to the eyes, skin, and respiratory tract, is harmful if ingested, and its long-term toxicological effects are unknown.[1] All handling procedures must reflect this heightened level of caution.
Mandatory Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not merely a checklist; it is a comprehensive barrier system designed to protect you from identified and potential hazards. The following table outlines the minimum required PPE for any procedure involving this compound.
| PPE Category | Specification | Rationale for Selection |
| Eye & Face Protection | Tightly-fitting chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US). Required Addition: A full-face shield. | Protects against splashes of liquid and airborne powder, which may cause severe eye irritation or damage.[1][2][7] The face shield provides a secondary barrier against significant splashes to the entire face. |
| Skin & Body Protection | Gloves: Chemical-resistant nitrile or neoprene gloves, inspected for integrity before each use. For extended work, consider double-gloving. Body: A chemical-resistant lab coat is mandatory. For tasks with a high splash potential (e.g., transfers of >100 mL), a chemical-resistant apron or disposable coveralls are required. | Prevents direct skin contact, as the compound is expected to be a skin irritant.[1][6][8] Nitrile and neoprene offer broad protection against many organic chemicals.[9] |
| Respiratory Protection | All handling of solid or liquid this compound must be performed inside a certified chemical fume hood. | This is the primary engineering control to prevent inhalation of dust, aerosols, or vapors, which may cause respiratory tract irritation.[1][8][10] Respirators are a secondary measure and should not be a substitute for a functioning fume hood. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from accidental spills.[7][9] |
Operational Plan: From Preparation to Disposal
Adherence to a strict, sequential workflow is critical for ensuring safety and preventing contamination.
Pre-Handling Safety Protocol
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
Assemble and Inspect PPE: Lay out all required PPE. Meticulously inspect gloves for pinholes, tears, or signs of degradation. Ensure goggles and face shield are clean and unscratched.
-
Locate Emergency Equipment: Confirm the clear accessibility of the safety shower, eyewash station, and appropriate fire extinguisher.[1][10]
-
Prepare Work Area: Line the work surface within the fume hood with absorbent, disposable bench paper.
-
Assemble Materials: Place all necessary chemicals, glassware, and equipment inside the fume hood before introducing the this compound.
PPE Donning and Doffing Workflow
The sequence of donning and doffing PPE is critical to prevent cross-contamination. The "doffing" process, in particular, must be performed with deliberate care.
Caption: Workflow for donning and doffing PPE to minimize contamination.
Emergency Response Procedures
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[8][10] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical aid.[1][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][8] Seek immediate medical attention.
Spill Response:
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing the full PPE ensemble, cover the spill with an inert absorbent material like vermiculite, sand, or earth.[7] Do not use combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[1][10]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Waste Management and Disposal Plan
Proper segregation and disposal of chemical waste and contaminated materials are legally required and essential for safety.
Waste Segregation Workflow
All materials that come into contact with this compound must be treated as hazardous waste.
Caption: Segregation workflow for waste generated during handling.
Disposal Protocol
-
Waste Collection:
-
Solid Waste: All contaminated disposables (gloves, bench paper, pipette tips, absorbent from spills) must be placed in a clearly labeled, sealed container for hazardous solid waste.[2]
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a dedicated, sealed, and properly labeled container for halogenated organic waste.
-
Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent. This rinseate must be collected and disposed of as hazardous liquid waste.[3]
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
Storage: Store sealed waste containers in a designated satellite accumulation area away from incompatible materials.[1][10]
-
Final Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste contractor.[2][7] Do not pour any amount of this chemical or its solutions down the drain.
By implementing this comprehensive safety framework, you build a self-validating system of protection that prioritizes your well-being and ensures the integrity of your research.
References
- Material Safety Data Sheet. (n.d.).
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Thiophene.
- BenchChem. (2025). Personal protective equipment for handling 2,6-Dichlorobenzyl chloride.
- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET - Thiophene.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- MedchemExpress.com. (2026, January 4). Safety Data Sheet - 2-Benzoylthiophene.
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- BrightHR. (2025, March 20). What PPE Should Be Worn for COSHH?.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- BenchChem. (2025). Proper Disposal of 3-(2,4-Dimethylbenzoyl)thiophene: A Step-by-Step Guide for Laboratory Professionals.
- Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET - 2,4-Dichlorobenzenethiol.
- Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 99, 40-59.
- Apollo Scientific. (n.d.). Thiophene-3-carbonitrile - Safety Data Sheet.
- Organisation for Economic Co-operation and Development. (2011). SIDS Initial Assessment Report for Thiophene.
- Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole. (n.d.).
- European Chemicals Agency. (n.d.). Occupational exposure limits substance evaluations.
- New Jersey Department of Health and Senior Services. (n.d.). HAZARD SUMMARY - THIOPHENE.
- National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Journal of Occupational Health. (2019, July 9). Occupational exposure limits for cumene, 2,4‐dichlorophenoxy acetic acid, silicon carbide whisker, benzyl alcohol, and methylamine... PMC - NIH.
- U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for Thiophene (CASRN 110-02-1).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
